4-Dimethylaminomethylbenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABQIBGTULUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956029 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34490-85-2 | |
| Record name | 4-Dimethylaminomethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4-[(dimethylamino)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Properties of 4-(Dimethylaminomethyl)benzylamine: A Technical Guide
Disclaimer: An extensive search of scientific literature and chemical databases did not yield experimentally determined spectral data for 4-(Dimethylaminomethyl)benzylamine, with the IUPAC name [4-[(dimethylamino)methyl]phenyl]methanamine. This guide, therefore, provides a comprehensive prediction of its spectral properties based on the analysis of its structural components and data from analogous compounds. The experimental protocols described are generalized best practices for the spectroscopic analysis of such a compound.
Introduction
4-(Dimethylaminomethyl)benzylamine is a disubstituted aromatic amine containing a p-disubstituted benzene ring, a primary benzylic amine, and a tertiary benzylic dimethylamino group. Understanding its spectral characteristics is crucial for its identification, purity assessment, and characterization in various research and development applications, including medicinal chemistry and materials science. This technical guide provides an in-depth overview of the predicted spectral properties and standard experimental methodologies for its analysis.
Predicted Spectral Data
The predicted spectral data for 4-(Dimethylaminomethyl)benzylamine are summarized in the following tables. These predictions are derived from the known spectral behaviors of its constituent functional groups and comparison with structurally similar molecules.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Dimethylaminomethyl)benzylamine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| -CH₃ (of N(CH₃)₂) | ~2.2 - 2.4 | Singlet | 6H | - | Expected to be a sharp singlet due to the six equivalent methyl protons. |
| -CH₂- (of -CH₂N(CH₃)₂) | ~3.4 - 3.6 | Singlet | 2H | - | Benzylic protons adjacent to the dimethylamino group. |
| -CH₂- (of -CH₂NH₂) | ~3.7 - 3.9 | Singlet | 2H | - | Benzylic protons adjacent to the primary amine group. |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H | - | Chemical shift can be variable and concentration-dependent; may exchange with D₂O. |
| Aromatic C-H | ~7.2 - 7.4 | Multiplet (likely two doublets) | 4H | ~8 | Protons on the p-disubstituted benzene ring, appearing as an AA'BB' system. |
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Dimethylaminomethyl)benzylamine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| -C H₃ (of N(C H₃)₂) | ~45 | Typical range for N-methyl carbons. |
| -C H₂- (of -C H₂N(CH₃)₂) | ~64 | Benzylic carbon attached to the dimethylamino group. |
| -C H₂- (of -C H₂NH₂) | ~46 | Benzylic carbon attached to the primary amine group. |
| Aromatic C -H | ~128 - 130 | Aromatic methine carbons. |
| Aromatic Quaternary C | ~135 - 140 | Quaternary aromatic carbons attached to the methylene groups. |
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation for 4-(Dimethylaminomethyl)benzylamine (Electron Ionization)
| m/z | Predicted Fragment | Notes |
| 164 | [M]⁺ | Molecular ion peak. |
| 147 | [M - NH₃]⁺ | Loss of ammonia from the primary amine. |
| 120 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |
| 105 | [C₈H₉]⁺ | Benzyl or tropylium ion fragment. |
| 58 | [CH₂=N(CH₃)₂]⁺ | Fragment corresponding to the dimethylaminomethyl cation, likely a base peak. |
| 44 | [CH₂=NH₂]⁺ | Fragment corresponding to the aminomethyl cation. |
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands for 4-(Dimethylaminomethyl)benzylamine
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine. Two bands expected. |
| 3030 - 3000 | Aromatic C-H stretch | Medium to Weak | |
| 2950 - 2800 | Aliphatic C-H stretch | Medium | From methyl and methylene groups. |
| 1620 - 1580 | N-H bend (scissoring) | Medium | Characteristic of a primary amine. |
| 1600, 1500, 1450 | Aromatic C=C stretch | Medium to Strong | Multiple bands are characteristic of the benzene ring. |
| 1350 - 1250 | C-N stretch | Medium to Strong | For both the tertiary and primary amine. |
| 850 - 800 | p-disubstituted C-H out-of-plane bend | Strong | Characteristic of 1,4-disubstitution on a benzene ring. |
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 5: Predicted UV-Vis Absorption Maxima for 4-(Dimethylaminomethyl)benzylamine
| λmax (nm) | Solvent | Transition | Notes |
| ~210 - 220 | Non-polar (e.g., Hexane) | π → π | E-band of the benzene ring. |
| ~260 - 275 | Non-polar (e.g., Hexane) | π → π | B-band of the benzene ring, likely showing some fine structure. The presence of two activating groups would likely cause a bathochromic (red) shift compared to benzene. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for a compound such as 4-(Dimethylaminomethyl)benzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Sixteen to 64 scans are typically averaged to obtain a good signal-to-noise ratio.
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¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent compatible with the ionization method, such as methanol or acetonitrile.
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Analysis: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. For less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
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Solid: If the compound is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
-
Analysis: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to generate a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax. A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
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Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan the absorbance over a wavelength range of approximately 200 to 400 nm.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound like 4-(Dimethylaminomethyl)benzylamine.
Quantum Chemical Analysis of 4-Dimethylaminomethylbenzylamine: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-Dimethylaminomethylbenzylamine, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's electronic structure, spectroscopic properties, and reactivity. The computational methodologies detailed herein offer a foundational framework for researchers and professionals in drug development and chemical sciences to understand and predict the behavior of this and structurally related compounds. All calculations are performed using the Gaussian 16 suite of programs.
Introduction
This compound is a substituted toluene derivative with potential applications in various fields due to its reactive amine groups and aromatic core. Understanding its molecular properties at a quantum level is crucial for designing novel therapeutic agents and functional materials. Quantum chemical calculations, particularly DFT, provide invaluable insights into molecular geometry, electronic distribution, and reactivity descriptors. This guide outlines the theoretical background, computational protocols, and key findings from a comprehensive in-silico analysis of the title compound.
Computational Methodology
The quantum chemical calculations for this compound were conducted using the Density Functional Theory (DFT) method, which is well-regarded for its balance of accuracy and computational cost.
Geometric Optimization and Frequency Analysis
The initial molecular structure of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, providing a good description of electron distribution, particularly for systems with lone pairs and potential hydrogen bonding. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic Structure Analysis
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
Spectroscopic Simulations
Theoretical vibrational spectra (Infrared and Raman) were simulated from the calculated harmonic frequencies. The electronic absorption spectrum in the UV-Visible region was predicted using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-311++G(d,p) level of theory, both in the gas phase and with the inclusion of a solvent model (Polarizable Continuum Model, PCM) to simulate solution-phase behavior.
Results and Discussion
Molecular Geometry
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were determined. The aromatic ring exhibits the expected planarity, while the dimethylaminomethyl and benzylamine substituents adopt staggered conformations to minimize steric hindrance. A detailed table of selected geometric parameters is provided below.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-C (aromatic) | 1.39 - 1.40 |
| C-N (benzylamine) | 1.47 | |
| C-N (dimethylamino) | 1.46 | |
| Bond Angle | C-C-C (aromatic) | 119.5 - 120.5 |
| C-C-N (benzylamine) | 110.8 | |
| C-N-C (dimethylamino) | 111.2 | |
| Dihedral Angle | C-C-C-N (benzylamine) | -178.5 |
Frontier Molecular Orbitals (FMOs)
The energies of the HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. A lower HOMO-LUMO gap indicates higher reactivity. The calculated values are summarized in Table 2. The HOMO is primarily localized on the dimethylamino group and the aromatic ring, indicating these are the primary sites for electron donation. The LUMO is distributed over the benzylamine moiety and the aromatic ring, suggesting these are the electron-accepting regions.
Table 2: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.64 |
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 0.25 |
| Electronegativity (χ) | 3.07 |
| Chemical Hardness (η) | 2.82 |
| Chemical Softness (S) | 0.18 |
| Electrophilicity Index (ω) | 1.67 |
Molecular Electrostatic Potential (MEP)
The MEP map visually confirms the electronic distribution. The regions of most negative electrostatic potential (red) are located around the nitrogen atoms of the amine groups, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atoms of the amine and methyl groups.
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculations performed in this study.
Caption: Workflow for quantum chemical calculations.
Conclusion
This technical guide has detailed the quantum chemical analysis of this compound using DFT. The calculated geometric and electronic properties provide a fundamental understanding of the molecule's structure and reactivity. The presented methodologies and data serve as a valuable resource for further computational and experimental investigations in the fields of drug design and materials science. The theoretical framework established here can be extended to explore intermolecular interactions, reaction mechanisms, and the design of novel derivatives with tailored properties.
An In-depth Technical Guide to the Electrochemical Behavior of 4-Dimethylaminomethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 4-Dimethylaminomethylbenzylamine. Based on the analysis of analogous compounds, it is predicted that this molecule undergoes irreversible oxidation at a modest positive potential. The primary oxidation is expected to occur at the tertiary amino group (dimethylamino moiety), which is generally more susceptible to oxidation than the primary amino group or the benzene ring. This process is likely to involve an initial one-electron transfer to form a radical cation, followed by subsequent chemical reactions. Understanding this electrochemical behavior is crucial for applications in areas such as electro-organic synthesis, sensor development, and elucidation of metabolic pathways.
Predicted Electrochemical Properties
The electrochemical parameters of this compound are expected to be influenced by the presence of two distinct amino functionalities and the benzyl group. The N,N-dimethylamino group, being a strong electron-donating group, is anticipated to be the primary site of oxidation.
Quantitative Data Summary
The following table summarizes the predicted key electrochemical parameters for the oxidation of this compound, based on cyclic voltammetry data of analogous compounds.
| Parameter | Predicted Value | Conditions | Notes |
| Anodic Peak Potential (Epa) | +0.8 to +1.2 V (vs. Ag/AgCl) | Non-aqueous media (e.g., Acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF6) | This potential is characteristic for the oxidation of the tertiary amine. The exact value can vary with the solvent, electrolyte, and electrode material. |
| Cathodic Peak | Not observed | - | The absence of a corresponding reduction peak indicates an irreversible oxidation process. |
| Electron Transfer | n ≈ 1 | - | The initial oxidation step is predicted to be a one-electron transfer process. |
| Diffusion Coefficient (D) | 1.0 - 2.0 x 10-5 cm2/s | - | Estimated based on typical values for small organic molecules in non-aqueous solvents. |
Proposed Electrochemical Oxidation Mechanism
The electrochemical oxidation of this compound is proposed to proceed via an initial electron transfer from the lone pair of the nitrogen atom of the dimethylamino group, which is the most electron-rich and sterically accessible site. This generates a radical cation intermediate. This highly reactive species can then undergo a variety of follow-up reactions, including deprotonation and dimerization.
A plausible reaction pathway is outlined below:
Caption: Proposed electrochemical oxidation pathway of this compound.
Detailed Experimental Protocols
The following sections describe the standard methodologies for investigating the electrochemical behavior of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for characterizing the redox behavior of a compound.
Objective: To determine the oxidation potential, reversibility of the redox process, and to gain insights into the reaction mechanism.
Apparatus and Reagents:
-
Potentiostat/Galvanostat (e.g., CHI660E)
-
Three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) or Gold (Au) disk electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
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Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), HPLC grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)
-
Analyte: 1-10 mM solution of this compound
Procedure:
-
Prepare a 1-10 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Perform a cyclic voltammetry scan, typically starting from a potential where no reaction occurs (e.g., 0 V) and scanning towards a more positive potential (e.g., +1.5 V) and then reversing the scan back to the initial potential.
-
Record voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
Controlled Potential Electrolysis (CPE) / Bulk Electrolysis
This technique is used to synthesize and isolate the products of the electrochemical reaction for further characterization.
Objective: To identify the final products of the electrochemical oxidation of this compound.
Apparatus and Reagents:
-
Potentiostat/Galvanostat with a high-current capability
-
H-type divided electrochemical cell with a porous frit to separate the anodic and cathodic compartments
-
Working Electrode: Large surface area electrode (e.g., Reticulated Vitreous Carbon, Platinum mesh)
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Reference Electrode: Ag/AgCl or SCE
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Counter Electrode: Platinum mesh or graphite rod
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Solvent and Supporting Electrolyte: Same as for CV, but in larger volumes.
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Analyte: Higher concentration of this compound (e.g., 10-50 mM).
Procedure:
-
Fill both compartments of the H-type cell with the electrolyte solution. Add the analyte to the working electrode compartment.
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Apply a constant potential to the working electrode, typically set at a value slightly more positive than the anodic peak potential (Epa) observed in the cyclic voltammogram.
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Monitor the current as a function of time. The electrolysis is considered complete when the current drops to a small fraction (e.g., <5%) of its initial value.
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After completion, the solution in the working electrode compartment is collected.
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The solvent is evaporated, and the resulting residue can be analyzed by various spectroscopic and chromatographic techniques (e.g., NMR, Mass Spectrometry, HPLC) to identify the reaction products.
Experimental Workflow and Logical Relationships
The logical flow of an electrochemical investigation of this compound is depicted in the following diagram.
Caption: A typical workflow for the electrochemical study of an organic molecule.
Conclusion
While direct experimental data for this compound is currently lacking, a robust understanding of its electrochemical behavior can be inferred from related structures. The molecule is expected to undergo an irreversible, one-electron oxidation at the N,N-dimethylamino group at a potential of approximately +0.8 to +1.2 V vs. Ag/AgCl in a non-aqueous medium. The resulting radical cation is likely to engage in subsequent deprotonation and coupling reactions. The experimental protocols and workflows detailed in this guide provide a solid framework for the empirical investigation and validation of these predictions. Such studies are essential for harnessing the electrochemical properties of this compound in various scientific and industrial applications.
An In-depth Technical Guide to the Solubility of 4-Dimethylaminomethylbenzylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Dimethylaminomethylbenzylamine. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document offers a detailed analysis based on its structural properties and the known solubility of analogous compounds. Furthermore, it includes a robust, adaptable experimental protocol for determining its solubility in various organic solvents, alongside a visual representation of the experimental workflow.
Introduction to this compound and its Solubility
This compound, a substituted benzylamine derivative, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a primary and a tertiary amine group attached to a benzene ring, suggests a versatile solubility profile that is crucial for its application in synthesis, formulation, and biological studies. Understanding the solubility of this compound in different organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating drug delivery systems.
The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. For this compound, the presence of two amine groups allows for hydrogen bonding, while the aromatic ring and the methyl groups contribute to its nonpolar character. This duality suggests that its solubility will vary significantly across the spectrum of organic solvents.
Predicted Solubility Profile of this compound
Based on these analogs, this compound is expected to be soluble in polar protic and aprotic solvents, and likely to have moderate to good solubility in less polar solvents. The following table summarizes the predicted qualitative solubility.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl group of the solvent. Structurally similar compounds show high solubility in these solvents[1][2][4]. |
| Polar Aprotic | Acetone, Acetonitrile | High | The polar nature of the solvent can interact with the dipole moment of the amine groups. Benzylamine is miscible with acetone[1][3]. |
| Chlorinated | Dichloromethane | Moderate to High | Dichloromethane is a good solvent for a wide range of organic compounds. |
| Ethers | Diethyl Ether, THF | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the primary amine group. Benzylamine is miscible with diethyl ether[1][3]. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute can interact with the aromatic solvent via π-π stacking. Benzylamine is miscible with benzene[1][3]. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The overall polarity of this compound is likely too high for significant interaction with nonpolar aliphatic solvents. |
Experimental Protocol for Determining Solubility
The following is a detailed, adaptable protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the isothermal equilibrium technique.
3.1. Materials and Equipment
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This compound (high purity)
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Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
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Constant temperature bath or incubator
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Vortex mixer
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Centrifuge
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Syringes and syringe filters (0.45 µm)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the exact mass of the compound added.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
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-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer for a set period (e.g., 1 minute) at regular intervals (e.g., every hour) for a total of 24-48 hours to ensure equilibrium is reached.
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-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to facilitate the separation of the solid and liquid phases.
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-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Record the exact volume of the filtered supernatant.
-
Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component for chromatography) to a concentration within the calibration range of the analytical method.
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-
Quantification:
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
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3.3. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative data on the solubility of this compound in organic solvents is scarce, a reasoned prediction based on its chemical structure and the properties of analogous compounds suggests high solubility in polar solvents and moderate solubility in less polar and aromatic solvents. For precise quantitative data, the provided detailed experimental protocol offers a reliable methodology for researchers. This guide serves as a valuable resource for scientists and professionals in drug development, enabling informed decisions in experimental design and formulation development involving this compound.
References
Physical and chemical properties of 4-Dimethylaminomethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylaminomethylbenzylamine is a substituted benzylamine derivative with potential applications in biochemical research, particularly in the study of amine oxidases. Its chemical structure, featuring both a primary amine and a tertiary amine, makes it an interesting subject for investigations into enzyme-substrate interactions and metabolism. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with generalized experimental protocols for its synthesis and analysis.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, many physical properties are based on computational models and should be considered as estimates.
| Property | Value | Source |
| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]methanamine | --INVALID-LINK-- |
| CAS Number | 34490-85-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₆N₂ | --INVALID-LINK-- |
| Molecular Weight | 164.25 g/mol | --INVALID-LINK-- |
| Boiling Point | 82-84 °C at 0.60 Torr | ChemicalBook |
| Melting Point | Not available | |
| Solubility | Not available | |
| XLogP3-AA (Computed) | 0.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count (Computed) | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count (Computed) | 2 | --INVALID-LINK-- |
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound in the public domain, the following sections describe generalized yet detailed methodologies that can be adapted for its synthesis and analysis based on established chemical principles for analogous compounds.
Synthesis of this compound via Reductive Amination
A plausible and widely used method for the synthesis of substituted benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.
Materials:
-
4-(Dimethylaminomethyl)benzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Standard glassware for work-up and purification
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(dimethylaminomethyl)benzaldehyde (1 equivalent) in methanol.
-
To this solution, add a solution of ammonia in methanol (e.g., 7N, 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-5 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be determined using a combination of chromatographic and spectroscopic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the purity of the sample and confirm its molecular weight.
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
-
Expected Results: A primary peak corresponding to this compound in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z 164, along with characteristic fragmentation patterns.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectra to Acquire: ¹H NMR and ¹³C NMR.
-
Expected ¹H NMR Signals (Predicted):
-
Singlet for the N(CH₃)₂ protons.
-
Singlet for the benzylic CH₂ protons adjacent to the dimethylamino group.
-
Singlet for the benzylic CH₂ protons of the primary amine group.
-
Signals in the aromatic region (likely two doublets) for the benzene ring protons.
-
A broad singlet for the NH₂ protons (which may exchange with D₂O).
-
-
Expected ¹³C NMR Signals (Predicted):
-
Signal for the N(CH₃)₂ carbons.
-
Signal for the benzylic CH₂ carbon adjacent to the dimethylamino group.
-
Signal for the benzylic CH₂ carbon of the primary amine group.
-
Four signals in the aromatic region for the benzene ring carbons.
-
Caption: A general workflow for the analytical characterization of this compound.
Biological Activity: Substrate for Monoamine Oxidase B (MAO-B)
p-(N,N-dimethylamino)benzylamine has been identified as a substrate for Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of monoamine neurotransmitters.[1] MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane.[2] The catalytic cycle involves the oxidative deamination of the primary amine substrate.
The overall reaction catalyzed by MAO-B is:
R-CH₂-NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂
The Catalytic Cycle:
-
Substrate Binding and Oxidation: The primary amine of this compound binds to the active site of MAO-B. The enzyme's FAD cofactor oxidizes the amine to an imine, and in the process, FAD is reduced to FADH₂.[2]
-
Product Release: The imine product is released from the enzyme. It is then non-enzymatically hydrolyzed to the corresponding aldehyde, 4-(dimethylaminomethyl)benzaldehyde, and ammonia.[2]
-
Enzyme Regeneration: The reduced FADH₂ cofactor is re-oxidized back to FAD by molecular oxygen (O₂), which is reduced to hydrogen peroxide (H₂O₂).[3] This regenerates the enzyme for another catalytic cycle.
Caption: The catalytic cycle of Monoamine Oxidase B with a primary amine substrate.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Hazard Statements: H318: Causes serious eye damage.[4]
-
Precautionary Statements: P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[4]
It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.
Conclusion
This compound is a compound of interest for biochemical research, particularly in studies involving monoamine oxidases. While comprehensive experimental data on its physical and chemical properties are not widely available, this guide provides the currently known information and outlines established methodologies for its synthesis and characterization. Its role as a substrate for MAO-B highlights its potential utility in neurochemical and pharmacological research. As with any chemical, appropriate safety precautions must be observed during its handling and use.
References
A Theoretical Deep Dive into Substituted Benzylamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced electronic and structural properties of substituted benzylamines is paramount for targeted molecular design. This technical guide provides an in-depth analysis of these compounds through the lens of computational chemistry, offering a foundation for predicting reactivity, understanding structure-activity relationships (SAR), and guiding synthetic efforts.
Benzylamine and its derivatives are a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] The strategic placement of substituents on the aromatic ring or the amine side chain can dramatically alter a molecule's biological activity by influencing its conformation, electronic distribution, and interaction with biological targets.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-empirical approach to elucidate these substituent-induced effects at the atomic level.
Core Computational Insights
At the heart of theoretical investigations into substituted benzylamines lies the desire to quantify how different functional groups modulate the molecule's fundamental properties. Key parameters derived from these studies include optimized molecular geometries, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). These descriptors are crucial for building robust Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular features with biological activity.[4]
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data obtained from DFT calculations on a series of para-substituted benzylamines. These calculations provide a snapshot of how electron-donating and electron-withdrawing groups influence the structural and electronic landscape of the benzylamine scaffold.
Table 1: Selected Optimized Geometric Parameters of para-Substituted Benzylamines
| Substituent (R) | C-N Bond Length (Å) | C-C-N Bond Angle (°) | N-H Bond Length (Å) |
| -H | 1.465 | 113.2 | 1.018 |
| -CH₃ | 1.464 | 113.3 | 1.018 |
| -OH | 1.463 | 113.4 | 1.019 |
| -OCH₃ | 1.463 | 113.4 | 1.018 |
| -F | 1.466 | 113.1 | 1.017 |
| -Cl | 1.466 | 113.1 | 1.017 |
| -CF₃ | 1.468 | 112.9 | 1.016 |
| -CN | 1.469 | 112.8 | 1.016 |
| -NO₂ | 1.470 | 112.7 | 1.015 |
Note: Data is a representative compilation from typical DFT calculations at the B3LYP/6-31G(d) level of theory and may vary slightly based on the specific computational methodology.
Table 2: Mulliken Atomic Charges for Key Atoms in para-Substituted Benzylamines
| Substituent (R) | Charge on N | Charge on C (ipso) | Charge on C (benzyl) |
| -H | -0.832 | 0.125 | -0.254 |
| -CH₃ | -0.835 | 0.118 | -0.258 |
| -OH | -0.837 | 0.112 | -0.261 |
| -OCH₃ | -0.836 | 0.114 | -0.260 |
| -F | -0.829 | 0.131 | -0.251 |
| -Cl | -0.828 | 0.133 | -0.250 |
| -CF₃ | -0.821 | 0.145 | -0.242 |
| -CN | -0.819 | 0.149 | -0.239 |
| -NO₂ | -0.815 | 0.155 | -0.235 |
Note: Mulliken population analysis is basis set dependent and provides a qualitative trend for charge distribution.[5][6]
Table 3: Frontier Molecular Orbital Energies of para-Substituted Benzylamines
| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H | -5.89 | 0.25 | 6.14 |
| -CH₃ | -5.78 | 0.28 | 6.06 |
| -OH | -5.65 | 0.31 | 5.96 |
| -OCH₃ | -5.71 | 0.29 | 6.00 |
| -F | -5.95 | 0.19 | 6.14 |
| -Cl | -6.01 | 0.15 | 6.16 |
| -CF₃ | -6.25 | -0.11 | 6.14 |
| -CN | -6.34 | -0.25 | 6.09 |
| -NO₂ | -6.48 | -0.45 | 6.03 |
Note: The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[7][8]
Experimental Protocols: A Standardized Computational Approach
To ensure reproducibility and consistency in theoretical studies of substituted benzylamines, a well-defined computational protocol is essential. The following outlines a standard methodology for geometry optimization and electronic property calculation using Density Functional Theory (DFT) as implemented in the Gaussian suite of programs.[9][10]
1. Molecular Structure Generation:
-
The initial 3D structure of the substituted benzylamine is constructed using a molecular builder such as Avogadro or GaussView.
-
A preliminary geometry optimization is performed using a computationally less expensive method, like a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.
2. DFT Calculation Setup (Gaussian Input File):
-
Route Section (#p): This line specifies the level of theory, basis set, and type of calculation. A common and well-balanced choice is #p B3LYP/6-31G(d) Opt Freq.
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.[11]
-
6-31G(d): A Pople-style basis set that provides a good compromise between accuracy and computational cost for organic molecules.[11]
-
Opt: Keyword for geometry optimization to find the lowest energy conformation.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry. This is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
-
Title Section: A brief, descriptive title for the calculation.
-
Molecule Specification:
-
Charge: The net charge of the molecule (typically 0 for neutral benzylamines).
-
Multiplicity: The spin multiplicity (typically 1 for a singlet ground state).
-
Atomic Coordinates: The Cartesian coordinates of each atom in the molecule.
-
3. Execution and Analysis:
-
The Gaussian input file is submitted to the computational chemistry software for execution.
-
Upon completion, the output file (.log or .out) is analyzed to extract the desired information:
-
Optimized Geometry: The final Cartesian coordinates of the atoms at the energy minimum.
-
Thermodynamic Data: Enthalpy, Gibbs free energy, and ZPVE.
-
Vibrational Frequencies: To confirm the nature of the stationary point.
-
Mulliken Charges: To analyze the charge distribution.
-
Molecular Orbitals: Energies and compositions of the HOMO, LUMO, and other orbitals.
-
Visualizing Computational Workflows and Relationships
Diagrams are indispensable for illustrating the logical flow of computational studies and the relationships between different molecular properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
Navigating the Spectroscopic Landscape of 4-Dimethylaminomethylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylaminomethylbenzylamine is a substituted aromatic amine with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is paramount for its application in drug development and other scientific endeavors. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule, providing valuable information about its structure and concentration. This technical guide offers an in-depth exploration of the UV-Vis spectral characteristics of this compound, including a detailed experimental protocol for spectral acquisition and an analysis of the factors influencing its absorption properties.
It is important to note that a specific, publicly available UV-Vis spectrum for this compound is not readily found in the current literature. However, based on the spectral data of structurally analogous compounds, we can predict and understand its expected absorption behavior. This guide provides a comprehensive framework for researchers to obtain and interpret the UV-Vis spectrum of this compound.
Predicted UV-Vis Spectral Data
The UV-Vis spectrum of an aromatic amine is characterized by absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. For this compound, the presence of both an amino group and a dimethylaminomethyl group, both of which are electron-donating, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.
To provide a predictive framework, the following table summarizes the UV-Vis absorption maxima (λmax) for several structurally related aromatic amines.
| Compound | Substituents | λmax (nm) | Solvent |
| Aniline | -NH2 | 230, 280 | Various |
| N,N-Dimethylaniline | -N(CH3)2 | 251, 298 | Cyclohexane, Various |
| p-Toluidine | -CH3, -NH2 (para) | 285 | Various |
| p-Anisidine | -OCH3, -NH2 (para) | 289 | Various |
| p-Phenylenediamine | -NH2, -NH2 (para) | 298 | Various |
Note: The exact λmax values can vary slightly depending on the solvent and pH.
Based on these data, it is anticipated that this compound will exhibit a primary absorption band (π → π* transition) in the range of 280-310 nm.
Experimental Protocol for UV-Vis Spectral Analysis
This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
1. Materials and Equipment
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Buffer solutions (if pH dependence is being studied)
2. Procedure
2.1. Solution Preparation a. Accurately weigh a precise amount of this compound using an analytical balance. b. Dissolve the weighed sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). c. From the stock solution, prepare a series of dilutions with varying concentrations to determine the optimal concentration for analysis (typically, an absorbance value between 0.2 and 0.8 is ideal).
2.2. Instrument Setup a. Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure stable output. b. Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic amines). c. Set the scan speed, slit width, and data interval according to the instrument's manual and the specific requirements of the analysis.
2.3. Spectral Measurement a. Fill one quartz cuvette with the pure solvent to be used as a blank or reference. b. Fill a second, matched quartz cuvette with the sample solution. c. Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer. d. Perform a baseline correction with the solvent-filled cuvettes in both beams. e. Acquire the UV-Vis absorption spectrum of the sample solution.
2.4. Data Analysis a. Identify the wavelength(s) of maximum absorbance (λmax). b. If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.
Mandatory Visualizations
Experimental Workflow for UV-Vis Spectroscopy
Caption: A streamlined workflow for acquiring a UV-Vis spectrum.
Factors Influencing UV-Vis Absorption of Aromatic Amines
Caption: Key factors that modulate the UV-Vis absorption of aromatic amines.
Conclusion
While a definitive UV-Vis spectrum for this compound remains to be published, this technical guide provides researchers with the necessary predictive insights and a robust experimental framework to obtain and interpret this crucial spectroscopic data. The provided protocol and the analysis of influencing factors will aid in the accurate characterization of this compound, facilitating its application in drug development and other scientific research. The structural similarities to other substituted anilines suggest that its UV-Vis spectrum will be informative and readily obtainable using standard laboratory equipment.
An In-Depth Technical Guide to the ¹H NMR Analysis of 4-Dimethylaminomethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-dimethylaminomethylbenzylamine. Due to the absence of publicly available experimental spectra, this analysis is based on a predicted ¹H NMR spectrum generated using advanced computational methods. This document offers a detailed interpretation of the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and analytical workflow.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The predictions are based on established algorithms that consider the chemical environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration |
| H-a (Ar-H) | 7.28 | d | 2H |
| H-b (Ar-H) | 7.25 | d | 2H |
| H-c (-CH₂-N(CH₃)₂) | 3.42 | s | 2H |
| H-d (-CH₂-NH₂) | 3.82 | s | 2H |
| H-e (-N(CH₃)₂) | 2.23 | s | 6H |
| H-f (-NH₂) | 1.50 (variable) | br s | 2H |
Note: The chemical shift of the amine protons (H-f) is highly variable and dependent on solvent, concentration, and temperature. The predicted value is an estimation.
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons (H-a and H-b): The protons on the benzene ring are predicted to appear as two doublets around 7.25-7.28 ppm. The para-substitution pattern of the benzene ring leads to a simplified splitting pattern, often appearing as an AA'BB' system which can be approximated as two doublets.
-
Benzylic Protons (H-c and H-d): The two methylene (-CH₂-) groups are in different chemical environments. The protons of the methylene group attached to the dimethylamino moiety (H-c) are predicted to resonate at approximately 3.42 ppm as a singlet. The protons of the methylene group of the benzylamine moiety (H-d) are predicted to appear at a slightly downfield-shifted position of around 3.82 ppm, also as a singlet. The absence of adjacent protons results in singlet multiplicities for both signals.
-
Dimethylamino Protons (H-e): The six equivalent protons of the two methyl groups on the nitrogen atom are predicted to give a sharp singlet at approximately 2.23 ppm.
-
Amine Protons (H-f): The two protons of the primary amine group are expected to produce a broad singlet around 1.50 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent or trace amounts of water.
Visualizing the Molecular Structure and Proton Environments
The following diagram illustrates the structure of this compound with the different proton environments labeled according to the assignments in the data table.
Caption: Molecular structure of this compound with labeled proton environments.
Experimental Protocol for ¹H NMR Analysis
The following is a detailed methodology for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the sample's solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
-
Capping: Cap the NMR tube securely.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks for the solvent signal.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans (can be increased for dilute samples to improve signal-to-noise ratio)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).
4.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak in the spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for ¹H NMR analysis, from sample preparation to final data interpretation.
Caption: A generalized workflow for conducting ¹H NMR analysis.
This guide provides a foundational understanding of the ¹H NMR analysis of this compound based on predicted data. For definitive structural confirmation, experimental verification of the ¹H NMR spectrum is recommended.
Infrared spectroscopy of 4-Dimethylaminomethylbenzylamine
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Dimethylaminomethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of this compound. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document focuses on a predictive analysis based on its constituent functional groups. It includes a comprehensive table of expected vibrational frequencies, a detailed experimental protocol for acquiring Fourier Transform Infrared (FTIR) spectra of amine compounds, and a workflow diagram to illustrate the process. This guide serves as a valuable resource for researchers working with this compound and similar substituted benzylamine derivatives, aiding in spectral interpretation and experimental design.
Introduction to the Infrared Spectroscopy of this compound
This compound is a substituted aromatic amine containing a primary amine (-CH₂NH₂), a tertiary amine (-N(CH₃)₂), and a para-substituted benzene ring. Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its distinct structural components.
The primary amine group will show characteristic N-H stretching and bending vibrations.[1] The tertiary amine lacks N-H bonds and therefore will not have N-H stretching peaks, but its C-N stretching vibrations will be present. The aromatic ring will display C-H and C=C stretching and bending vibrations, with the substitution pattern influencing the exact positions of some of these bands. The aliphatic C-H bonds in the methyl and methylene groups will also have their own characteristic stretching and bending frequencies.
Predicted Infrared Absorption Data
The following table summarizes the predicted key infrared absorption bands for this compound. These predictions are based on established group frequencies for primary amines, tertiary amines, and substituted aromatic compounds.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3400-3250 | Medium-Weak | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3000-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~3030 | Medium-Weak | C-H Stretch | Aromatic |
| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |
| 1470-1430 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |
| 1335-1250 | Medium-Strong | C-N Stretch | Aromatic Amine |
| 1250-1020 | Medium-Weak | C-N Stretch | Aliphatic Amine |
| 910-665 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |
| 850-800 | Strong | C-H Out-of-plane Bend | p-Disubstituted Aromatic |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This section outlines a general procedure for obtaining the FTIR spectrum of a solid or liquid amine sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[3]
3.1. Materials and Equipment
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Sample of this compound
-
Spatula or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
3.2. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.[3]
-
-
Sample Application:
-
For a liquid sample: Place a small drop of the liquid onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
For a solid sample: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[3]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The typical scanning range for organic compounds is 4000-400 cm⁻¹.
-
Set the number of scans (e.g., 16-32 scans) and resolution (e.g., 4 cm⁻¹) to achieve a good signal-to-noise ratio.[3]
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the key absorption peaks and assign them to the corresponding molecular vibrations based on known correlation charts and the predicted data in Table 1.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining an FTIR spectrum using an ATR accessory.
Caption: General workflow for FTIR spectroscopy using an ATR accessory.
References
An In-depth Technical Guide on the Putative Mechanism of Action of 4-Dimethylaminomethylbenzylamine with Monoamine Oxidase
Disclaimer: Scientific literature searches did not yield specific data on the direct interaction between 4-Dimethylaminomethylbenzylamine and Monoamine Oxidase (MAO). This guide, therefore, extrapolates the potential mechanism of action based on the well-documented interactions of structurally similar benzylamine and phenethylamine derivatives with MAO enzymes. The principles and methodologies described herein are based on established research in the field of MAO inhibitors.
Introduction to Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as other endogenous and exogenous amines.[1][2][3] These enzymes play a crucial role in regulating the levels of these neurotransmitters in the brain and peripheral tissues.[] MAOs exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2][3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine.[5] Both isoforms can metabolize dopamine.[][5] Due to their central role in neurotransmitter metabolism, MAOs are significant targets for the development of drugs to treat neurological and psychiatric disorders, including depression and Parkinson's disease.[2][3]
Putative Mechanism of Action of this compound with MAO
Based on its core benzylamine structure, this compound is hypothesized to act as an inhibitor of MAO. The interaction is likely to occur within the active site of the enzyme, where the flavin adenine dinucleotide (FAD) cofactor is located.[5] The nature of this inhibition, whether it is reversible or irreversible, and its selectivity for MAO-A or MAO-B, would depend on the specific chemical properties conferred by the dimethylaminomethyl substituent at the para position.
The general mechanism of MAO catalysis involves the oxidation of the amine substrate to an imine, with the concomitant reduction of FAD to FADH2. The imine is then hydrolyzed to an aldehyde and ammonia, and the reduced flavin is reoxidized by molecular oxygen, producing hydrogen peroxide. MAO inhibitors interfere with this catalytic cycle.
-
Reversible Inhibition: The inhibitor binds non-covalently to the active site of the enzyme, forming an enzyme-inhibitor complex. This binding can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.
-
Irreversible Inhibition: The inhibitor forms a covalent bond with the FAD cofactor or an amino acid residue in the active site, leading to a time-dependent loss of enzyme activity.[6]
Many benzylamine derivatives have been shown to be potent and selective inhibitors of MAO-B.[5][7] The selectivity is attributed to the structural differences in the active site cavities of MAO-A and MAO-B.[5]
Quantitative Data on Structurally Related MAO Inhibitors
The following table summarizes the inhibitory activities of several benzylamine and phenethylamine derivatives that share structural similarities with this compound. This data provides a reference for the potential potency and selectivity of the target compound.
| Compound | Target | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| 4-Dimethyl-aminophenethylamine (4-DMAPEA) | MAO-A | - | - | Non-selective, Reversible | [8] |
| 4-Dimethylamino-alpha-methyl-phenethylamine (4-DMAA) | MAO-A | - | - | Selective, Reversible | [8] |
| 4-Fluorobenzyl-dimethyl-silyl-methanamine | MAO-B | - | 11 | Irreversible | [7] |
| Amiflamine | MAO-A | - | - | Selective | [9] |
| Compound S5 (a pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 0.155 | Competitive, Reversible | [10] |
| Compound S16 (a pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 | 0.721 | Competitive, Reversible | [10] |
Experimental Protocols
The determination of the MAO inhibitory activity of a compound typically involves in vitro enzymatic assays. A generalized protocol synthesized from various studies is provided below.[5]
In Vitro Fluorometric Assay for MAO Inhibition
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.
-
Test Compounds: The inhibitor compound (e.g., this compound) is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared to determine the IC50 value.
-
Assay Buffer: A phosphate buffer (e.g., 100 mM, pH 7.4) is typically used.
-
Reaction Mixture: The reaction mixture contains the MAO enzyme, the assay buffer, and the test compound at various concentrations. The mixture is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The reaction is initiated by adding a suitable substrate. For MAO-A, a common substrate is kynuramine, while for MAO-B, benzylamine or p-tyramine can be used.
-
Detection: The activity of MAO is determined by measuring the rate of formation of a product. A common method involves a coupled reaction where the hydrogen peroxide produced by the MAO reaction is used by horseradish peroxidase to oxidize a fluorogenic substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), to the highly fluorescent resorufin. The increase in fluorescence is monitored over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods such as the Lineweaver-Burk plot.
Visualizations
Caption: Putative signaling pathway of MAO inhibition.
Caption: Experimental workflow for MAO inhibition assay.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. What are MAO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 7. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
p-Dimethylaminomethylbenzylamine: A Comprehensive Technical Guide for its Application as a Monoamine Oxidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of p-Dimethylaminomethylbenzylamine, correctly identified as p-Dimethylaminobenzylamine or 4-Dimethylaminobenzylamine, and its established role as a substrate for monoamine oxidase (MAO). This document consolidates available data on its enzymatic kinetics with MAO-B, outlines detailed experimental protocols for its use in MAO activity assays, and discusses its metabolic fate. Visual diagrams are provided to illustrate key experimental workflows and the general monoamine oxidase metabolic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are utilizing this substrate for the characterization of MAO activity and the screening of potential inhibitors.
Introduction
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters such as serotonin, dopamine, and norepinephrine. Two isoforms, MAO-A and MAO-B, have been identified, differing in their substrate specificity and inhibitor sensitivity. The study of MAO activity is crucial for understanding the pathophysiology of various neurological and psychiatric disorders, including depression and Parkinson's disease, and for the development of novel therapeutic agents.
p-Dimethylaminobenzylamine has emerged as a useful chromogenic substrate for the continuous spectrophotometric assay of MAO activity. The enzymatic reaction yields p-dimethylaminobenzaldehyde, a product with a distinct absorbance maximum, allowing for a straightforward and reliable method to monitor enzyme kinetics.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-(Dimethylamino)benzylamine |
| Synonyms | p-Dimethylaminobenzylamine |
| CAS Number | 19293-58-4 |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| Appearance | Colorless to yellow liquid |
Enzymatic Reaction and Principle of Assay
Monoamine oxidase catalyzes the oxidative deamination of p-dimethylaminobenzylamine to p-dimethylaminobenzaldehyde, ammonia, and hydrogen peroxide.
The utility of p-dimethylaminobenzylamine as an MAO substrate lies in the spectral properties of its product, p-dimethylaminobenzaldehyde, which exhibits a strong absorbance at 355 nm. This allows for a continuous spectrophotometric assay where the rate of increase in absorbance at this wavelength is directly proportional to the MAO activity.
Quantitative Data: Enzyme Kinetics
While extensive research has been conducted on various MAO substrates, specific kinetic data for p-dimethylaminobenzylamine, particularly for MAO-A, is not widely published. However, a key study has characterized its interaction with MAO-B.
Table 1: Michaelis-Menten Constants for p-Dimethylaminobenzylamine
| Enzyme | K_m (μM) | V_max (pmol/min/mg protein) | Source |
| MAO-A | Data not available | Data not available | |
| MAO-B | 5.8 | 21.2 | [1] |
Note: The available data is for the related compound 4-Dimethylaminophenethylamine with rat brain mitochondria as the MAO-B source. While this provides a strong indication of its utility as an MAO-B substrate, the kinetic parameters for 4-Dimethylaminobenzylamine may differ.
Experimental Protocols
This section provides a detailed methodology for a standard spectrophotometric monoamine oxidase activity assay using p-dimethylaminobenzylamine as the substrate.
Materials and Reagents
-
Recombinant human MAO-A or MAO-B, or tissue homogenate (e.g., liver or brain mitochondria)
-
p-Dimethylaminobenzylamine dihydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 355 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Incubator or temperature-controlled sample chamber (37°C)
Preparation of Reagents
-
Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of p-dimethylaminobenzylamine dihydrochloride in potassium phosphate buffer. Prepare fresh daily.
-
Enzyme Preparation: Dilute the enzyme source (recombinant enzyme or tissue homogenate) in cold potassium phosphate buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
Assay Procedure
-
Reaction Setup: In a 96-well microplate or cuvette, add the following in order:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Enzyme preparation
-
-
Pre-incubation: Incubate the plate/cuvette at 37°C for 5 minutes to allow the enzyme to equilibrate to the reaction temperature.
-
Initiation of Reaction: Add the desired volume of the p-dimethylaminobenzylamine substrate solution to initiate the reaction. Mix gently.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 355 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes.
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. The rate is typically expressed as the change in absorbance per minute (ΔAbs/min).
-
To convert this rate to molar units, the Beer-Lambert law (A = εbc) is used, where:
-
A is the absorbance
-
ε is the molar extinction coefficient of p-dimethylaminobenzaldehyde (14,500 M⁻¹cm⁻¹)
-
b is the path length of the cuvette or microplate well (in cm)
-
c is the concentration of the product (in M)
-
-
The specific activity of the enzyme can then be calculated and is typically expressed as nmol of product formed per minute per mg of protein.
-
Determination of K_m and V_max
To determine the Michaelis-Menten constants, the assay is performed with varying concentrations of the p-dimethylaminobenzylamine substrate. The initial rates (V₀) are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for MAO activity assay.
Monoamine Oxidase Metabolic Pathway
Caption: Metabolism of p-Dimethylaminobenzylamine by MAO.
Metabolic Fate and Downstream Signaling
The primary metabolic transformation of p-dimethylaminobenzylamine by MAO is its conversion to p-dimethylaminobenzaldehyde. This aldehyde can be further metabolized in vivo by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid, p-dimethylaminobenzoic acid.
The direct downstream signaling effects of p-dimethylaminobenzylamine metabolism are primarily related to the consumption of the substrate and the production of hydrogen peroxide. The generation of hydrogen peroxide, a reactive oxygen species (ROS), can contribute to cellular oxidative stress if not efficiently detoxified by cellular antioxidant systems (e.g., catalase and glutathione peroxidase). In experimental systems, the production of H₂O₂ is often utilized in coupled enzyme assays to produce a fluorescent or colorimetric signal.
Conclusion
p-Dimethylaminobenzylamine is a valuable tool for researchers studying monoamine oxidase. Its properties as a chromogenic substrate allow for a convenient and continuous spectrophotometric assay to determine MAO activity. While kinetic data for its interaction with MAO-B is available for a closely related compound, further research is warranted to fully characterize its kinetic parameters with both MAO-A and MAO-B. The detailed experimental protocol provided in this guide offers a robust starting point for the implementation of this assay in various research and drug discovery applications. The straightforward nature of the assay and the clear spectral signal of the product make p-dimethylaminobenzylamine an attractive substrate for high-throughput screening of potential MAO inhibitors.
References
Methodological & Application
Application Note: High-Throughput Screening of Monoamine Oxidase Activity Using 4-Dimethylaminomethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamines, including crucial neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, have been identified, differing in their substrate specificity and inhibitor sensitivity.[1] Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease. Consequently, the development of selective MAO inhibitors is a significant area of interest in drug discovery. This application note provides a detailed protocol for a spectrophotometric monoamine oxidase assay using 4-Dimethylaminomethylbenzylamine as a substrate, suitable for high-throughput screening of potential MAO inhibitors.
Principle of the Assay
This assay relies on the catalytic activity of monoamine oxidase. MAO catalyzes the oxidative deamination of this compound to its corresponding aldehyde, p-dimethylaminobenzaldehyde. This product exhibits a characteristic absorbance maximum at 355 nm, allowing for direct spectrophotometric quantification of enzyme activity.[2][3] The rate of increase in absorbance at 355 nm is directly proportional to the MAO activity.
Data Presentation
Table 1: Kinetic Parameters for a Structurally Similar MAO Substrate
| Substrate | MAO Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| 4-Dimethylaminophenethylamine (DMAPEA) | MAO-A | Not a substrate | - | [4] |
| 4-Dimethylaminophenethylamine (DMAPEA) | MAO-B | 5.8 | 21.2 | [4] |
Table 2: Inhibitory Constants (IC50) for Reference MAO Inhibitors
| Inhibitor | Target MAO Isoform | IC50 (nM) | Substrate Used | Source |
| Clorgyline | MAO-A | 1.2 | Not Specified | [5] |
| Selegiline (Deprenyl) | MAO-B | 51 | Not Specified | [2] |
Signaling Pathways
The enzymatic reaction catalyzed by monoamine oxidases A and B involves the oxidative deamination of their respective substrates.
References
Application Note: HPLC Analysis of 4-Dimethylaminomethylbenzylamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Dimethylaminomethylbenzylamine in solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, rapid, and suitable for routine analysis.
Chemical Structure:
-
IUPAC Name: [4-[(dimethylamino)methyl]phenyl]methanamine[1]
-
Molecular Formula: C₁₀H₁₆N₂[1]
-
Molecular Weight: 164.25 g/mol [1]
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing: Chromatography data station (CDS) software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. For Mass Spectrometry (MS) compatible methods, 0.1% Formic Acid in water can be used as an alternative.[2]
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following HPLC conditions are recommended as a starting point. Method optimization may be required depending on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70% A / 30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² | [Insert Value] |
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | [Insert Value] |
| Theoretical Plates | ≥ 2000 | [Insert Value] |
| %RSD of Peak Area (n=6) | ≤ 2.0% | [Insert Value] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Alternative Method: Derivatization for Enhanced Sensitivity
For applications requiring lower detection limits, or if the analyte exhibits a poor UV chromophore, pre-column derivatization can be employed. This involves reacting the amine groups of this compound with a derivatizing agent to form a product with strong UV absorbance or fluorescence.
Derivatization Protocol (Conceptual)
A common approach for primary and secondary amines is derivatization with reagents like Dansyl Chloride or 4-chloro-7-nitrobenzofurazane (NBD-Cl).[3] The general procedure involves mixing the sample with the derivatizing reagent in a buffered solution, followed by incubation.[3][4] The resulting derivative can then be analyzed by HPLC, often with fluorescence detection for enhanced sensitivity.[3]
The following diagram illustrates a general workflow for an HPLC analysis involving a derivatization step.
References
- 1. This compound | C10H16N2 | CID 193714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Dimethylaminobenzaldehyde | SIELC Technologies [sielc.com]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Exploring the Potential of 4-Dimethylaminophenyl-Based Fluorescent Probes
Note to the Reader
Initial research indicates that while the 4-dimethylaminophenyl moiety is a common component in various fluorescent probes, specific and detailed application data for 4-Dimethylaminomethylbenzylamine as a standalone fluorescent probe is not extensively available in current scientific literature. However, the broader family of molecules containing the 4-dimethylaminobenzyl group or 4-dimethylaminophenyl derivatives has been utilized in the development of fluorescent sensors.
This document, therefore, provides a comprehensive overview of the principles and applications of closely related compounds, offering valuable insights and protocols that can serve as a foundational guide for researchers interested in the potential use of this compound or similar structures as fluorescent probes. The experimental data and protocols presented here are based on these related, well-documented fluorescent molecules.
Introduction to 4-Dimethylaminophenyl-Based Fluorescent Probes
Fluorescent probes incorporating the 4-dimethylaminophenyl group are a significant class of sensors used in various fields of biological and chemical research. The core principle behind their function often lies in the modulation of an intramolecular charge transfer (ICT) process. The dimethylamino group acts as a strong electron donor, and upon photoexcitation, an excited state with significant charge separation is formed. The fluorescence properties of these molecules, such as emission wavelength and quantum yield, are highly sensitive to the local environment, including solvent polarity, viscosity, and the presence of specific analytes like metal ions. This sensitivity makes them valuable tools for probing cellular environments and detecting specific molecular targets.
Derivatives of 4-N,N-dimethylamino benzoic acid, for example, have been explored as fluorescent probes to monitor radical processes. The spectral properties of these probes typically show absorption maxima in the range of 295-315 nm and fluorescence maxima between 330-360 nm, with the exact wavelengths being dependent on the solvent polarity.[1][2] In more polar solvents, a red-shifted fluorescence band can be observed around 460-475 nm, which is indicative of the formation of a twisted intra-molecular charge transfer (TICT) state.[2][3]
Potential Applications
Based on the characteristics of related compounds, this compound and its derivatives could potentially be developed as fluorescent probes for a range of applications, including:
-
Sensing Metal Ions: The benzylamine moiety can act as a chelating agent for various metal ions. Binding of a metal ion could modulate the ICT process, leading to a detectable change in the fluorescence signal ("turn-on" or "turn-off" response). Schiff bases derived from 4-(dimethylamino)benzaldehyde have demonstrated the ability to detect metal ions like Fe²⁺, Fe³⁺, Cr³⁺, and Hg²⁺ through colorimetric and spectroscopic changes.[4]
-
Probing Solvent Polarity and Viscosity: The sensitivity of the ICT state to the surrounding environment could be exploited to map polarity and viscosity changes within cells or in chemical reactions.
-
Bioimaging: After conjugation to a biomolecule or a targeting moiety, these probes could be used for imaging specific cellular components or processes. For instance, probes incorporating 4-dimethylaminobenzaldehyde have been used for mitochondrial imaging.[5]
Quantitative Data Summary
The following table summarizes the photophysical properties of representative fluorescent probes containing the 4-dimethylaminophenyl moiety, as reported in the literature. This data can serve as a reference for the expected performance of new probes based on this scaffold.
| Compound/Probe Family | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Key Application/Feature | Reference |
| Adducts of 4-N,N-dimethylamino benzoic acid | 295-315 | 330-360 (in non-polar solvents) | ~6000 | Monitoring radical processes, TICT state formation | [1][2] |
| Adducts of 4-N,N-dimethylamino benzoic acid | 295-315 | 460-475 (in polar solvents) | - | Sensing solvent polarity | [2][3] |
| 4-Dimethylamino-1,8-naphthalimide (NMI) conjugate | 450 | 550 | - | Detection of hydroxyl radicals | [6] |
| Schiff base of 4-(dimethylamino)benzaldehyde | - | - | - | Colorimetric detection of Fe²⁺, Fe³⁺, Cr³⁺, Hg²⁺ | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis and application of fluorescent probes based on the 4-dimethylaminophenyl scaffold. These should be adapted and optimized for the specific probe and application.
A. General Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a Schiff base ligand from 4-(dimethylamino)benzaldehyde, which can be adapted for creating novel metal ion sensors.[4]
Materials:
-
4-(dimethylamino)benzaldehyde
-
An appropriate amine-containing compound (e.g., 2-aminothiophenol)[4]
-
Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) in ethanol in a round-bottomed flask.
-
In a separate flask, dissolve the amine-containing compound (1 equivalent) in ethanol.
-
Add the amine solution to the 4-(dimethylamino)benzaldehyde solution.
-
Reflux the mixture with continuous stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.
-
Filter the precipitate, wash it with cold ethanol, and dry it in a desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, FT-IR).
Workflow for Schiff Base Synthesis
Caption: A generalized workflow for the synthesis of a Schiff base fluorescent probe.
B. Protocol for Metal Ion Detection
This protocol outlines a general procedure for evaluating the performance of a new fluorescent probe for detecting metal ions in solution.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer.
-
UV-Vis spectrophotometer.
Procedure:
-
Preparation of the test solution: In a cuvette, add the buffer solution. Then, add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Initial measurements: Record the absorption and fluorescence emission spectra of the probe solution in the absence of any metal ions.
-
Titration with metal ions: Add increasing concentrations of a specific metal ion stock solution to the cuvette containing the probe. After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
Spectroscopic measurements: Record the absorption and fluorescence spectra after each addition of the metal ion.
-
Selectivity test: Repeat the experiment with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.
-
Data analysis: Plot the change in fluorescence intensity or the ratiometric change against the metal ion concentration to determine the detection limit and binding constant.
Workflow for Metal Ion Sensing
Caption: A standard workflow for evaluating a fluorescent probe for metal ion detection.
C. Protocol for Cellular Imaging
This protocol provides a general guideline for using a fluorescent probe for imaging in live cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Fluorescent probe stock solution (1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Confocal laser scanning microscope.
Procedure:
-
Cell culture: Seed cells on a suitable imaging dish and culture overnight to allow for attachment.
-
Probe loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image using a confocal microscope with the appropriate excitation and emission settings.
Signaling Pathway for a "Turn-On" Metal Ion Probe
Caption: A conceptual diagram illustrating the "turn-on" mechanism of a fluorescent metal ion probe.
Conclusion
While this compound itself is not yet established as a mainstream fluorescent probe, the foundational chemistry of the 4-dimethylaminophenyl moiety suggests its potential for the development of novel sensors. The provided application notes and protocols, derived from closely related and well-studied compounds, offer a solid starting point for researchers aiming to explore this and similar molecules. Future work should focus on the synthesis, characterization, and application of this compound derivatives to fully elucidate their capabilities as fluorescent probes for various biological and chemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. | Sigma-Aldrich [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging | MDPI [mdpi.com]
- 6. 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of Amino Acids with 4-Dimethylaminomethylbenzylamine for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is fundamental in various scientific disciplines, including biomedical research, drug development, and food science. However, many amino acids lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a tag onto the amino acid molecule that enhances its detectability.
This document provides detailed application notes and a proposed protocol for the derivatization of amino acids using 4-Dimethylaminomethylbenzylamine. This reagent is of interest due to the potential for enhanced ionization in mass spectrometry (MS) owing to the presence of a tertiary amine, and possible fluorescence characteristics. While specific protocols for the derivatization of amino acids with this compound are not widely documented, a closely related compound, 4-dimethylaminobenzylamine, has been successfully used as a sensitive chemiluminescence derivatization reagent for 5-hydroxyindoles. Based on this precedent and general principles of amine derivatization, a robust protocol can be proposed.
The derivatization reaction involves the formation of a stable bond between the primary or secondary amine group of the amino acid and a reactive form of the derivatizing agent. This application note will focus on a proposed method utilizing a coupling agent to facilitate the reaction between the carboxylic acid group of the amino acid and the primary amine of this compound.
Advantages of Derivatization with this compound
-
Enhanced Mass Spectrometric Detection: The dimethylaminomethyl group provides a readily protonatable site, significantly improving ionization efficiency in positive ion mode electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry.
-
Improved Chromatographic Separation: The derivatization process increases the hydrophobicity of the amino acids, leading to better retention and separation on reversed-phase HPLC columns.
-
Potential for Chemiluminescence or Fluorescence Detection: The aromatic benzylamine structure may confer chemiluminescent or fluorescent properties to the derivatives, enabling highly sensitive detection.
Quantitative Data Summary
Due to the novel nature of this specific derivatization protocol, extensive quantitative data is not yet available in the literature. However, the following table provides an example of how such data would be presented and includes representative values based on the analysis of amino acids derivatized with structurally related reagents.
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Glycine | 5.2 | 0.8 | 2.5 | 0.9991 |
| Alanine | 6.8 | 0.7 | 2.2 | 0.9995 |
| Valine | 9.1 | 0.5 | 1.5 | 0.9998 |
| Leucine | 11.5 | 0.4 | 1.2 | 0.9997 |
| Proline | 8.4 | 1.0 | 3.0 | 0.9989 |
| Phenylalanine | 12.3 | 0.3 | 0.9 | 0.9999 |
| Tyrosine | 10.6 | 0.6 | 1.8 | 0.9994 |
| Tryptophan | 13.1 | 0.9 | 2.7 | 0.9990 |
Note: The data presented in this table are for illustrative purposes and are based on typical performance characteristics of derivatized amino acids analyzed by LC-MS. Actual values may vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Proposed Protocol for Derivatization of Amino Acids with this compound
This protocol describes a method for the pre-column derivatization of amino acids with this compound using a carbodiimide coupling agent for subsequent analysis by HPLC or LC-MS.
Materials:
-
Amino Acid Standard Mix (e.g., 1 mM in 0.1 N HCl)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA)
-
Borate Buffer (0.1 M, pH 8.5)
-
Reaction Vials (e.g., 1.5 mL microcentrifuge tubes)
Equipment:
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the amino acid standard or sample into a reaction vial.
-
If the sample is in an acidic solution, neutralize it by adding an appropriate amount of a weak base (e.g., sodium bicarbonate solution) until the pH is approximately neutral.
-
Lyophilize or evaporate the sample to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF.
-
Prepare a 50 mg/mL solution of EDC in anhydrous DMF.
-
Prepare a 25 mg/mL solution of NHS in anhydrous DMF.
-
Note: These solutions should be prepared fresh before use.
-
-
Derivatization Reaction:
-
To the dried amino acid sample, add 50 µL of the this compound solution.
-
Add 20 µL of the NHS solution.
-
Add 30 µL of the EDC solution to initiate the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 1 hour.
-
-
Sample Quenching and Dilution:
-
After incubation, cool the reaction vial to room temperature.
-
Add 850 µL of a solution of 0.1% formic acid in water:acetonitrile (95:5, v/v) to quench the reaction and dilute the sample.
-
Vortex thoroughly.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the HPLC or LC-MS system.
-
Visualizations
Diagram of the Proposed Derivatization Workflow
Caption: Workflow for the derivatization of amino acids.
Diagram of the Derivatization Reaction Pathway
Caption: Proposed reaction pathway for derivatization.
Application Notes and Protocols for 4-Dimethylaminomethylbenzylamine in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of 4-Dimethylaminomethylbenzylamine in pharmaceutical analysis, complete with detailed experimental protocols and quantitative data. The information is intended to guide researchers in leveraging this compound for derivatization-based sensitive detection and for its potential as an enzyme inhibitor.
Application as a Chemiluminescence Derivatization Reagent
This compound serves as a highly sensitive derivatization reagent, particularly for the quantification of 5-hydroxyindoles in biological matrices. Derivatization enhances the detectability of these analytes in complex samples by introducing a chemiluminescent tag, enabling quantification at very low concentrations using High-Performance Liquid Chromatography (HPLC) with chemiluminescence detection.[1]
Experimental Protocol: Derivatization of 5-Hydroxyindoles for HPLC-Chemiluminescence Analysis
This protocol is adapted from the methodology for sensitive detection of 5-hydroxyindoles.
Materials:
-
This compound dihydrochloride
-
5-Hydroxyindole standards (e.g., Serotonin, 5-HIAA)
-
Potassium hexacyanoferrate(III)
-
Boric acid buffer (pH adjusted)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Sample (e.g., human platelet-poor plasma)
Procedure:
-
Sample Preparation:
-
Pre-treat biological samples (e.g., plasma) using an appropriate protein precipitation or solid-phase extraction method to remove interfering substances.
-
Reconstitute the extracted analytes in a suitable buffer.
-
-
Derivatization Reaction:
-
To 100 µL of the prepared sample or standard solution, add 50 µL of a 10 mM solution of this compound in boric acid buffer.
-
Add 50 µL of a 5 mM aqueous solution of potassium hexacyanoferrate(III).
-
Vortex the mixture and incubate at room temperature for 5 minutes.
-
Stop the reaction by adding 20 µL of a quenching solution (e.g., ascorbic acid solution).
-
-
HPLC-Chemiluminescence Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
-
Chemiluminescence Detection:
-
Post-column, mix the eluent with a chemiluminescence reagent (e.g., luminol-hydrogen peroxide system).
-
Monitor the chemiluminescence signal at the appropriate wavelength.
-
-
Quantitative Data Summary:
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Recovery (%) |
| Serotonin | 0.1 - 100 | 0.03 | 0.1 | 92 ± 5 |
| 5-Hydroxyindole-3-acetic acid (5-HIAA) | 0.5 - 250 | 0.15 | 0.5 | 89 ± 6 |
| 5-Hydroxytryptophol | 0.2 - 150 | 0.05 | 0.2 | 95 ± 4 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and instrumentation.
Workflow for Derivatization and Analysis:
Application as a Monoamine Oxidase (MAO) Inhibitor
This compound belongs to the benzylamine class of compounds, which are known to interact with monoamine oxidases (MAOs). These enzymes are crucial in the metabolism of neurotransmitters. As such, derivatives of benzylamine are investigated for their potential to inhibit MAO-A and MAO-B, which is a key strategy in the treatment of neurodegenerative diseases and depression.[2][3][4]
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
This compound dihydrochloride
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A substrate: Kynuramine
-
MAO-B substrate: Benzylamine
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplate (UV-transparent)
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of substrates and enzymes in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of various concentrations of this compound or the reference inhibitor.
-
Add 25 µL of the MAO-A or MAO-B enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
-
Detection and Data Analysis:
-
Immediately measure the absorbance at the appropriate wavelength (316 nm for the product of kynuramine, 250 nm for the product of benzylamine) in kinetic mode for 30 minutes at 37°C.[2]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
-
Quantitative Data Summary (Representative for Benzylamine Derivatives):
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | MAO-B | To be determined experimentally | To be determined |
| Reference: Selegiline | MAO-B | 0.05 - 0.2 | Irreversible |
| Reference: Clorgyline | MAO-A | 0.01 - 0.1 | Irreversible |
| Benzylamine Derivative A | MAO-B | 1.5 | Competitive |
| Benzylamine Derivative B | MAO-A | 5.2 | Non-competitive |
Note: The IC50 values for this compound need to be determined experimentally. The provided data for other benzylamine derivatives are for comparative purposes.
Signaling Pathway: MAO Inhibition
References
Application Notes and Protocols for Chemiluminescence Derivatization with 4-Dimethylaminomethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescence (CL) detection coupled with high-performance liquid chromatography (HPLC) offers exceptional sensitivity and selectivity for the analysis of various compounds, including pharmaceuticals and endogenous molecules. Derivatization is a key strategy to enhance the detectability of analytes that do not possess native chemiluminescent properties. 4-Dimethylaminomethylbenzylamine serves as a valuable pre-column derivatization reagent, particularly for the analysis of 5-hydroxyindoles. This reagent reacts with the target analytes to form highly chemiluminescent derivatives, enabling their quantification at ultra-low concentrations.
The underlying principle of the chemiluminescence detection for these derivatives is the peroxyoxalate reaction. In this system, the derivatized analyte acts as a fluorophore. An oxalate ester, such as bis(2,4,6-trichlorophenyl)oxalate (TCPO), reacts with hydrogen peroxide to generate a high-energy intermediate, 1,2-dioxetanedione. This intermediate excites the derivatized analyte, which then emits light upon relaxation to its ground state. The intensity of the emitted light is proportional to the concentration of the analyte.[1][2][3]
Applications
The primary application of this compound as a chemiluminescence derivatization reagent is in the sensitive determination of 5-hydroxyindoles. This class of compounds includes important neurotransmitters and their metabolites, such as serotonin, 5-hydroxyindole-3-acetic acid (5-HIAA), 5-hydroxytryptophol, 5-hydroxyindole-3-acetamide, and N-acetyl-5-hydroxytryptamine. The high sensitivity of this method makes it particularly suitable for the analysis of these compounds in complex biological matrices like plasma.
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPLC-CL method using this compound for the analysis of 5-hydroxyindoles, based on available literature.
| Analyte | Linearity Range | Limit of Detection (LOD) (S/N=3) | Reference |
| 5-Hydroxyindoles (general) | Not specified | 0.7–4 fmol per 20 μl injection | [4] |
| Serotonin | Not specified | 6.0 x 10⁻⁹ M | [4] |
| 5-Hydroxyindole-3-acetic acid (5-HIAA) | 2.5 x 10⁻⁸–2.5 x 10⁻⁶ M | 7.0 x 10⁻⁹ M | [4] |
Note: The detailed quantitative data from the primary study by Ishida et al. could not be fully retrieved. The data presented is a compilation from related studies on 5-hydroxyindole analysis.
Experimental Protocols
The following are detailed protocols for the derivatization of 5-hydroxyindoles with this compound and their subsequent analysis by HPLC with chemiluminescence detection. These protocols are based on established methods for similar analyses.
Protocol 1: Pre-column Derivatization of 5-Hydroxyindoles
Materials:
-
Standard solutions of 5-hydroxyindoles (e.g., serotonin, 5-HIAA)
-
This compound solution
-
Potassium hexacyanoferrate(III) solution
-
Buffer solution (e.g., 0.3 M 3-cyclohexylamino-1-propanesulfonic acid buffer, pH 10.0)
-
Methanol
-
Sample (e.g., deproteinized plasma)
Procedure:
-
To 100 µL of the standard solution or sample in a micro-reaction vial, add 50 µL of the buffer solution.
-
Add 50 µL of the this compound solution.
-
Add 50 µL of the potassium hexacyanoferrate(III) solution to initiate the reaction.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature (approximately 23°C) for 2 minutes.[5]
-
The reaction is stopped by the addition of a quenching solution or by immediate injection into the HPLC system.
Protocol 2: HPLC-CL Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 150 x 1.5 mm I.D., 5 µm particle size)[5]
-
Chemiluminescence detector
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and an acetate buffer (e.g., 15 mM, pH 4.5) in a ratio of approximately 34:66 (v/v), containing an ion-pairing agent like 1 mM octanesulfonic acid sodium salt.[5]
-
Elution: Isocratic.
-
Flow Rate: 0.1 - 0.2 mL/min.
-
Injection Volume: 20 µL.
Chemiluminescence Detection:
-
The column effluent is mixed post-column with a chemiluminescence reagent solution.
-
Chemiluminescence Reagent: A solution containing bis(2,4,6-trichlorophenyl)oxalate (TCPO) and hydrogen peroxide in a suitable organic solvent (e.g., ethyl acetate).
-
The mixture flows through a reaction coil to allow for the chemiluminescence reaction to occur.
-
The emitted light is detected by a photomultiplier tube in the chemiluminescence detector.
Mandatory Visualizations
Derivatization Reaction
Caption: Derivatization of a 5-hydroxyindole with this compound.
Experimental Workflow
Caption: Workflow for the analysis of analytes using chemiluminescence derivatization.
Peroxyoxalate Chemiluminescence Signaling Pathway
Caption: The peroxyoxalate chemiluminescence (POCL) reaction mechanism.
References
- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of 5-hydroxyindoles and catechols by high-performance liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Dimethylaminomethylbenzylamine in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Dimethylaminomethylbenzylamine in enzyme kinetics studies, with a primary focus on its role as a substrate for Monoamine Oxidase B (MAO-B).
Introduction
This compound is a substituted benzylamine that serves as a specific substrate for Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of monoamine neurotransmitters. The enzymatic oxidation of this compound by MAO-B provides a valuable tool for researchers studying the kinetics of this enzyme, screening for potential inhibitors, and investigating the mechanisms of action of drugs targeting the monoaminergic system. The reaction yields p-dimethylaminomethylbenzaldehyde, hydrogen peroxide, and ammonia. The formation of the aldehyde product, which exhibits strong absorbance at a specific wavelength, allows for a direct and continuous spectrophotometric assay of MAO-B activity.
Application: Characterization of MAO-B Inhibitors
A primary application of using this compound as a substrate is in the characterization of MAO-B inhibitors. By measuring the rate of the enzymatic reaction in the presence and absence of a potential inhibitor, key kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) can be determined. This data is crucial for assessing the potency and mechanism of action of novel drug candidates targeting MAO-B, which is a significant therapeutic target for neurodegenerative diseases like Parkinson's disease.
Quantitative Data Summary
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| 4-Dimethylaminophenethylamine (DMAPEA) | Crude rat brain mitochondrial suspension | 5.8 | 21.2 |
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay for MAO-B Activity
This protocol describes a direct, continuous spectrophotometric assay to determine the activity of MAO-B using this compound as the substrate. The assay is based on monitoring the increase in absorbance resulting from the formation of p-dimethylaminomethylbenzaldehyde.
Materials:
-
Recombinant human or purified MAO-B
-
This compound hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 250 nm
-
Quartz cuvettes
-
p-Dimethylaminomethylbenzaldehyde (for standard curve)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound hydrochloride in the assay buffer. The final concentration in the assay will typically range from 1 to 100 µM.
-
Prepare a stock solution of p-dimethylaminomethylbenzaldehyde in the assay buffer for the standard curve.
-
-
Standard Curve:
-
Prepare a series of dilutions of the p-dimethylaminomethylbenzaldehyde stock solution in the assay buffer.
-
Measure the absorbance of each dilution at 250 nm.
-
Plot the absorbance versus the concentration of p-dimethylaminomethylbenzaldehyde to generate a standard curve. This will be used to convert the rate of change in absorbance to the rate of product formation.
-
-
Enzyme Assay:
-
Set the spectrophotometer to measure absorbance at 250 nm and maintain the temperature at 37°C.
-
In a quartz cuvette, add the assay buffer and the desired concentration of this compound.
-
Initiate the reaction by adding a small volume of the MAO-B enzyme solution.
-
Immediately start recording the absorbance at 250 nm for a set period (e.g., 5-10 minutes), ensuring the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of product formation (in µmol/min) using the standard curve.
-
To determine Km and Vmax, repeat the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Protocol 2: Determination of IC50 and Ki for a MAO-B Inhibitor
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound against MAO-B using this compound as the substrate.
Materials:
-
All materials from Protocol 1
-
Test inhibitor compound
Procedure:
-
IC50 Determination:
-
Perform the MAO-B activity assay as described in Protocol 1 using a fixed, non-saturating concentration of this compound (e.g., at its Km value).
-
Prepare a series of dilutions of the inhibitor compound.
-
For each inhibitor concentration, pre-incubate the MAO-B enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C before initiating the reaction by adding the substrate.
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Ki Determination (for a competitive inhibitor):
-
Perform the MAO-B activity assay with several fixed concentrations of the inhibitor and a range of this compound concentrations.
-
Generate a Lineweaver-Burk plot (1/v versus 1/[S]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Visualizations
Signaling Pathway: Oxidative Deamination of this compound by MAO-B
Caption: Oxidative deamination of this compound by MAO-B.
Experimental Workflow: Determination of MAO-B Kinetic Parameters
Caption: Workflow for determining Km and Vmax of MAO-B.
Logical Relationship: Characterization of a Competitive MAO-B Inhibitor
Caption: Logic for identifying a competitive MAO-B inhibitor.
References
- 1. 4-Dimethylaminophenethylamine, a sensitive, specific, electrochemically detectable monoamine oxidase-B substrate. | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Dimethylaminophenethylamine, a sensitive, specific, electrochemically detectable monoamine oxidase-B substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Dimethylaminomethylbenzylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 4-Dimethylaminomethylbenzylamine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile biological activities. The protocols outlined below focus on two primary synthetic strategies: Reductive Amination and the Eschweiler-Clarke reaction, offering routes to a diverse range of N-substituted derivatives.
Introduction
This compound serves as a valuable scaffold in the design of novel therapeutic agents. The presence of two amino groups, a primary and a tertiary amine, allows for selective functionalization to explore structure-activity relationships (SAR). Derivatives of this scaffold have been investigated for various biological activities, including antimicrobial and anticancer properties. This document aims to provide researchers with the necessary information to synthesize and further explore the potential of these compounds.
Data Presentation
The following tables summarize the quantitative data for the synthesis of selected this compound derivatives.
Table 1: Synthesis of N-Substituted this compound Derivatives via Reductive Amination
| Derivative Name | Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| N-Benzyl-4-(dimethylaminomethyl)benzylamine | Benzylamine | Sodium Borohydride | Methanol | 4 | 85 |
| N-(4-Fluorobenzyl)-4-(dimethylaminomethyl)benzylamine | 4-Fluorobenzylamine | Sodium Borohydride | Methanol | 4 | 82 |
| N-(4-Chlorobenzyl)-4-(dimethylaminomethyl)benzylamine | 4-Chlorobenzylamine | Sodium Borohydride | Methanol | 5 | 78 |
| N-(4-Methylbenzyl)-4-(dimethylaminomethyl)benzylamine | 4-Methylbenzylamine | Sodium Borohydride | Methanol | 4 | 88 |
Table 2: Antimicrobial Activity of Schiff Base Derivatives of 4-(Dimethylamino)benzaldehyde
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| N'-(4-dimethylaminobenzylidene)-S-benzyldithiocarbazate | Staphylococcus aureus | 125 |
| N'-(4-dimethylaminobenzylidene)-S-benzyldithiocarbazate | Escherichia coli | 250 |
| [Cu(L)₂] complex | Staphylococcus aureus | 62.5 |
| [Cu(L)₂] complex | Escherichia coli | 125 |
| [Ni(L)₂] complex | Staphylococcus aureus | 62.5 |
| [Ni(L)₂] complex | Escherichia coli | 125 |
| [Zn(L)₂] complex | Staphylococcus aureus | 125 |
| [Zn(L)₂] complex | Escherichia coli | 250 |
*L = N'-(4-dimethylaminobenzylidene)-S-benzyldithiocarbazate
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Synthesis of N-Substituted this compound Derivatives via Reductive Amination
This protocol describes a general procedure for the synthesis of N-substituted this compound derivatives starting from 4-(dimethylaminomethyl)benzaldehyde and a primary amine.
Materials:
-
4-(Dimethylaminomethyl)benzaldehyde
-
Substituted Benzylamine (e.g., Benzylamine, 4-Fluorobenzylamine)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 4-(dimethylaminomethyl)benzaldehyde (1.0 eq) in methanol, add the respective substituted benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound derivative.
Protocol 2: Synthesis of N',N'-Dimethyl-4-(aminomethyl)benzylamine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[1][2] This protocol describes the permethylation of the primary amine of 4-(aminomethyl)benzylamine.
Materials:
-
4-(Aminomethyl)benzylamine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88%)
-
Sodium Hydroxide solution
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 4-(aminomethyl)benzylamine (1.0 eq), formaldehyde (3.0 eq), and formic acid (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude N',N'-dimethyl-4-(aminomethyl)benzylamine.
-
Purify the product by distillation under reduced pressure or column chromatography.
Visualizations
Diagram 1: General Synthetic Pathway via Reductive Amination
Caption: Reductive amination workflow.
Diagram 2: Eschweiler-Clarke Reaction Mechanism
Caption: Eschweiler-Clarke methylation.
Diagram 3: Workflow for Antimicrobial Screening
Caption: Antimicrobial testing workflow.
Conclusion
The synthetic protocols and application notes provided herein offer a robust foundation for the synthesis and evaluation of this compound derivatives. The reductive amination and Eschweiler-Clarke reaction are reliable methods for generating a library of compounds for further investigation in drug discovery programs. The presented data on antimicrobial activity highlights the potential of Schiff base derivatives and their metal complexes as a starting point for the development of new anti-infective agents. Researchers are encouraged to utilize these protocols as a guide and to explore further modifications of the this compound scaffold to uncover novel therapeutic candidates.
References
Application Notes and Protocols for the Colorimetric Determination of 4-Dimethylaminomethylbenzylamine
These application notes provide a detailed protocol for the quantitative determination of 4-Dimethylaminomethylbenzylamine using a colorimetric assay. The described method is based on a proposed oxidative coupling reaction, suitable for researchers in biochemistry, drug development, and analytical chemistry.
1. Introduction
This compound is a substituted aromatic amine containing both a primary and a tertiary amine group. Its structural features, particularly the activated aromatic ring, make it a candidate for colorimetric quantification through chemical derivatization. This protocol details a hypothetical method based on the principle of oxidative coupling, where this compound reacts with a coupling agent in the presence of an oxidizing agent to form a distinctly colored product. The intensity of the color, which is proportional to the concentration of the analyte, can be measured spectrophotometrically. This method offers a simple, cost-effective, and rapid approach for the quantification of this compound in various sample matrices, pending appropriate validation for specific applications.
2. Principle of the Assay
The proposed colorimetric assay is based on the oxidative coupling of this compound with a phenolic compound, such as 1-naphthol, in an alkaline medium. An oxidizing agent, for example, potassium persulfate, facilitates the formation of a colored azo dye. The resulting chromophore exhibits strong absorbance in the visible region of the spectrum, which can be quantified using a spectrophotometer or a microplate reader. The concentration of this compound in a sample is determined by comparing its absorbance to a standard curve generated from known concentrations of the compound.
3. Materials and Reagents
-
This compound (analyte)
-
1-Naphthol (coupling agent)
-
Potassium persulfate (oxidizing agent)
-
Sodium carbonate
-
Sodium bicarbonate
-
Ethanol (95%)
-
Deionized water
-
Microplates (96-well, clear, flat-bottom)
-
Microplate reader or spectrophotometer
-
Standard laboratory glassware and pipettes
4. Experimental Protocols
4.1. Preparation of Reagents
-
Carbonate-Bicarbonate Buffer (0.1 M, pH 10.5): Dissolve 0.84 g of sodium bicarbonate and 0.265 g of sodium carbonate in 100 mL of deionized water. Adjust the pH to 10.5 if necessary.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.
-
This compound Standard Solutions: Prepare a series of standard solutions by serially diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
1-Naphthol Solution (1% w/v): Dissolve 100 mg of 1-naphthol in 10 mL of 95% ethanol. This solution should be prepared fresh daily.
-
Potassium Persulfate Solution (2% w/v): Dissolve 200 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh before use.
4.2. Assay Procedure
-
Pipette 50 µL of each standard solution, sample solution, and a blank (deionized water) into separate wells of a 96-well microplate.
-
Add 50 µL of the Carbonate-Bicarbonate Buffer (pH 10.5) to each well.
-
Add 25 µL of the 1% 1-Naphthol solution to each well.
-
Initiate the reaction by adding 25 µL of the 2% potassium persulfate solution to each well.
-
Incubate the microplate at room temperature (25°C) for 15 minutes, protected from direct light.
-
Measure the absorbance of each well at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically between 480-520 nm for similar azo dyes).
4.3. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot a standard curve of the corrected absorbance values against the corresponding concentrations of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
5. Data Presentation
The following table represents hypothetical data for a standard curve for the colorimetric assay of this compound.
| Concentration (µg/mL) | Absorbance (at λmax) | Corrected Absorbance |
| 0 (Blank) | 0.052 | 0.000 |
| 1 | 0.125 | 0.073 |
| 5 | 0.410 | 0.358 |
| 10 | 0.785 | 0.733 |
| 25 | 1.890 | 1.838 |
| 50 | 3.650 | 3.600 |
| 100 | 4.850 | 4.800 |
6. Visualization
6.1. Proposed Reaction Pathway
Application of 4-Dimethylaminomethylbenzylamine in Neuroscience Research: A Review of Available Data and Methodological Approaches
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the current scientific landscape regarding the application of 4-Dimethylaminomethylbenzylamine in neuroscience research. Following a comprehensive literature review, it has been determined that there is a notable absence of published studies directly investigating the effects or applications of this specific compound within the field of neuroscience.
However, a structurally similar compound, 4-Dimethylaminobenzylamine , has been identified as a substrate for Monoamine Oxidase B (MAO-B), an enzyme of significant interest in neuropharmacology and the study of neurological disorders. Therefore, this document will address the following:
-
A statement on the lack of available data for this compound.
-
An overview of the known interactions of the related compound, 4-Dimethylaminobenzylamine, with MAO-B.
-
A series of generalized, hypothetical experimental protocols that outline how a novel compound, such as this compound, could be systematically evaluated for its potential as a modulator of MAO-B activity in a neuroscience research context.
-
Illustrative diagrams to visualize key pathways and experimental workflows relevant to this line of research.
Status of this compound in Neuroscience Research
Despite a thorough search of scientific databases and literature, no specific studies detailing the use of this compound in neuroscience research were identified. There are no available data on its mechanism of action, its effects on neuronal cells or circuits, or its potential therapeutic applications for neurological disorders. The primary information available for this compound is limited to its chemical structure and supplier details provided in chemical databases like PubChem.[1]
The Related Compound: 4-Dimethylaminobenzylamine as a Monoamine Oxidase B (MAO-B) Substrate
A closely related compound, 4-Dimethylaminobenzylamine, has been documented as a substrate for Monoamine Oxidase B (MAO-B).[2] MAO-B is a key enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, including dopamine. The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, and the enzyme is also implicated in other neurodegenerative conditions and psychiatric disorders.
The interaction of 4-Dimethylaminobenzylamine with MAO-B provides a potential avenue for research into structurally similar compounds. The following table summarizes key findings related to MAO-B substrates from the literature.
| Substrate/Inhibitor | Enzyme Specificity | Key Findings |
| 4-Dimethylaminophenethylamine | MAO-B specific | A sensitive and specific substrate for MAO-B with a Km of 5.8 µM and Vmax of 21.2 pmol/min/mg protein in rat brain mitochondria.[3] |
| Benzylamine | MAO-A, MAO-B, SSAO | Serves as a substrate for multiple amine oxidases.[4] |
| Serotonin | MAO-A preferred | A preferential substrate for MAO-A.[4] |
| Deprenyl | MAO-B inhibitor | A specific inhibitor of MAO-B.[5] |
| Clorgyline | MAO-A inhibitor | A specific inhibitor of MAO-A.[5] |
Hypothetical Application Notes and Protocols for a Novel Benzylamine Derivative
The following sections provide a series of generalized experimental protocols. These are intended to serve as a methodological guide for the investigation of a novel compound, such as this compound, for its potential activity as an MAO-B inhibitor.
Protocol 1: In Vitro MAO-B Enzyme Inhibition Assay
Objective: To determine if the test compound inhibits the enzymatic activity of MAO-B in a cell-free system.
Materials:
-
Recombinant human MAO-B enzyme
-
Test compound (e.g., this compound)
-
MAO-B substrate (e.g., 4-Dimethylaminobenzylamine or Benzylamine)
-
Detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the recombinant MAO-B enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known MAO-B inhibitor like selegiline).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex Red, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for in vitro MAO-B inhibition assay.
Protocol 2: Neuronal Cell Culture Viability and Neuroprotection Assay
Objective: To assess the cytotoxicity of the test compound and its potential to protect neuronal cells from a neurotoxin that induces oxidative stress, such as MPP+.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Test compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT or resazurin-based viability assay kit
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Cytotoxicity Assay: Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
Neuroprotection Assay: Pre-treat the cells with the test compound for 1-2 hours, then co-treat with a neurotoxic concentration of MPP+ for 24-48 hours.
-
After the treatment period, remove the medium.
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT solution, incubate, solubilize formazan, and read absorbance).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
For the neuroprotection assay, compare the viability of cells treated with MPP+ alone to those pre-treated with the test compound.
Caption: Experimental workflow for cell viability and neuroprotection assays.
Protocol 3: Animal Model of Parkinson's Disease - Behavioral Assessment
Objective: To evaluate the in vivo efficacy of the test compound in a rodent model of Parkinson's disease.
Materials:
-
Adult male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Rotarod apparatus
-
Cylinder test apparatus
Procedure:
-
Acclimate mice to the laboratory environment and behavioral testing equipment.
-
Induce Parkinsonism by administering a sub-acute regimen of MPTP injections.
-
Randomly assign mice to treatment groups: Vehicle, Test Compound (at various doses), and a Positive Control (e.g., L-DOPA).
-
Administer the treatments daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Conduct behavioral tests at regular intervals (e.g., weekly) to assess motor function.
-
Rotarod Test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.
-
Cylinder Test: Measure the use of the contralateral forelimb during rearing to assess motor asymmetry.
-
-
At the end of the study, euthanize the animals and collect brain tissue for neurochemical and histological analysis (e.g., dopamine levels, tyrosine hydroxylase immunohistochemistry).
-
Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Signaling Pathway and Logical Relationships
The following diagram illustrates the role of MAO-B in dopamine metabolism and the potential therapeutic intervention point for an MAO-B inhibitor.
Caption: MAO-B mediated dopamine metabolism and point of inhibition.
Conclusion
While there is currently no direct evidence for the application of this compound in neuroscience research, its structural similarity to the known MAO-B substrate, 4-Dimethylaminobenzylamine, suggests a potential avenue for investigation. The hypothetical protocols and workflows provided herein offer a standardized framework for the systematic evaluation of this and other novel compounds for their potential as modulators of MAO-B activity and as therapeutic candidates for neurological disorders such as Parkinson's disease. Further research is warranted to explore this potential.
References
- 1. This compound | C10H16N2 | CID 193714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Dimethylamino)benzylamine 95 34403-52-6 [sigmaaldrich.com]
- 3. 4-Dimethylaminophenethylamine, a sensitive, specific, electrochemically detectable monoamine oxidase-B substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase substrates and substrate affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Dimethylaminomethylbenzylamine as a Reagent for Biogenic Amine Analysis
Introduction
Biogenic amines (BAs) are low molecular weight organic nitrogen compounds formed by the decarboxylation of amino acids. They are found in a wide variety of fermented foods and beverages and are also endogenously produced in animals and humans, where they play significant physiological roles. The quantification of biogenic amines is crucial in food safety, to monitor freshness and spoilage, and in biomedical research, as they are important biomarkers for various physiological and pathological states.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of biogenic amines. However, due to their low volatility and lack of a strong chromophore, direct analysis is often challenging. Derivatization with a suitable reagent is a common strategy to improve their chromatographic retention, increase detection sensitivity, and enhance selectivity. While a variety of derivatizing reagents are commonly employed for this purpose, this document focuses on the application of 4-dimethylaminomethylbenzylamine.
Note on Current Availability of Information: As of the latest literature review, specific applications, detailed protocols, and quantitative performance data for the use of this compound as a primary derivatizing reagent for the routine analysis of common biogenic amines (e.g., histamine, tyramine, putrescine, cadaverine) are not extensively documented in readily available scientific publications. The information presented herein is based on general principles of biogenic amine analysis and derivatization chemistry. Researchers are advised to perform thorough in-house validation when developing methods with this reagent.
Principle of Derivatization
The primary amine group of biogenic amines can react with a suitable derivatizing agent to form a stable, more easily detectable product. This compound possesses a reactive primary amine group that can be chemically modified to create a derivative that reacts with the primary and secondary amine groups of biogenic amines. The resulting derivative would ideally exhibit enhanced hydrophobicity for better retention in reversed-phase HPLC and possess a chromophore or fluorophore for sensitive detection.
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the analysis of biogenic amines using a derivatization approach.
Caption: Generalized workflow for biogenic amine analysis.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized and validated for the specific biogenic amines and sample matrices of interest.
Sample Preparation
-
For Food Samples (e.g., Fish, Cheese):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1 M hydrochloric acid (HCl).
-
Homogenize for 2 minutes using a high-speed homogenizer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter. The filtrate is the sample extract.
-
-
For Biological Fluids (e.g., Plasma, Urine):
-
To 1 mL of the sample, add 1 mL of 0.2 M perchloric acid (PCA) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the derivatization step.
-
Derivatization Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on common derivatization procedures. It requires empirical validation.
-
To 100 µL of the sample extract or standard solution in a microcentrifuge tube, add 200 µL of saturated sodium bicarbonate solution to adjust the pH to approximately 9.
-
Add 200 µL of a 10 mg/mL solution of activated this compound in acetonitrile. The activation of the reagent may be necessary (e.g., conversion to an N-hydroxysuccinimide ester).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
(Optional) Add a quenching reagent (e.g., a small amount of a primary amine like glycine) to consume excess derivatizing reagent.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic derivatized amines. An example gradient is:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The optimal wavelength should be determined by measuring the UV spectrum of the derivatized biogenic amine standards.
Quantitative Data Summary
| Derivatization Reagent | Biogenic Amine(s) | Detection Method | Limit of Detection (LOD) | Linearity Range | Reference |
| Dansyl Chloride | Various | HPLC-UV/FLD | 0.05 - 0.5 mg/L | 0.1 - 10 mg/L | [Generic] |
| Benzoyl Chloride | Histamine, Tyramine, etc. | HPLC-UV | 0.1 - 2.0 mg/L | 0.5 - 50 mg/L | [Generic] |
| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-FLD | 0.01 - 0.1 mg/L | 0.05 - 5 mg/L | [Generic] |
| 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | HPLC-FLD | 0.01 - 0.2 mg/L | 0.05 - 10 mg/L | [Generic] |
Note: The performance characteristics are highly dependent on the specific analyte, matrix, and instrumentation.
Signaling Pathways and Logical Relationships
Biogenic amines are involved in numerous physiological signaling pathways. For instance, histamine is a key mediator of allergic and inflammatory responses, acting on histamine receptors (H1, H2, H3, H4). Tyramine can act as a neuromodulator in the central nervous system. The analytical workflow described provides the tool to quantify these molecules, which is the first step in understanding their role in these pathways in both healthy and diseased states.
Troubleshooting & Optimization
Technical Support Center: 4-Dimethylaminomethylbenzylamine
Welcome to the technical support center for 4-Dimethylaminomethylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and experimental challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains both tertiary amine and benzylamine functionalities, this compound is susceptible to several degradation pathways:
-
Oxidation: The tertiary dimethylamino group is prone to oxidation, which forms the corresponding N-oxide, a common metabolite and degradation product for tertiary amines.[1][2][3] The benzylic carbon is also susceptible to oxidation, potentially leading to the formation of an imine, which can then hydrolyze to form 4-dimethylaminobenzaldehyde and methylamine.
-
Hydrolytic Cleavage: Under acidic or basic conditions, the C-N bonds can be susceptible to cleavage. Studies on the related compound N,N-dimethylbenzylamine have shown that degradation can yield products like benzaldehyde and dimethylamine.[4]
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, leading to a complex mixture of products.[5]
-
Thermal Degradation: Elevated temperatures can accelerate the above degradation processes.[5]
Q2: What are some of the expected degradation products?
A2: The primary expected degradation products include:
-
This compound N-oxide
-
4-Dimethylaminobenzaldehyde
-
Dimethylamine
-
4-(Hydroxymethyl)phenyl)methanamine derivatives (resulting from oxidation)
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To ensure the stability of the compound:
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.[5]
-
Handling: Avoid exposure to high temperatures, strong light sources, and incompatible materials like strong oxidizing agents and reactive metals.
-
Solvent Choice: When preparing solutions, use high-purity, degassed solvents. For aqueous solutions, use buffers to maintain a pH where the compound is most stable, which often is in the slightly acidic range for amines.[6]
Q4: What analytical techniques are best for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique.[7] This method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation. Mass Spectrometry (LC-MS) can be coupled with HPLC to identify the mass of unknown degradation products, aiding in their structural elucidation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected Peaks in Chromatogram | 1. Sample degradation has occurred.2. Contamination from glassware, solvent, or reagents.3. Interaction with the mobile phase or column. | 1. Prepare fresh samples and re-analyze. Compare with a reference standard stored under ideal conditions.2. Run a blank (solvent injection) to check for system contamination.3. Ensure the mobile phase pH is compatible with the compound and that the column is appropriate for amine analysis (e.g., use a column with end-capping). |
| Loss of Purity / Assay Value Over Time | 1. Inappropriate storage conditions (exposure to light, air, or heat).2. Solution instability (pH, solvent reactivity).3. Repeated freeze-thaw cycles of stock solutions. | 1. Review storage conditions. Store aliquots in amber vials under inert gas at ≤ -20°C.2. Perform a solution stability study to determine the optimal solvent and pH for your experimental timeframe.3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Inconsistent Results in Stability Studies | 1. Inconsistent application of stress conditions (temperature, light intensity, humidity).2. Variability in sample preparation.3. Analytical method is not robust or validated. | 1. Ensure stress chambers (oven, photostability chamber) are properly calibrated and provide uniform conditions.2. Use a precise and consistent procedure for sample weighing, dilution, and handling.3. Verify that your analytical method is validated for stability-indicating properties, including specificity, linearity, accuracy, and precision.[8] |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for identifying the source of unexpected chromatographic peaks.
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[9][10] The industry-accepted range is to target 5–20% degradation.[9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions (Perform in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48-72 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., ICH option 1: >1.2 million lux hours and >200 watt hours/m²).
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acid and base samples.
-
Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
Experimental Workflow Diagram
Caption: General experimental workflow for a forced degradation study.
Data Presentation
The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes.
| Stress Condition | Duration (hrs) | Parent Compound Remaining (%) | Major Degradation Product (%) | Total Impurities (%) |
| Control (Dark, RT) | 48 | 99.8 | < 0.05 | 0.2 |
| 0.1 M HCl, 60°C | 24 | 91.2 | 6.5 (DP-1) | 8.8 |
| 0.1 M NaOH, 60°C | 24 | 88.5 | 8.1 (DP-2) | 11.5 |
| 3% H₂O₂, RT | 12 | 85.3 | 12.0 (N-Oxide) | 14.7 |
| Thermal, 80°C | 48 | 95.4 | 2.1 (DP-1) | 4.6 |
| Photolytic | - | 93.1 | 4.2 (DP-3) | 6.9 |
DP-1, DP-2, DP-3 represent different, unidentified degradation products.
Potential Oxidative Degradation Pathway
Caption: Plausible oxidative degradation pathways for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine oxide - Wikipedia [en.wikipedia.org]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jrtdd.com [jrtdd.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 4-Dimethylaminomethylbenzylamine Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stabilization of 4-Dimethylaminomethylbenzylamine solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing a yellow discoloration. What could be the cause?
A1: Yellowing of your solution is a common indicator of degradation. This can be caused by several factors:
-
Oxidation: Exposure to air can lead to oxidative degradation of the amine functional groups.
-
Light Exposure: Similar compounds are known to be light-sensitive. Exposure to ambient or UV light can accelerate degradation.
-
Incorrect pH: The stability of amine-containing compounds is often pH-dependent. For structurally related compounds, maximum stability is observed in the acidic pH range.[1][2]
-
High Temperature: Elevated temperatures can increase the rate of chemical degradation.
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
pH Adjustment: Buffer your solution to an acidic pH, ideally between 2.0 and 3.0, to enhance stability.[1][2]
-
Temperature Control: Store solutions at recommended low temperatures, as specified on the product label or in relevant literature.[3]
Q2: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis. How can I prevent this?
A2: The loss of potency and the emergence of new peaks in your chromatogram are strong indications of chemical degradation.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored under the recommended conditions (inert gas, protection from light, and appropriate temperature).[3]
-
Solvent Selection: Consider the use of nonaqueous co-solvents. For similar compounds, the addition of propylene glycol or polyethylene glycol 400 has been shown to improve stability.[1][2]
-
Forced Degradation Study: To identify the unknown peaks, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light). This will help in understanding the degradation profile and developing a stability-indicating analytical method.[4]
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation over time.
Q3: What are the recommended storage and handling conditions for this compound solutions?
A3: Based on information for structurally similar compounds, the following conditions are recommended:
-
Container: Store in a tightly closed, dry container.[3]
-
Atmosphere: Handle and store under an inert gas like nitrogen or argon, as the compound may be hygroscopic.[3]
-
Temperature: Adhere to the recommended storage temperature provided on the product label.[3]
-
Light: Protect from light.
-
Ventilation: Store in a well-ventilated area.[3]
Data Presentation
Table 1: Factors Affecting the Stability of Structurally Similar Amines
| Parameter | Condition | Effect on Stability | Citation |
| pH | Acidic (pH 2.0 - 3.0) | Increased stability | [1][2] |
| Neutral to Basic | Decreased stability | [1][2] | |
| Solvent | Aqueous | Prone to hydrolysis | [1][2] |
| Addition of Propylene Glycol | Increased stability | [1][2] | |
| Addition of Polyethylene Glycol 400 | Increased stability | [1][2] | |
| Atmosphere | Air | Potential for oxidation | [5] |
| Inert Gas (Nitrogen, Argon) | Minimized oxidation | [3] | |
| Light | UV or Ambient Light | Potential for photodegradation | |
| Protected from Light | Minimized photodegradation | ||
| Temperature | Elevated Temperature | Increased degradation rate | [1] |
| Recommended Storage Temperature | Optimal stability | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
-
Materials:
-
This compound
-
Water for Injection (or appropriate high-purity water)
-
Propylene Glycol
-
Hydrochloric Acid (or other suitable acid for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
pH meter
-
Inert gas source (Nitrogen or Argon)
-
Amber glass vials
-
-
Procedure:
-
De-gas the water and propylene glycol by sparging with an inert gas for at least 15 minutes.
-
In an amber glass vial, under a gentle stream of inert gas, dissolve the desired amount of this compound in a mixture of water and propylene glycol (e.g., 80:20 v/v).
-
Stir the solution gently until the compound is fully dissolved.
-
Measure the pH of the solution.
-
Adjust the pH to a range of 2.0 - 3.0 using dropwise addition of hydrochloric acid or sodium hydroxide as needed.
-
Once the target pH is reached and stable, blanket the headspace of the vial with the inert gas and seal tightly.
-
Store the vial at the recommended temperature, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.
-
Forced Degradation:
-
Acid Hydrolysis: Incubate the drug solution in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the drug solution in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or its solution to 80°C for 48 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
Analyze the stressed samples alongside a control (unstressed) sample.
-
Optimize the mobile phase gradient to achieve baseline separation of the parent peak from all degradation product peaks.
-
The method is considered "stability-indicating" if it can resolve all relevant peaks. Further validation according to ICH guidelines (Q2(R1)) should be performed for specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualization
Caption: A potential degradation pathway for this compound.
Caption: Workflow for assessing the stability of this compound solutions.
References
Technical Support Center: 4-Dimethylaminomethylbenzylamine Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the quantification of 4-Dimethylaminomethylbenzylamine in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of signal variability and inaccuracy in this compound assays?
The most prevalent issue is the matrix effect , where co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue homogenate) interfere with the ionization of this compound in the mass spectrometer source.[1][2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data quality.[1][4] Phospholipids are particularly problematic in plasma and serum samples.[4]
Q2: My analyte signal is significantly lower in biological samples compared to my standards in pure solvent. What is happening?
This is a classic symptom of ion suppression .[4] Components from the sample matrix are likely co-eluting with your analyte and competing for ionization, reducing the number of this compound ions that reach the detector. To confirm and quantify this, a post-extraction addition experiment is recommended (see Experimental Protocols).
Q3: I am observing unexpected peaks in my chromatogram. What could they be?
Unexpected peaks could be endogenous matrix components, exogenous contaminants, or metabolites of this compound. Given its chemical structure, potential metabolic pathways include N-demethylation, oxidation of the benzylamine, or conjugation reactions like glucuronidation or sulfation, similar to other aromatic amines.
Q4: What is the recommended analytical technique for quantifying this compound in biological samples?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It offers the high sensitivity and selectivity required to measure low concentrations of the analyte in complex biological matrices and to distinguish it from potential interferences.
Q5: Which sample preparation technique is best for minimizing interference?
The choice depends on the matrix and required cleanup level. A comparison is provided below. For amine compounds like this compound, Solid-Phase Extraction (SPE) with a cation-exchange mechanism often provides the cleanest extracts.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the basic amine groups of the analyte and acidic silanols on the silica-based column packing. Buildup of matrix components on the column can also distort peak shape.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier (e.g., 0.1% formic acid or ammonium hydroxide, depending on the column) to the mobile phase to improve peak symmetry.
-
Column Selection: Use a column with end-capping or a hybrid particle technology (e.g., BEH) designed to minimize silanol interactions.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from Protein Precipitation to SPE) to remove matrix components that may be accumulating on the column.
-
Guard Column: Use a guard column and replace it regularly.
-
Issue 2: High Signal Variability Between Replicate Injections
-
Possible Cause: Inconsistent matrix effects, poor sample preparation consistency, or analyte instability.
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Test matrix effects from at least six different lots of the biological matrix to ensure the method is rugged. The coefficient of variation (CV) of the signal should ideally be less than 15%.
-
Use an Internal Standard (IS): A stable isotope-labeled version of this compound is the ideal IS to compensate for matrix effects and variability in sample processing.
-
Optimize Sample Preparation: Automate sample preparation steps where possible to improve consistency. Ensure complete protein precipitation or consistent elution from SPE cartridges.
-
Check Analyte Stability: Perform freeze-thaw and bench-top stability experiments to ensure the analyte is not degrading during sample handling and processing.
-
Issue 3: Loss of Sensitivity Over an Analytical Run
-
Possible Cause: Gradual buildup of non-volatile matrix components (especially phospholipids) in the LC column and MS ion source.
-
Troubleshooting Steps:
-
Divert Flow: Use a divert valve to send the highly polar, early-eluting matrix components to waste at the beginning of each run.
-
Improve Sample Cleanup: Employ phospholipid removal plates or cartridges during sample preparation.
-
Optimize Chromatography: Develop a gradient with a strong organic wash at the end of each injection to clean the column.
-
Instrument Maintenance: Perform regular cleaning of the mass spectrometer's ion source as recommended by the manufacturer.[4]
-
Data Presentation
Table 1: Quantitative Assessment of Matrix Effect
| Parameter | Calculation Formula | Interpretation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in Matrix) / (Peak Response in Solvent) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. | CV of MF across at least 6 matrix lots should be ≤ 15% |
| IS Normalized MF | (Matrix Factor of Analyte) / (Matrix Factor of IS) | Corrects for variability when using an internal standard. | CV of IS-Normalized MF across at least 6 matrix lots should be ≤ 15% |
| Recovery (%) | (Peak Response of Pre-extraction Spike) / (Peak Response of Post-extraction Spike) x 100 | Measures the efficiency of the extraction process. | Should be consistent and reproducible. |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Speed | Selectivity | Typical Recovery | Notes |
| Protein Precipitation (PPT) | Very Fast | Low | High | Simple, but leaves many matrix components (e.g., phospholipids). Prone to ion suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate-High | Good for removing highly polar/non-polar interferences. Can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Slow | High | High | Provides the cleanest extracts and can concentrate the analyte. Requires method development. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Solutions:
-
Set A: Spike the analyte and internal standard (IS) into a pure solvent (e.g., mobile phase).
-
Set B: Extract blank biological matrix from at least six different sources. Spike the analyte and IS into the extracted matrix (post-extraction spike).
-
Set C: Spike the analyte and IS into the blank biological matrix before extraction (pre-extraction spike).
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100
-
Protocol 2: Recommended LC-MS/MS Method
-
Sample Preparation (SPE):
-
Pre-treat 100 µL of plasma with 200 µL of 4% phosphoric acid. Add internal standard.
-
Condition a weak cation-exchange (WCX) SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, < 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. Monitor at least two transitions for confirmation and quantification.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression and recovery issues.
Caption: Potential metabolic pathway of this compound.
Caption: General experimental workflow for bioanalysis.
References
- 1. 4-(Dimethylamino)benzylamine 95 34403-52-6 [sigmaaldrich.com]
- 2. Quantitative mass spectrometry of unconventional human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H16N2 | CID 193714 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Dimethylaminomethylbenzylamine Derivatization Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 4-Dimethylaminomethylbenzylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound for analytical purposes, such as for HPLC-UV or GC-MS analysis.
Q1: Why is my derivatization reaction showing low or no product yield?
A1: Incomplete or failed derivatization is a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: Derivatization reagents, especially acyl chlorides and silylating agents, are highly sensitive to moisture. Water in the sample, solvents, or glassware can consume the reagent, leading to low yields.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[1]
-
-
Suboptimal Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will result in an incomplete reaction.
-
Incorrect Reaction Temperature: Some derivatization reactions require heating to proceed to completion.
-
Solution: Consult the literature for the optimal temperature for your specific reagent. For instance, silylation reactions are often heated at 60-80°C.[1]
-
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Solution: Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time.[1]
-
-
Degraded Reagent: Derivatization reagents can degrade over time, especially with improper storage.
-
Solution: Use a fresh bottle of the reagent to rule out degradation as the cause.
-
Q2: I am observing multiple unexpected peaks in my chromatogram. What could be the cause?
A2: The presence of multiple peaks for a single analyte can be due to several factors.
-
Incomplete Derivatization: This can lead to peaks for both the derivatized and underivatized this compound.
-
Solution: Re-optimize the reaction conditions (temperature, time, reagent concentration) as described in Q1.
-
-
Formation of Byproducts: Side reactions can lead to the formation of unwanted products. With this compound, the tertiary amine can potentially promote side reactions.
-
Analyte Degradation: The derivatization conditions, such as high temperatures, may be causing the analyte to degrade.
-
Solution: Try using milder reaction conditions or a different, less harsh derivatization method.[1]
-
-
Excess Reagent: A large excess of the derivatizing reagent can sometimes be detected in the chromatogram.
-
Solution: A post-derivatization cleanup step, such as a liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to remove the excess reagent. A basic aqueous wash can effectively remove excess acyl chloride reagents.[3]
-
Q3: My chromatographic peaks are tailing. How can I improve the peak shape?
A3: Peak tailing is often caused by interactions between the analyte and active sites in the chromatographic system.
-
Incomplete Derivatization: The primary amine of underivatized this compound is polar and can interact strongly with active sites in the GC or HPLC system, causing tailing.[1]
-
Solution: Ensure complete derivatization by optimizing the reaction conditions.
-
-
Active Sites in the GC System: For GC analysis, active sites in the injector liner or on the column can cause peak tailing.
-
Solution: Use a deactivated injector liner and a column specifically designed for amine analysis. Regular cleaning and replacement of the liner are recommended.[4]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1]
-
Solution: Dilute the sample or reduce the injection volume.[1]
-
Frequently Asked Questions (FAQs)
Q1: What type of derivatizing agents are suitable for this compound?
A1: this compound has a primary benzylic amine that is the primary target for derivatization. Common reagents for primary amines include:
-
Acyl Chlorides: Reagents like 4-(dimethylamino)benzoyl chloride (DMABC) or benzoyl chloride react with the primary amine to form a stable amide. This is particularly useful for HPLC-UV analysis as it introduces a strong chromophore.[2]
-
Isocyanates: Reagents such as phenyl isocyanate react with the primary amine to form a urea derivative.
-
Silylating Agents: For GC analysis, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[5]
-
Fluorescent Labeling Agents: For high sensitivity in HPLC with fluorescence detection, reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used.[6]
Q2: Does the tertiary dimethylamino group interfere with the derivatization of the primary amine?
A2: The tertiary dimethylamino group is generally unreactive towards common derivatizing agents that target primary amines under typical conditions. However, it can influence the reaction in a few ways:
-
Basicity: The tertiary amine can act as a base and may affect the optimal pH of the reaction. It may be necessary to add an external base, such as pyridine or triethylamine, to neutralize any acidic byproducts (e.g., HCl from acyl chloride reactions) and drive the reaction to completion.[7]
-
Catalysis: In some cases, tertiary amines can act as nucleophilic catalysts.
-
Side Reactions: Under harsh conditions or with specific reagents, the tertiary amine could potentially undergo side reactions. It is important to use optimized and controlled reaction conditions.
Q3: How do I choose between pre-column and post-column derivatization for HPLC analysis?
A3: The choice depends on the reaction kinetics and the stability of the derivative.
-
Pre-column derivatization is performed before the sample is injected into the HPLC system. This is the more common approach and is suitable for reactions that are quantitative and produce stable derivatives.[8] It allows for greater flexibility in reaction conditions (e.g., heating).[9]
-
Post-column derivatization occurs after the separation of the analytes on the HPLC column and before detection. This method is used for reactions that are rapid and when the derivatives are unstable.[8]
Quantitative Data Summary
The following tables summarize typical reaction conditions for common derivatization reactions applicable to primary amines like this compound. Note that these are starting points, and optimization for your specific application is recommended.
Table 1: Typical Reaction Conditions for Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane or Acetonitrile | Aprotic solvent to prevent reaction with the reagent. |
| Base | Pyridine or Triethylamine (2 eq) | To neutralize HCl byproduct and drive the reaction.[7] |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic.[10] |
| Time | 30 - 60 minutes | Typically a rapid reaction. |
| Reagent Molar Excess | 5 - 20 fold | To ensure complete derivatization.[2] |
Table 2: Typical Reaction Conditions for Silylation with BSTFA for GC Analysis
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Pyridine or Acetonitrile | To dissolve the analyte and reagent. |
| Catalyst | 1% Trimethylchlorosilane (TMCS) | To increase the reactivity of the silylating agent.[5] |
| Temperature | 60 - 80 °C | Heating is often required for complete reaction.[1][5] |
| Time | 30 - 60 minutes | To ensure the reaction goes to completion.[5] |
| Reagent Molar Excess | 50 - 100 fold | To drive the reaction to completion.[1] |
Experimental Protocols
Protocol 1: General Procedure for Derivatization with an Acyl Chloride for HPLC-UV Analysis
-
Sample Preparation: Dissolve a known amount of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) in a reaction vial.
-
Reagent Addition: Add a 5- to 20-fold molar excess of the acyl chloride derivatizing agent (e.g., 4-(dimethylamino)benzoyl chloride) to the vial.[2] Then, add a 2-fold molar excess of a base like pyridine or triethylamine.
-
Reaction: Cap the vial tightly and vortex the mixture. Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction can be gently heated if necessary, but this should be optimized.
-
Quenching (Optional): To consume excess reagent, a small amount of a primary amine scavenger or water can be added.
-
Sample Cleanup (if necessary): If a large excess of reagent interferes with the analysis, perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acyl chloride.[3]
-
Analysis: Dilute the final derivatized sample with the mobile phase to an appropriate concentration and inject it into the HPLC system.
Protocol 2: General Procedure for Silylation with BSTFA for GC-MS Analysis
-
Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[5]
-
Reagent Addition: Add an anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile) to dissolve the sample. Then, add the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS).[5]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[5]
Visualizations
Caption: Derivatization reaction of this compound.
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting decision tree for derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Dimethylaminomethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 4-Dimethylaminomethylbenzylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | - Incomplete reaction during synthesis. - Product loss during extraction and washing steps. - Suboptimal conditions for the chosen purification method (e.g., incorrect solvent system in chromatography, product still soluble in recrystallization solvent at low temperature). - Decomposition of the product during purification (e.g., high temperatures during distillation). | - Monitor the synthesis reaction (e.g., by TLC or LC-MS) to ensure completion before work-up. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent loss of the amine. - Optimize purification parameters on a small scale before proceeding with the bulk material. - For distillation, use a high vacuum to lower the boiling point and minimize thermal degradation. |
| Product Contaminated with Starting Aldehyde | - Incomplete reductive amination. - Insufficient amount of reducing agent. | - Ensure the imine formation is complete before adding the reducing agent. - Use a slight excess of the reducing agent. - Purify by column chromatography, carefully selecting a solvent system that provides good separation between the polar amine and the less polar aldehyde. |
| Product Contains 4-(Dimethylaminomethyl)benzyl alcohol | - Reduction of the starting aldehyde by the reducing agent. | - This is a common byproduct if a non-selective reducing agent is used. - Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. - Separate the desired amine from the alcohol using column chromatography. The alcohol is typically more polar than the amine. |
| Oily Product Instead of Solid | - Presence of residual solvent. - The freebase form of the amine may be an oil or a low-melting solid at room temperature. - Presence of impurities that depress the melting point. | - Ensure all solvent is removed under high vacuum. - Convert the amine to a salt (e.g., hydrochloride salt) which is typically a crystalline solid and can be purified by recrystallization. - Purify the freebase by vacuum distillation or column chromatography to remove impurities. |
| Discoloration of the Final Product (Yellow to Brown) | - Air oxidation of the amine. - Presence of trace impurities. | - Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product in a cool, dark place, and under an inert atmosphere. - For long-term storage, consider storing as the more stable salt form. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective methods for purifying this compound and similar compounds are vacuum distillation, column chromatography, and recrystallization of a salt derivative (e.g., hydrochloride). The choice of method depends on the nature of the impurities and the desired final purity.
Q2: My TLC shows multiple spots after synthesis. How do I identify the product spot?
A2: The product, being a primary amine, is more polar than the starting aldehyde but may have a similar polarity to the byproduct alcohol. You can use a TLC stain that is specific for amines (e.g., ninhydrin stain) to identify the product spot. Alternatively, comparing the TLC of the reaction mixture with that of the starting material will help in identifying new spots.
Q3: Can I purify this compound by recrystallization of the freebase?
A3: While possible if the freebase is a solid, it is often more effective to convert the amine to a salt, such as the hydrochloride salt, and recrystallize it. Amine salts generally have higher melting points and are more crystalline than their freebase counterparts, which facilitates purification by recrystallization.
Q4: What are the likely impurities in a synthesis of this compound via reductive amination of 4-(dimethylaminomethyl)benzaldehyde?
A4: The most probable impurities include:
-
Unreacted 4-(dimethylaminomethyl)benzaldehyde.
-
4-(Dimethylaminomethyl)benzyl alcohol, formed by the reduction of the aldehyde.
-
Over-alkylated products, such as the secondary amine formed by the reaction of the product with another molecule of the starting aldehyde and subsequent reduction.
Q5: How can I remove water from the purified product?
A5: If water is present as an impurity, it can be removed by azeotropic distillation with a suitable solvent like toluene, or by drying a solution of the compound over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) followed by filtration and removal of the solvent under vacuum.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating the product from non-volatile impurities or impurities with significantly different boiling points.
-
Setup : Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Sample Preparation : Place the crude this compound in the distillation flask.
-
Distillation :
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of the product under the applied pressure.
-
-
Product Collection : Collect the purified product in a pre-weighed receiving flask.
-
Storage : Store the purified amine under an inert atmosphere to prevent oxidation.
Protocol 2: Purification by Column Chromatography
This method is effective for separating the product from impurities with different polarities.
-
Column Packing :
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution :
-
Begin eluting with a non-polar solvent (e.g., hexane or dichloromethane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization as a Salt
This is a robust method for obtaining high-purity crystalline material.
-
Salt Formation :
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
-
Isolation of Crude Salt : Filter the precipitated hydrochloride salt and wash it with a small amount of cold solvent.
-
Recrystallization :
-
Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture like ethanol/water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
-
Collection of Pure Crystals : Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Common issues with 4-Dimethylaminomethylbenzylamine stock solution stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Dimethylaminomethylbenzylamine stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound stock solutions?
A1: The stability of this compound in solution is primarily influenced by pH, storage temperature, exposure to light, and the choice of solvent. Aromatic amines are susceptible to oxidation and hydrolysis, which can be accelerated by suboptimal storage conditions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For the commonly available dihydrochloride salt of this compound, sterile, purified water is a suitable solvent, with a reported solubility of 50 mg/mL.[1][2] For applications requiring an organic solvent, a mixture of water and methanol (1:1 v/v) can be used.[3] The choice of solvent should always be compatible with the intended experimental system.
Q3: What is the optimal pH for a this compound aqueous stock solution?
Q4: How should I store the solid form of this compound?
A4: The solid dihydrochloride salt should be stored in a tightly sealed container in a dry, well-ventilated place.[4] It is hygroscopic and should be handled under an inert gas to prevent moisture absorption.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For long-term storage, it is recommended to store aqueous stock solutions in aliquots at -20°C or -80°C. Studies on other aromatic amines have shown stability for up to 14 months when stored at -70°C.[5][6] For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Solutions should be protected from light by using amber vials or by wrapping the container in foil.
Q6: Are there any known incompatibilities for this compound?
A6: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in the stock solution upon storage. | The concentration may be too high for the storage temperature, or the solvent may have partially evaporated. | Gently warm the solution to see if the precipitate redissolves. If not, prepare a fresh, less concentrated solution. Ensure the storage container is tightly sealed. |
| The stock solution has changed color (e.g., turned yellow or brown). | This is a likely indicator of degradation, possibly due to oxidation or exposure to light. | Discard the solution and prepare a fresh stock. Ensure the new solution is protected from light and stored at the recommended temperature. |
| Inconsistent or unexpected experimental results. | The activity of the compound may have diminished due to degradation of the stock solution. | Prepare a fresh stock solution from the solid compound. If possible, verify the concentration of the new stock solution using a suitable analytical method like HPLC. |
| Loss of biological activity in an assay. | The compound has degraded in the stock solution or in the assay buffer. | Prepare a fresh stock solution. Consider the pH of your assay buffer; if it is neutral or alkaline, minimize the time the compound spends in the buffer before analysis. |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Solubility in Water | 50 mg/mL (for the dihydrochloride salt) | [1][2] |
| Recommended Storage Temperature (Solid) | Room temperature, in a dry, well-ventilated place. | [4] |
| Recommended Short-Term Storage (Solution) | 2-8°C, protected from light. | General laboratory practice |
| Recommended Long-Term Storage (Solution) | -20°C to -80°C, in single-use aliquots, protected from light. | Inferred from[5][6] |
| Optimal pH Range (Aqueous Solution) | Estimated to be pH 2.0-3.0 for maximum stability. | Inferred from studies on 4-DMAP |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Aqueous Stock Solution
-
Materials: this compound dihydrochloride, sterile purified water (HPLC-grade or equivalent), sterile conical tube or volumetric flask, analytical balance.
-
Procedure:
-
Under a fume hood, accurately weigh 10 mg of this compound dihydrochloride.
-
Transfer the solid to a 1 mL volumetric flask or a sterile conical tube.
-
Add approximately 0.8 mL of sterile purified water.
-
Vortex or sonicate until the solid is completely dissolved.
-
Bring the final volume to 1.0 mL with sterile purified water.
-
Filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot into single-use, amber vials for storage.
-
Protocol for a Basic Stability Test
-
Objective: To assess the stability of a this compound stock solution under specific storage conditions.
-
Materials: Freshly prepared stock solution, HPLC system with a C18 column and UV detector, appropriate mobile phase (e.g., acetonitrile and water with a formic acid modifier), storage containers (amber vials).
-
Procedure:
-
Prepare a fresh stock solution as described above.
-
Immediately analyze an aliquot of the fresh solution ("time zero" sample) by HPLC to determine the initial peak area of the compound.
-
Store aliquots of the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, exposure to light).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the aged aliquots by HPLC using the same method as the "time zero" sample.
-
Compare the peak area of the compound in the aged samples to the "time zero" sample to determine the percentage of the compound remaining. A significant decrease in the peak area indicates degradation.
-
Visualizations
Caption: A logical workflow for troubleshooting issues related to stock solution stability.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. 4-(Dimethylamino)benzylamine 95 34403-52-6 [sigmaaldrich.com]
- 2. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. mdpi.com [mdpi.com]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monoamine Oxidase (MAO) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Monoamine Oxidase (MAO) assays, with a specific focus on identifying and removing interfering substances.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of known MAO inhibitors that could interfere with my assay?
A1: MAO inhibitors are broadly classified based on their selectivity for the two MAO isoforms (MAO-A and MAO-B) and the nature of their interaction with the enzyme (reversible or irreversible). Understanding these classes can help in identifying potential interfering compounds in your experiments.
-
First-generation (Irreversible, Non-selective): These compounds inhibit both MAO-A and MAO-B irreversibly. Examples include iproniazid, isocarboxazid, and tranylcypromine.[]
-
Second-generation (Irreversible, Selective): This class includes inhibitors that selectively target one of the MAO isoforms. For instance, selegiline and rasagiline are selective for MAO-B.[]
-
Third-generation (Reversible, Selective): These inhibitors bind reversibly to a specific MAO isoform. Moclobemide is a well-known example of a reversible and selective MAO-A inhibitor.[]
Additionally, certain naturally occurring compounds, such as alkaloids like harmine and harmaline, can also act as potent MAO inhibitors.[]
Q2: My test compound shows high background fluorescence in a fluorometric MAO assay. What could be the cause and how can I address it?
A2: High background fluorescence is a common issue in fluorometric assays and can be caused by the intrinsic fluorescence of your test compound (autofluorescence).[2]
Troubleshooting Steps:
-
Run a "Compound Only" Control: To determine if your compound is autofluorescent, run a control experiment containing the test compound in the assay buffer without the MAO enzyme.
-
Subtract Background Fluorescence: If autofluorescence is detected, subtract this background signal from the fluorescence values obtained in your complete assay wells.
Q3: I am observing lower than expected MAO activity or inhibition. What are the potential reasons?
A3: Several factors can lead to lower than expected signals or apparent lack of inhibition.
-
Fluorescence Quenching: Your test compound may be quenching the fluorescent signal produced in the assay, leading to an underestimation of MAO activity or an overestimation of inhibition.
-
Interference with Coupling Enzymes: Many commercial MAO assay kits use a horseradish peroxidase (HRP)-coupled reaction to detect the hydrogen peroxide (H₂O₂) produced by MAO.[3] Your compound might be inhibiting HRP, thus preventing the generation of the fluorescent signal.[2]
-
Poor Compound Solubility: If your test compound is not fully dissolved in the assay buffer, its effective concentration will be lower than intended, leading to inaccurate results.[2]
-
Presence of Thiols: Thiols, such as β-mercaptoethanol or DTT, at concentrations above 10 µM can interfere with the assay chemistry and should be avoided in sample preparation.[4][5]
Q4: How can I differentiate between true MAO inhibition and assay interference?
A4: It is crucial to perform specific control experiments to distinguish between genuine inhibition of MAO and non-specific interference with the assay components.
Control Experiments:
-
H₂O₂ Interference Control: To check for interference with the detection system, run a control with your test compound and a known amount of H₂O₂ in the absence of the MAO enzyme.[2] If the fluorescent signal is reduced compared to a control without your compound, it indicates interference with the detection chemistry (e.g., HRP inhibition or probe reaction).
-
Use of Alternative Assay Formats: If interference is suspected, consider using an assay with a different detection method. For example, a direct spectrophotometric assay that does not rely on a peroxidase-coupled system can be employed.[6] Alternatively, HPLC-based methods can directly measure the formation of the product of the MAO reaction, which is less prone to interference from antioxidants and other compounds that affect peroxidase-based assays.[7][8][9]
Troubleshooting Guides
Issue 1: High Background Signal or False Positives in a Fluorometric MAO Assay
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Test Compound | Run a control experiment with the test compound in the absence of the MAO enzyme to measure its intrinsic fluorescence. Subtract this background from the assay signal.[2] |
| Test Compound Interferes with Detection Chemistry | Some fluorescent assays rely on the detection of H₂O₂. Test compounds can sometimes directly react with the fluorescent probe or the coupling enzymes (e.g., HRP).[2][3] To check for this, run a control with the test compound and H₂O₂ in the absence of MAO.[2] |
| Contamination of Reagents | Use fresh, high-purity reagents. Ensure proper storage conditions are maintained for all kit components.[2] |
Issue 2: Inconsistent or Non-Reproducible Results in an in vitro MAO Inhibition Assay
| Potential Cause | Troubleshooting Step |
| Sub-optimal Enzyme Activity | Ensure the enzyme preparation is active. Use a known potent inhibitor as a positive control to validate the assay performance. Check the storage and handling of the enzyme.[2] |
| Incorrect Substrate Concentration | Substrate concentration can significantly affect inhibitor potency (IC₅₀) values, especially for competitive inhibitors. Determine the Michaelis-Menten constant (Kₘ) for your substrate under your experimental conditions and use a concentration at or below the Kₘ.[2] |
| Insufficient Pre-incubation Time for Irreversible Inhibitors | Irreversible inhibitors often require a pre-incubation period with the enzyme to allow for covalent bond formation. Optimize the pre-incubation time to ensure maximal inhibition.[2] |
| Solubility Issues with the Test Compound | Ensure your test compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations and variable results. Consider using a different solvent or a lower concentration.[2] |
Experimental Protocols
Standard Fluorometric MAO Assay Protocol (H₂O₂ Detection)
This protocol is a generalized example based on commercially available kits.[4][5][10]
1. Reagent Preparation:
-
Assay Buffer: Typically a phosphate buffer, pH 7.4.
-
MAO Enzyme: Recombinant human MAO-A or MAO-B.
-
Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).
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Detection Probe: A fluorogenic substrate for HRP (e.g., Amplex Red).
-
Horseradish Peroxidase (HRP): Coupling enzyme.
-
Positive Controls: Clorgyline (MAO-A specific inhibitor) and Pargyline or Selegiline (MAO-B specific inhibitors).
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors.
-
In a 96-well black plate, add the MAO enzyme to each well.
-
Add the test compounds and controls to the respective wells and pre-incubate for a specified time (e.g., 10-15 minutes) to allow for interaction with the enzyme.
-
Prepare a working solution containing the substrate, detection probe, and HRP in assay buffer.
-
Initiate the reaction by adding the working solution to all wells.
-
Incubate the plate at room temperature, protected from light, for a defined period (e.g., 20-30 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530-560 nm and λem = 585-590 nm for Amplex Red-based assays).[4][5]
Quantitative Data for Standard Assays
| Parameter | MAO-A Assay | MAO-B Assay | Reference |
| Substrate | p-Tyramine | p-Tyramine | [4][5] |
| Positive Control Inhibitor | Clorgyline | Pargyline/Selegiline | [4][5][10] |
| Typical Inhibitor Concentration | 0.5 µM (for control) | 0.5 µM (for control) | [4] |
Visualizations
Caption: General workflow for a fluorometric MAO assay.
Caption: Logical workflow for troubleshooting MAO assay interference.
References
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. biopioneer.com.tw [biopioneer.com.tw]
Technical Support Center: Enhancing Sensitivity in 4-Dimethylaminomethylbenzylamine-Based Assays
Welcome to the technical support center for assays utilizing 4-Dimethylaminomethylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the sensitivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in assays?
This compound, also known as 4-(Aminomethyl)-N,N-dimethylaniline, is a chemical reagent primarily used for derivatization in analytical chemistry. Its main application is to react with specific functional groups in target analytes to enhance their detectability, particularly in High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods like fluorescence or chemiluminescence. A notable application is the derivatization of 5-hydroxyindoles (e.g., serotonin and its metabolites) to enable their quantification at very low concentrations in biological samples such as plasma.[1]
Q2: Why is derivatization with this compound necessary?
Many biologically important molecules, such as 5-hydroxyindoles, do not possess native properties (like strong UV absorbance or fluorescence) that allow for their direct detection at the low concentrations typically found in biological matrices. Derivatization with this compound introduces a moiety to the analyte that is highly responsive to chemiluminescence or fluorescence detection, thereby significantly increasing the sensitivity of the assay.
Q3: What are the key factors that influence the sensitivity of assays using this derivatization reagent?
The overall sensitivity of the assay is dependent on several factors, including:
-
Derivatization Reaction Efficiency: Incomplete derivatization will lead to a weaker signal. Key parameters to optimize include pH, temperature, reaction time, and reagent concentration.
-
Stability of the Derivative: The formed derivative must be stable under the chromatographic conditions to ensure a consistent and reproducible signal.
-
HPLC Separation Quality: Poor chromatographic resolution, leading to broad or tailing peaks, will decrease the signal-to-noise ratio and thus, sensitivity.
-
Detector Performance: The sensitivity of the fluorescence or chemiluminescence detector itself is a critical factor. Proper maintenance and optimization of detector settings are essential.
-
Quality of Reagents and Solvents: Impurities in the derivatization reagent, solvents, or mobile phase can lead to high background noise, which will negatively impact the signal-to-noise ratio and sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during assays involving this compound derivatization.
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Inefficient Derivatization | - Optimize Reaction pH: The derivatization of 5-hydroxyindoles with this compound is pH-dependent. The reaction is typically carried out in a slightly alkaline medium (pH ~10.0) to facilitate the reaction.[2] Verify the pH of your reaction buffer. - Check Reagent Concentration: Ensure that the this compound and the oxidizing agent (e.g., potassium hexacyanoferrate(III)) are at the optimal concentrations. An insufficient amount of reagent will lead to incomplete derivatization. - Verify Reaction Time and Temperature: The derivatization of 5-hydroxyindoles with benzylamine (a similar reagent) proceeds at room temperature for approximately 2 minutes.[2] Ensure adequate reaction time and temperature as specified in your protocol. |
| Degradation of Reagents or Derivatives | - Proper Reagent Storage: this compound should be stored under appropriate conditions (cool, dry, and dark) to prevent degradation. Prepare fresh solutions of the derivatization reagent regularly. - Derivative Instability: The stability of the formed derivative can be influenced by the pH and composition of the mobile phase. Ensure that the mobile phase conditions are compatible with the derivative's stability. |
| Suboptimal HPLC or Detector Conditions | - Check HPLC System: Ensure the HPLC system is functioning correctly (e.g., pump is delivering the correct flow rate, injector is working properly). - Detector Settings: Verify that the fluorescence detector's excitation and emission wavelengths are correctly set for the derivative. For chemiluminescence detection, ensure the appropriate reagents are being mixed post-column and that the detector is functioning correctly. |
| Sample Matrix Effects | - Sample Clean-up: Components in the biological matrix can interfere with the derivatization reaction or quench the signal. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. |
Problem 2: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Solvents | - Use High-Purity Reagents: Ensure that all reagents, including this compound, solvents, and mobile phase components, are of high purity (e.g., HPLC or LC-MS grade).[3] - Freshly Prepared Buffers: Prepare buffers and mobile phases fresh daily and filter them before use to remove particulate matter. |
| Excess Derivatization Reagent | - Optimize Reagent Concentration: While a molar excess of the derivatization reagent is necessary to drive the reaction to completion, a very large excess can sometimes contribute to background noise. Optimize the concentration to find the best balance between reaction efficiency and background. |
| Detector Issues | - Clean Detector Flow Cell: A contaminated flow cell in the fluorescence or chemiluminescence detector can cause high background. Follow the manufacturer's instructions for cleaning the flow cell. |
| Light Leaks (Chemiluminescence) | - Check for Light Leaks: For chemiluminescence detection, ensure that the detector is completely light-tight. Any ambient light reaching the photomultiplier tube will result in high background noise. |
Problem 3: Poor Peak Shape (Tailing, Broadening)
| Potential Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | - Mobile Phase Composition: Adjust the mobile phase composition (e.g., organic solvent content, pH, ionic strength) to improve peak shape. For reversed-phase chromatography of amine derivatives, ensure the pH is appropriate to control the ionization state of the analyte. - Column Temperature: Operating the column at a slightly elevated and controlled temperature can sometimes improve peak shape and reduce viscosity. |
| Column Contamination or Degradation | - Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample.[4] - Column Washing: If the column is contaminated, follow the manufacturer's recommended washing procedure to regenerate it. - Replace Column: If the column performance cannot be restored by washing, it may need to be replaced. |
| Injection Volume or Solvent Mismatch | - Reduce Injection Volume: Injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase, can lead to peak distortion.[3] - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. |
Experimental Protocols
Key Experiment: Derivatization of 5-Hydroxyindoles for HPLC-Fluorescence Detection
This protocol is based on the principles described for the derivatization of 5-hydroxyindoles and catechols using benzylamine, a structurally similar reagent to this compound.[2]
Materials:
-
Standard solutions of 5-hydroxyindoles (e.g., serotonin, 5-HIAA)
-
This compound solution
-
Potassium hexacyanoferrate(III) solution
-
Reaction buffer (e.g., 0.3 M 3-cyclohexylamino-1-propanesulfonic acid buffer, pH 10.0)
-
Methanol
-
Stopping solution (e.g., acetic acid)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample/Standard Preparation: Prepare standard solutions of the 5-hydroxyindoles in an appropriate solvent. For biological samples, perform a suitable extraction and clean-up procedure (e.g., solid-phase extraction).
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the sample or standard solution with the reaction buffer.
-
Add the this compound solution and the potassium hexacyanoferrate(III) solution.
-
Vortex the mixture briefly.
-
Allow the reaction to proceed at room temperature for the optimized time (e.g., 2 minutes).
-
-
Stopping the Reaction: Add a stopping solution (e.g., acetic acid) to quench the reaction.
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample onto the HPLC system.
-
Separate the derivatives on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and an acetate buffer).
-
Detect the fluorescent derivatives using the optimized excitation and emission wavelengths.
-
Quantitative Data Summary:
The following table summarizes the impact of key parameters on the derivatization efficiency and, consequently, the assay sensitivity. The values are illustrative and should be optimized for each specific assay.
| Parameter | Condition 1 | Relative Signal Intensity | Condition 2 | Relative Signal Intensity |
| Reaction pH | pH 8.0 | 65% | pH 10.0 | 100% |
| Reaction Temperature | 4°C | 40% | Room Temp (23°C) | 100% |
| Reaction Time | 30 seconds | 70% | 2 minutes | 100% |
| Reagent Concentration | 0.5x | 50% | 1x (Optimized) | 100% |
Visualizations
Experimental Workflow for Derivatization and HPLC Analysis
Caption: Workflow for 5-hydroxyindole analysis.
Logical Relationship for Troubleshooting Low Signal
Caption: Troubleshooting logic for low signal issues.
References
- 1. 4-Dimethylaminobenzylamine as a sensitive chemiluminescence derivatization reagent for 5-hydroxyindoles and its application to their quantification in human platelet-poor plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Simultaneous determination of 5-hydroxyindoles and catechols by high-performance liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting poor peak shape in HPLC analysis of 4-Dimethylaminomethylbenzylamine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Dimethylaminomethylbenzylamine.
Troubleshooting Guide
This guide addresses the most common peak shape issues encountered during the analysis of this compound in a question-and-answer format.
Q1: Why is my peak for this compound showing significant tailing?
A1: Peak tailing is the most common issue for basic compounds like this compound. It is primarily caused by secondary ionic interactions between the protonated amine groups of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[1][2][3][4][5][6] These undesirable interactions delay the elution of a portion of the analyte, resulting in an asymmetric peak with a "tail."
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 using formic acid or phosphoric acid) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the ionic interaction that causes tailing.[1][2][7][8][9]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" with small silanes to block a majority of the residual silanol groups, significantly improving peak shape for basic compounds.[1][2][3]
-
Incorporate a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[1][8][10]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to shield the silanol groups and improve peak symmetry.[2][11][12]
-
Check for Column Degradation: An old or poorly maintained column can have a degraded stationary phase, exposing more active silanol sites and worsening tailing.[1][12] If other solutions fail, replacing the column is recommended.
Q2: My peak is fronting. What are the likely causes?
A2: Peak fronting, where the peak is sloped on the leading edge, is less common for basic analytes but can occur. The primary causes include:
-
Sample Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the column inlet, leading to a distorted, fronting peak.[13][14][15] Try reducing the injection volume or diluting the sample.[13][14]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the mobile phase, the analyte band will spread improperly at the column head, causing fronting.[13][15][16] The ideal sample solvent is the mobile phase itself or a weaker solvent.
-
Column Collapse or Void: In rare cases, a physical deformity at the column inlet, such as a void or channel in the packing material, can cause peak fronting.[15][16] This may require column replacement.
Q3: How can I tell if my column is overloaded or if the issue is chemical (e.g., silanol interactions)?
A3: You can distinguish between overload and chemical interaction issues by performing a simple dilution experiment.
-
Reduce the sample concentration by a factor of 10 and re-inject.
-
If the peak shape improves and becomes more symmetrical , the original problem was likely mass overload.[13]
-
If the peak shape remains tailing but the retention time is stable , the issue is likely due to secondary chemical interactions with the stationary phase (i.e., silanol groups).
Q4: My peak shape is still poor after trying the solutions above. What other instrumental factors could be the cause?
A4: If chemical factors have been addressed, the problem may lie within the HPLC system itself. This is often referred to as "extra-column band broadening."
-
Excessive Tubing: Long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread, leading to broader, less symmetrical peaks.[12][17]
-
Poorly Made Fittings: A small void at the connection between the tubing and the column inlet can disrupt the sample path and severely distort peak shape.[13][18]
-
Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, causing flow path distortion and affecting all peaks in the chromatogram.[11] Backflushing the column may resolve this.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A robust starting point is a reversed-phase method using a modern, end-capped C18 column. A mobile phase consisting of water and acetonitrile with an acidic modifier is highly effective. A gradient elution is recommended for initial method development to ensure the compound elutes with a good peak shape in a reasonable time. See the detailed protocol below for a specific example.
Q2: How does mobile phase pH specifically impact the analysis of this compound?
A2: Mobile phase pH is a critical parameter. This compound has two basic amine groups.
-
At low pH (e.g., pH < 4): The amine groups are protonated (positively charged), and the column's residual silanol groups are neutral (Si-OH). This condition minimizes the undesirable ionic interactions that cause peak tailing.[1][9]
-
At mid-range pH (e.g., pH 5-7): The amine groups are still protonated, but the silanol groups begin to deprotonate (Si-O⁻), creating a strong potential for ionic interaction and severe peak tailing. This pH range should generally be avoided.
-
At high pH (e.g., pH > 9): The amine groups are neutral (uncharged), which can also lead to good peak shape. However, this requires a special pH-stable column, as traditional silica-based columns degrade rapidly above pH 8.[19][20][21]
Q3: What is "column end-capping" and why is it important for analyzing basic compounds?
A3: During the manufacturing of reversed-phase columns, long alkyl chains (like C18) are bonded to the silica surface. However, due to steric hindrance, not all of the surface silanol groups (Si-OH) can be covered.[3] "End-capping" is a secondary process where a small silylating agent is used to react with and "cap" many of these remaining, accessible silanols.[3] This process is crucial for analyzing basic compounds because it deactivates the sites that would otherwise cause peak tailing.[1][2][3]
Data Summary
The following table summarizes the expected impact of various chromatographic conditions on the peak shape of a basic compound like this compound, quantified by the USP Tailing Factor (Tf), where Tf = 1.0 is a perfectly symmetrical peak.
| Condition ID | Column Type | Mobile Phase pH | Tailing Factor (Tf) | Rationale |
| 1 | Older, Non-End-Capped C18 | 6.5 | > 2.0 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions with the basic analyte, causing severe tailing.[5] |
| 2 | Modern, End-Capped C18 | 6.5 | 1.5 - 1.8 | End-capping reduces available silanol groups, but some tailing persists at this unfavorable pH.[3] |
| 3 | Modern, End-Capped C18 | 3.0 | 1.0 - 1.2 | At low pH, residual silanols are protonated and inactive, resulting in excellent peak symmetry.[2][7][9] |
| 4 | pH-Stable, End-Capped C18 | 10.0 | 1.0 - 1.3 | At high pH, the basic analyte is neutral, preventing ionic interactions and yielding good peak shape on a compatible column.[19][20][21] |
Experimental Protocols
Representative HPLC Method for this compound
This protocol provides a starting point for method development, designed to produce good peak shape.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: 5% to 70% B
-
12.0 - 12.1 min: 70% to 95% B
-
12.1 - 14.0 min: Hold at 95% B
-
14.0 - 14.1 min: 95% to 5% B
-
14.1 - 18.0 min: Hold at 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 95:5 mixture of Mobile Phase A:Mobile Phase B to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.
Visual Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pharmaguru.co [pharmaguru.co]
- 21. biopharmaservices.com [biopharmaservices.com]
Minimizing background noise in fluorescence measurements with 4-Dimethylaminomethylbenzylamine
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in fluorescence measurements, with a focus on experiments involving aromatic amine compounds like 4-Dimethylaminomethylbenzylamine and its structural analogs.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to poor data quality and difficulty in interpretation.[1][2] This guide addresses the most common causes in a question-and-answer format.
Question: What are the primary sources of high background fluorescence in my experiment?
Answer: High background fluorescence typically originates from one or more of the following sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins), cell culture media, or serum.[3] Dead cells are often a major contributor to autofluorescence.[3]
-
Non-Specific Binding: The fluorescent probe may bind to cellular components or surfaces that are not the intended target.[2][4] Cationic dyes, for example, can interact electrostatically with negatively charged cellular structures.[4]
-
Excess Probe: A high concentration of unbound probe in the solution will contribute to the overall background signal.[1][4]
-
Contaminated Reagents or Labware: Buffers, solvents, or plasticware can have intrinsic fluorescence.
-
Instrumental Noise: Electronic noise from detectors (e.g., dark current) or stray light can elevate the background.[1]
Question: My entire field of view, including areas without any sample, is fluorescent. What is the likely cause?
Answer: This issue most often points to fluorescent components within your imaging medium or buffer.[1]
-
Phenol Red: Many standard cell culture media contain phenol red, a pH indicator that fluoresces and significantly contributes to background noise.[1][3]
-
Serum: Fetal Bovine Serum (FBS) and other serum supplements contain a complex mixture of fluorescent molecules.[1][3]
-
Excess Probe: Unbound, free-floating probe in the medium will fluoresce, raising the baseline signal.[1]
Recommended Solutions:
-
Use Phenol Red-Free Medium: For the duration of the experiment, switch to a phenol red-free alternative.[1][3]
-
Reduce or Eliminate Serum: If compatible with your experiment's duration and cell health, use a serum-free or reduced-serum medium.[1][3]
-
Perform Thorough Washing: Ensure all unbound probe is removed by performing several washes with fresh buffer or medium after the incubation step.[1][5]
Question: My specific signal is weak and the background is high. How can I improve my signal-to-noise ratio (SNR)?
Answer: A low SNR can be improved by optimizing several experimental parameters to either increase the specific signal, decrease the background, or both.
-
Optimize Probe Concentration: Using an excessively high probe concentration is a common cause of high background.[5][6] Perform a titration to determine the lowest effective concentration that still provides a strong specific signal.[1][2]
-
Optimize Incubation Time and Temperature: Shorter incubation times can help minimize non-specific uptake and binding of the probe.[1][5]
-
Improve Washing Steps: Increase the number and/or duration of washing steps after probe incubation to more effectively remove unbound molecules.[4][5]
-
Use Blocking Agents: For fixed-cell staining, use a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites before adding your probe.[1]
-
Adjust Instrument Settings:
-
Excitation Intensity: Use the lowest possible light source intensity that provides a clear signal to avoid increasing autofluorescence and causing photobleaching.[1][3]
-
Exposure Time: Use the shortest exposure time that allows you to distinguish the signal from the background.[1]
-
Filter Selection: Ensure your filter sets are optimized for the specific excitation and emission spectra of your fluorophore to minimize bleed-through from unwanted wavelengths.[4]
-
Question: How can I specifically reduce autofluorescence originating from my biological sample?
Answer: Autofluorescence from cells and tissues can be a significant challenge, especially in the blue and green spectral regions.[6]
-
Include Unstained Controls: Always prepare an unstained control sample that undergoes all the same processing steps. This allows you to measure the inherent autofluorescence and subtract it from your final measurements.[1][6]
-
Choose Appropriate Fluorophores: If possible, select probes that excite and emit in the red or near-infrared regions of the spectrum, where cellular autofluorescence is typically lower.[7]
-
Pre-Staining Photobleaching: You can intentionally photobleach the sample with high-intensity light before adding your fluorescent probe. This can reduce the background autofluorescence, making your specific signal stand out more.[7][8][9]
-
Use Commercial Quenching Reagents: Products are available that can quench autofluorescence, particularly from sources like lipofuscin in tissue sections.[6]
-
Spectral Unmixing: If your imaging system has this capability, you can record the emission spectrum of the autofluorescence from an unstained sample and then computationally subtract this spectral signature from your stained images.[3]
Frequently Asked Questions (FAQs)
FAQ 1: What are the typical spectral properties of fluorophores containing a 4-dimethylamino aromatic structure?
Table 1: Spectral Properties of Related 4-Dimethylamino Aromatic Fluorophores
| Compound Name | Abbreviation | Typical Excitation Maxima (nm) | Typical Emission Maxima (nm) | Key Characteristics |
| 4-(N,N-dimethylamino)benzonitrile | DMABN | ~295-315 | ~330-360 (Non-polar solvents) | Exhibits dual fluorescence in polar solvents, with a red-shifted band appearing at 460-475 nm due to the formation of a twisted intramolecular charge transfer (TICT) state.[10][11][12][13] |
| 4-dimethylamino-1,8-naphthalimide | NMI, 4-DMN | ~408-450 | ~550 | Quantum yield is highly sensitive to the local solvent environment.[15][16][17] Can be quenched by proximity to copper ions.[15] |
| 4-N,N-dimethylamino benzoic acid derivatives | DMABA derivs. | ~295-315 | ~330-360 | Shows a large Stokes shift, indicative of an ICT state. Fluorescence is generally weak compared to other fluorophores like anthracene.[10][11] |
FAQ 2: My signal intensity changes depending on the buffer I use. Why?
Answer: This is a known characteristic of solvatochromic dyes like many 4-dimethylamino derivatives.[14][16] The polarity of the solvent or buffer can stabilize the excited state of the fluorophore to varying degrees.[12][13] In more polar solvents, the emission energy is often lower, resulting in a shift to a longer wavelength (a "red shift").[10][11] This can also be accompanied by a change in fluorescence intensity (quantum yield). For reproducible results, it is critical to use the exact same buffer composition for all samples and controls in an experiment.
FAQ 3: My fluorescence signal disappears quickly when exposed to the excitation light. What is happening?
Answer: This phenomenon is called photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[3][18] It can lead to false results, especially in quantitative or time-lapse experiments.[18]
To minimize photobleaching:
-
Minimize Exposure: Use transmitted light (e.g., DIC or phase contrast) to locate and focus on your region of interest before switching to fluorescence excitation.[3][18]
-
Reduce Excitation Intensity: Use neutral density filters or lower the power of your light source to the minimum level required for detection.[3]
-
Use Antifade Reagents: For fixed samples, use a commercially available mounting medium that contains antifade reagents.[3]
-
Choose Photostable Dyes: Some fluorescent dyes are inherently more resistant to photobleaching than others.[3][18]
Diagrams
Caption: A logical workflow for troubleshooting high background noise.
Caption: Key experimental factors influencing the signal-to-noise ratio (SNR).
Experimental Protocols
Protocol 1: General Staining Protocol for Minimizing Background
This protocol provides a general framework for staining fixed cells. Steps should be optimized for your specific cell type and probe.
-
Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.
-
Fixation: a. Wash cells twice with pre-warmed Phosphate-Buffered Saline (PBS). b. Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. c. Wash three times with PBS, 5 minutes each.
-
Permeabilization (if targeting intracellular structures): a. Incubate with 0.1-0.5% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS, 5 minutes each.
-
Blocking: a. Incubate with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding sites.[1]
-
Staining: a. Dilute the fluorescent probe to its optimal working concentration in blocking buffer. b. Incubate the cells with the staining solution for the optimized time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Washing: a. Wash the cells a minimum of three to five times with PBS containing a mild detergent (e.g., 0.05% Tween-20), for 5 minutes each, with gentle agitation.[5][19] This step is critical for removing unbound probe.
-
Mounting & Imaging: a. Mount the coverslip onto a microscope slide using an antifade mounting medium. b. Image using optimized acquisition settings.
Protocol 2: Determining Optimal Probe Concentration via Titration
-
Prepare a series of dilutions of your fluorescent probe stock solution. A good starting range might be a two-fold serial dilution from 2X your expected concentration down to 0.125X.
-
Prepare multiple identical samples of your cells (e.g., multiple wells or coverslips).
-
Stain each sample with a different probe concentration, keeping all other parameters (incubation time, temperature, washing) constant.
-
Include a "no probe" control to measure autofluorescence.
-
Image all samples using the exact same acquisition settings (excitation power, exposure time, gain).
-
Quantify the mean fluorescence intensity of your specific signal and a background region for each concentration.
-
Plot the specific signal and the signal-to-noise ratio (Specific Signal / Background) against the probe concentration.
-
The optimal concentration is typically the lowest one that provides a strong, saturating specific signal with the highest possible signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sinobiological.com [sinobiological.com]
- 6. biotium.com [biotium.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. Amos Danielli Lab | PHOTOBLEACHING [amosdaniellilab.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reactions with 4-Dimethylaminomethylbenzylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Dimethylaminomethylbenzylamine. The following sections offer detailed guidance on pH control for common synthetic routes such as reductive amination and amide coupling.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups of this compound and how does pH affect their reactivity?
This compound possesses two basic nitrogen centers: a primary benzylic amine (-CH₂NH₂) and a tertiary dimethylamino group (-N(CH₃)₂). The reactivity of these groups is highly dependent on the reaction pH due to their potential for protonation.
-
Primary Benzylamine: This group is the primary site for nucleophilic attack in reactions like reductive amination and amide coupling. Its nucleophilicity is significantly reduced upon protonation (formation of -CH₂NH₃⁺) under acidic conditions.
-
Tertiary Dimethylamine: This group is also basic and will be protonated at lower pH values.
Q2: Which common reactions involve this compound and what are the general pH considerations?
Two primary reactions involving the primary amine of this compound are reductive amination and amide coupling.
-
Reductive Amination: This reaction typically requires a slightly acidic pH to catalyze the formation of the iminium ion intermediate, which is then reduced.
-
Amide Coupling: The optimal pH for amide coupling depends on the reagents used. For carbodiimide-mediated couplings (e.g., with EDC), a two-stage pH adjustment is often beneficial, with an acidic activation step followed by a more neutral to slightly basic coupling step.
Troubleshooting Guide: Reductive Amination
Issue: Low or no yield of the desired secondary amine.
This is a common issue that can often be traced back to suboptimal pH, among other factors.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low yield in reductive amination.
Quantitative Data Summary: General Conditions for Reductive Amination
| Parameter | Recommended Range/Condition | Rationale |
| pH | 4 - 6 | Balances amine nucleophilicity with the need for acid catalysis for imine formation. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes/ketones.[1] |
| Sodium cyanoborohydride (NaCNBH₃) | Effective but requires careful pH control to avoid release of HCN.[1] | |
| Sodium borohydride (NaBH₄) | Can reduce the starting aldehyde; should be added after imine formation is complete.[1] | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Aprotic solvents are generally preferred. |
| Temperature | 0 °C to Room Temperature | To control reaction rate and minimize side reactions. |
Troubleshooting Guide: Amide Coupling
Issue: Low yield of the desired amide product.
Amide coupling reactions are sensitive to reaction conditions, and pH plays a crucial role, especially in carbodiimide-mediated methods.
Logical Relationship of Factors in Amide Coupling:
Caption: Interplay of factors affecting amide coupling outcomes.
Quantitative Data Summary: Recommended pH for Two-Step EDC/NHS Coupling
| Step | pH Range | Rationale | Common Buffers |
| 1. Carboxylic Acid Activation | 4.5 - 6.0 | Optimal for the activation of the carboxyl group by EDC to form the O-acylisourea intermediate. | MES |
| 2. Amine Coupling | 7.0 - 8.5 | Favors the deprotonated, nucleophilic form of the primary amine for reaction with the NHS-ester. | Phosphate, HEPES |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
-
Dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate imine formation.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Two-Step Amide Coupling using EDC/NHS
-
Activation Step:
-
Dissolve the carboxylic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable buffer (e.g., MES) at pH 5.0-6.0.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 15-60 minutes to form the NHS-ester.
-
-
Coupling Step:
-
Adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer (e.g., phosphate buffer) or a non-nucleophilic base.
-
Add a solution of this compound (1.0-1.2 equivalents) in the reaction buffer to the activated NHS-ester.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup to remove water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Workflow Diagram:
Caption: General workflow for a two-step EDC/NHS amide coupling reaction.
References
Effect of solvent on 4-Dimethylaminomethylbenzylamine stability and reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and reactivity of 4-Dimethylaminomethylbenzylamine, with a focus on the influence of solvent selection.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Question: My reaction yield is lower than expected when using this compound as a reactant. What could be the cause?
Answer: Lower than expected yields can stem from several factors related to the stability and reactivity of this compound. Here are some troubleshooting steps:
-
Solvent Polarity: The polarity of your solvent can significantly impact the reactivity of the amine. In highly polar aprotic solvents like DMSO or DMF, the lone pair of electrons on the nitrogen is more available, potentially increasing its nucleophilicity and reactivity. Conversely, in protic solvents like alcohols, hydrogen bonding can solvate the amine, reducing its reactivity. Consider if your chosen solvent is optimal for the specific reaction mechanism.
-
Compound Degradation: this compound can degrade, especially under harsh conditions. Review your reaction setup for potential stressors such as high temperatures, exposure to strong acids or bases, or the presence of oxidizing agents.
-
Moisture Content: The compound is hygroscopic. The presence of water can lead to side reactions or affect the stability of the amine, potentially lowering the yield of your desired product. Ensure you are using anhydrous solvents and handling the reagent under an inert atmosphere.
Question: I am observing an unexpected side product in my reaction. What could it be?
Answer: The formation of unexpected side products is often linked to the degradation or side reactions of this compound. A common degradation pathway for benzylamines involves oxidation or reaction with electrophiles. For instance, in the presence of an oxidizing agent or even air over time, the benzylic C-N bond can be cleaved, leading to the formation of 4-dimethylaminobenzaldehyde and ammonia or a related amine.
Another possibility, especially in the presence of residual chlorine from starting materials or solvents, is the formation of chlorinated byproducts or imines, which can then hydrolyze to aldehydes.[1]
Question: How should I store this compound to ensure its long-term stability?
Answer: To maintain the stability and reactivity of this compound, proper storage is crucial. It should be stored in a tightly sealed container, protected from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. For long-term storage, refrigeration is advisable.
Question: Can I use this compound in aqueous solutions?
Answer: While this compound has some water solubility, its stability in aqueous solutions can be pH-dependent. In acidic solutions, the amine will be protonated, which can affect its reactivity as a nucleophile. In basic solutions, it will be in its free base form and more reactive. However, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to hydrolysis or other degradation pathways. It is recommended to assess its stability in your specific aqueous system if it is to be used for an extended period.
Effect of Solvent on Stability: A Comparative Overview
The choice of solvent can have a significant impact on the stability of this compound. The following table summarizes the hypothetical stability of the compound in various common laboratory solvents under typical laboratory conditions. This data is intended to be illustrative and should be confirmed by experimental analysis.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Hypothetical Half-life (t½) at 25°C | Notes |
| Toluene | 2.4 | 2.38 | > 1 year | Good for long-term storage in solution. Low reactivity. |
| Dichloromethane (DCM) | 3.1 | 9.08 | 6 months | Can contain acidic impurities that may degrade the amine. |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | 9 months | Peroxide formation in aged THF can lead to oxidation. |
| Acetonitrile | 5.8 | 37.5 | 4 months | Can be reactive with the amine under certain conditions. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 3 months | Promotes high reactivity; may lead to self-condensation or reaction with impurities over time.[2] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 2 months | Highly polar, enhances reactivity but may decrease long-term stability.[2] |
| Methanol | 5.1 | 32.7 | 1 month | Protic solvent can participate in hydrogen bonding, potentially leading to solvolysis over time. |
| Water | 10.2 | 80.1 | < 1 week | Stability is highly pH-dependent. Prone to hydrolysis. |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of interest (e.g., Acetonitrile, DMF, etc.)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock and Sample Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Sample (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent in a separate volumetric flask. This will be your t=0 sample.
-
Stability Samples: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, elevated temperature, protected from light). At specified time points (e.g., 1, 3, 7, 14, 30 days), prepare a working sample by diluting the stock solution as described above.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Inject the t=0 sample to determine the initial peak area of this compound.
-
Inject the stability samples at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life in the chosen solvent.
Visualizations
Caption: Plausible oxidative degradation pathway of this compound.
Caption: Experimental workflow for determining the stability of this compound.
References
Validation & Comparative
A Comparative Guide to MAO Substrates: 4-Dimethylaminomethylbenzylamine vs. Benzylamine
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of monoamine oxidase (MAO) activity. This guide provides an objective comparison of the well-established MAO-B substrate, benzylamine, with a newer commercially available alternative, 4-dimethylaminomethylbenzylamine.
This comparison synthesizes available experimental data to highlight the performance characteristics of each substrate. While benzylamine is a thoroughly studied compound with well-defined kinetic parameters, this compound is presented as a high-sensitivity alternative, primarily based on commercial literature.
Quantitative Data Summary
| Substrate | Enzyme | Km | Vmax/kcat | Source |
| Benzylamine | Human MAO-B | 77 µM | 240 min⁻¹ (kcat) | [1] |
| 4-Dimethylaminophenethylamine (DMAPEA) | Rat Brain MAO-B | 5.8 µM | 21.2 pmol/min/mg protein |
Performance Comparison
Benzylamine is a classical and widely utilized substrate for MAO-B, making it a benchmark for inhibitor screening and enzyme characterization.[2][3][4] Its oxidation by MAO-B produces benzaldehyde, which can be monitored spectrophotometrically at 250 nm.[2] The wealth of historical data and established protocols provide a solid foundation for its use in research.
This compound is marketed as a highly sensitive substrate for MAO activity assays. According to the manufacturer, the enzymatic reaction yields p-dimethylaminobenzaldehyde, which has a characteristic absorbance at 355 nm. This assay is purported to offer high accuracy and a shorter reaction time, making it suitable for high-throughput screening. However, it is important to note that at present, independent, peer-reviewed studies validating its kinetic parameters (Km and Vmax) are not available in the public domain.
Experimental Protocols
Benzylamine MAO-B Activity Assay (Spectrophotometric)
This protocol is based on established methods for determining MAO-B activity by monitoring the formation of benzaldehyde.
Materials:
-
Human MAO-B enzyme preparation
-
Benzylamine hydrochloride (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer capable of UV measurements
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer and the MAO-B enzyme preparation.
-
Pre-incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding varying concentrations of benzylamine to the reaction mixture.
-
Immediately monitor the increase in absorbance at 250 nm over time. This corresponds to the formation of benzaldehyde.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of benzaldehyde.
-
Repeat the assay with a range of benzylamine concentrations to determine the Michaelis-Menten kinetic parameters, Km and Vmax.
This compound MAO Activity Assay (As described by a commercial vendor)
This protocol is based on the product information for a commercially available MAO activity assay kit.
Principle: MAO catalyzes the oxidation of this compound to produce p-dimethylaminobenzaldehyde, which can be measured spectrophotometrically at 355 nm.
General Workflow:
-
Prepare samples and standards.
-
Add the this compound substrate solution to the samples.
-
Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance of the resulting p-dimethylaminobenzaldehyde at 355 nm.
-
Calculate MAO activity based on the change in absorbance.
Visualizations
Caption: General signaling pathway of monoamine oxidase (MAO) catalysis.
Caption: A typical experimental workflow for an MAO activity assay.
References
- 1. Do MAO A and MAO B utilize the same mechanism for the C-H bond cleavage step in catalysis? Evidence suggesting differing mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Guide for Researchers Using 4-Dimethylaminomethylbenzylamine
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of reagents is paramount to ensuring data integrity. This guide provides a framework for evaluating the cross-reactivity of 4-Dimethylaminomethylbenzylamine in common biological assays. While specific cross-reactivity data for this compound is not extensively published, this document outlines the principles of assay interference, presents hypothetical data for illustrative purposes, and provides detailed experimental protocols to enable researchers to generate their own validation data.
Understanding the Potential for Cross-Reactivity
This compound possesses structural features, namely a primary amine and a tertiary dimethylamino group on an aromatic ring, that could potentially lead to assay interference. Primary amines are known to be reactive and can interact with assay components, while the overall structure may mimic endogenous molecules or other compounds of interest, leading to non-specific binding in immunoassays.
Hypothetical Cross-Reactivity Data
The following tables are presented as examples of how to structure and report cross-reactivity data. Researchers should generate their own data following the protocols outlined below.
Table 1: Hypothetical Cross-Reactivity in a Competitive ELISA
| Compound | Concentration (µM) causing 50% Inhibition (IC50) | % Cross-Reactivity |
| Analyte of Interest | 0.1 | 100% |
| This compound | 15 | 0.67% |
| Structurally Similar Compound A | 2 | 5% |
| Unrelated Compound B | > 100 | < 0.1% |
% Cross-Reactivity = (IC50 of Analyte of Interest / IC50 of Test Compound) x 100
Table 2: Hypothetical Interference in an Enzymatic Assay
| Compound | Concentration (µM) | % Inhibition of Enzyme Activity |
| This compound | 1 | 2% |
| This compound | 10 | 18% |
| This compound | 100 | 45% |
| Known Inhibitor | 0.5 | 95% |
Visualizing Assay Principles and Workflows
Principle of a competitive ELISA for assessing cross-reactivity.
Workflow for testing interference in an enzymatic assay.
Experimental Protocols
The following are generic protocols that can be adapted to test the cross-reactivity and interference of this compound in specific assays.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Objective: To determine the extent to which this compound cross-reacts with the primary antibody in a competitive ELISA designed for a specific analyte.
Materials:
-
96-well microtiter plates coated with the antigen of interest.
-
Standard solution of the analyte of interest.
-
Stock solution of this compound.
-
Primary antibody specific to the analyte of interest.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the standard analyte of interest in assay buffer to create a standard curve.
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should be wide enough to determine an IC50 value, if any.
-
Dilute the primary antibody to its optimal working concentration in assay buffer.
-
Dilute the enzyme-conjugated secondary antibody to its optimal working concentration in assay buffer.
-
-
Assay Procedure:
-
To the antigen-coated wells, add 50 µL of either the standard analyte solution, the this compound solution, or assay buffer (for the blank).
-
Add 50 µL of the diluted primary antibody to all wells.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the standard analyte.
-
For the this compound dilutions, calculate the percentage of inhibition of the maximum signal.
-
Determine the IC50 values for both the standard analyte and this compound.
-
Calculate the percent cross-reactivity using the formula provided in Table 1.
-
Protocol 2: Enzymatic Assay for Interference
Objective: To determine if this compound interferes with the activity of a specific enzyme.
Materials:
-
Enzyme of interest.
-
Substrate for the enzyme.
-
Stock solution of this compound.
-
Known inhibitor of the enzyme (positive control).
-
Assay buffer.
-
96-well microtiter plate.
-
Microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of the known inhibitor at a concentration known to cause significant inhibition.
-
Dilute the enzyme to its optimal working concentration in assay buffer.
-
Prepare the substrate solution at its optimal concentration in assay buffer.
-
-
Assay Procedure:
-
To the wells of the microtiter plate, add 20 µL of either the this compound dilutions, the known inhibitor, or assay buffer (for the uninhibited control).
-
Add 40 µL of the diluted enzyme to each well.
-
Incubate for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.
-
Immediately begin reading the absorbance (or fluorescence) at the appropriate wavelength in kinetic mode for a set period of time, or perform an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each condition from the kinetic reads, or use the endpoint absorbance values.
-
Calculate the percent inhibition for each concentration of this compound and for the known inhibitor relative to the uninhibited control.
-
Plot the percent inhibition against the concentration of this compound to determine if there is a dose-dependent interference.
-
By following these guidelines and protocols, researchers can confidently assess the potential for cross-reactivity of this compound in their specific assay systems, thereby ensuring the accuracy and reliability of their experimental results.
Navigating Analytical Method Validation: A Comparative Guide for Amine-Based Derivatization Reagents
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. When direct analysis of a target molecule is challenging, derivatization—the chemical modification of the analyte to improve its analytical properties—becomes an indispensable tool. This guide provides a comparative overview of analytical method validation, with a focus on amine-containing reagents for derivatization, in light of the limited publicly available data for 4-Dimethylaminomethylbenzylamine.
Initial research indicates a significant information gap regarding the specific analytical applications and validated methods for this compound (CAS: 34490-85-2). While its chemical structure suggests potential utility as a derivatization agent, particularly for acidic compounds, detailed experimental data and established protocols are not readily found in scientific literature.
Therefore, this guide will pivot to a well-documented structural analog, Benzylamine , to illustrate the principles and data-driven comparisons essential for method validation. Benzylamine is a primary amine used as a derivatization agent to enhance the sensitivity of analyses, particularly in liquid chromatography.[1] By examining the validation parameters for methods using benzylamine and comparing them to other common derivatization strategies, we can provide a robust framework for researchers to apply to their own analytical challenges.
Performance Comparison of Derivatization Strategies
The selection of a derivatization reagent is critical and depends on the analyte, the analytical technique, and the desired outcome. The following table summarizes key performance parameters from a validated HPLC method for the analysis of a compound derivatized with benzylamine, compared to a generic benzoylation method. This provides a snapshot of what a comparative data table should entail.
| Validation Parameter | Benzylamine Derivatization (for Epoxide)[2] | Benzoylation (General Method)[3] |
| Analyte Class | Epoxides | Amines, Phenols, Aliphatic Hydroxyls |
| Analytical Technique | LC-MS/MS | LC-MS |
| Linearity (Range) | 0.030 - 100 ng/mL | Analyte Dependent |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.99 (Typical) |
| Accuracy (%RE) | < 11.7% | Not explicitly stated |
| Precision (%RSD) | < 8.6% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.030 ng/mL | Sub-nanomolar to micromolar |
Experimental Protocols: A Closer Look
Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are representative protocols for derivatization using benzylamine and a general benzoylation procedure.
Protocol 1: Derivatization of (5R)-hydroxytriptolide with Benzylamine[2]
Objective: To quantify (5R)-hydroxytriptolide in human plasma.
Procedure:
-
Extraction: Extract (5R)-hydroxytriptolide and an internal standard (triptolide) from plasma using a mixture of diethyl ether and dichloromethane (3:2, v/v).
-
Derivatization: Convert the extracted analytes to their benzylamine derivatives by heating at 80°C for 1 hour. The reaction targets the 12,13-epoxide ring of the analyte.
-
Analysis: Separate the derivatized analytes using a Gemini 5 µm 100 Å column with a gradient elution of 0.77 mM ammonium hydroxide (pH 10.0) and acetonitrile.
-
Detection: Use an API 4000 tandem mass spectrometer in positive ion mode with an electrospray ionization source.
Protocol 2: General Benzoylation of Analytes[3]
Objective: To derivatize analytes with amino and hydroxyl functional groups for LC-MS analysis.
Procedure:
-
Reagent Preparation: Prepare a solution of benzoyl chloride in a suitable organic solvent.
-
Reaction: Mix the analyte solution with the benzoyl chloride solution in the presence of a base (e.g., sodium carbonate or DIPEA) to catalyze the reaction.
-
Quenching: After a specified reaction time, quench the reaction by adding a suitable reagent.
-
Sample Preparation: Prepare the derivatized sample for injection into the LC-MS system, which may involve dilution or extraction.
-
Analysis: Perform chromatographic separation on a suitable column and detect the derivatized analytes using mass spectrometry.
Visualizing the Workflow
To further clarify the logical flow of the analytical process, a diagram of the experimental workflow for derivatization and analysis is presented below.
Logical Framework for Method Validation
The validation of an analytical method follows a structured approach to ensure its suitability for the intended purpose. The following diagram illustrates the key validation parameters and their relationship.
References
- 1. Benzylamine for GC derivatization, LiChropur , = 99.0 100-46-9 [sigmaaldrich.com]
- 2. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 4-Dimethylaminomethylbenzylamine Assay: A Comparative Guide
Introduction
The accurate and precise quantification of 4-Dimethylaminomethylbenzylamine is crucial in various research and development settings, particularly in pharmaceutical and chemical synthesis quality control. To ensure the reliability and comparability of analytical results across different facilities, inter-laboratory comparison studies are essential. This guide provides a comparative analysis of hypothetical data from an inter-laboratory study for the assay of this compound. It includes a detailed experimental protocol for a common analytical method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and presents performance data from multiple laboratories to aid researchers, scientists, and drug development professionals in evaluating and implementing this analytical method.
Quantitative Data Summary
The following tables summarize the results from a hypothetical inter-laboratory study involving four laboratories. Each laboratory analyzed a standard sample of this compound with a target concentration of 100 µg/mL. Key performance metrics such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) were compared.
Table 1: Linearity and Recovery Data for this compound Assay
| Laboratory | Linearity (R²) | Accuracy (% Recovery) |
| Lab A | 0.9995 | 99.2% |
| Lab B | 0.9991 | 101.5% |
| Lab C | 0.9988 | 98.7% |
| Lab D | 0.9996 | 100.8% |
Table 2: Precision and Sensitivity Data for this compound Assay
| Laboratory | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 1.2% | 0.5 | 1.5 |
| Lab B | 1.8% | 0.7 | 2.1 |
| Lab C | 2.5% | 1.0 | 3.0 |
| Lab D | 1.5% | 0.6 | 1.8 |
Experimental Protocols
A detailed methodology for the quantification of this compound using HPLC-UV is provided below. This protocol is representative of the methods used in the comparative study.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer, pH 7.0) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standards and Samples:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Determine the recovery by analyzing a sample with a known concentration (spiked sample) and comparing the measured concentration to the true value. Acceptance criteria are typically 98-102%.
-
Precision: Assess repeatability by performing at least six replicate injections of a single standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision can be evaluated by different analysts on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Logical Relationship for Method Validation
A Researcher's Guide to Derivatization Reagents for Primary Amines: A Comparative Study
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of primary amines is a cornerstone of many analytical procedures. Due to their inherent polarity and often low volatility, direct analysis of these compounds by chromatographic techniques can be challenging, leading to poor peak shape and low sensitivity. Chemical derivatization addresses these issues by modifying the primary amine group, thereby enhancing its detectability and improving its chromatographic behavior. This guide provides a comprehensive comparison of common derivatization reagents for primary amines, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your analytical needs.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical step that depends on the analytical technique employed (Gas Chromatography or Liquid Chromatography), the nature of the analyte, the required sensitivity, and the stability of the resulting derivative. The following tables summarize the key performance characteristics of commonly used derivatization reagents for both GC and LC applications.
Table 1: Comparison of Derivatization Reagents for Liquid Chromatography (LC) Analysis of Primary Amines
| Reagent | Abbreviation | Detection Method | Reaction Time | Derivative Stability | Advantages | Disadvantages |
| o-Phthalaldehyde | OPA | Fluorescence | Very fast (seconds to minutes)[1] | Relatively unstable, requires rapid analysis or stabilization[1] | Rapid reaction, well-suited for automation, reagent is not fluorescent[1] | Only reacts with primary amines, derivatives are unstable[1] |
| Dansyl Chloride | Dns-Cl | Fluorescence, UV | 30-60 minutes[2] | Stable[3] | Reacts with primary and secondary amines, stable derivatives[4] | Slower reaction time, excess reagent can interfere |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Fast (can be complete in 30 seconds)[1] | Highly stable (over 48 hours)[1] | Reacts with primary and secondary amines, highly sensitive, stable derivatives[5][6] | Hydrolysis product can interfere with chromatography[1] |
| Naphthalene-2,3-dicarboxaldehyde | NDA | Fluorescence | Fast | More stable than OPA derivatives[7] | High sensitivity, forms stable fluorescent products[7] | Requires a nucleophilic reagent like cyanide[7] |
Table 2: Comparison of Derivatization Reagents for Gas Chromatography (GC) Analysis of Primary Amines
| Reagent Class | Example Reagent | Abbreviation | Advantages | Disadvantages |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Forms volatile and thermally stable derivatives[8] | Moisture sensitive, may require heating[9] |
| Acylation | Trifluoroacetic anhydride | TFAA | Forms stable derivatives, can enhance ECD detection[8] | Can produce byproducts, may require heating |
| Alkylation | Alkyl chloroformates | - | Can be performed in aqueous solutions, stable derivatives[9] | Reaction conditions need careful control |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for some of the most frequently used derivatization reagents.
o-Phthalaldehyde (OPA) Derivatization for HPLC-Fluorescence Detection
This protocol is suitable for the pre-column derivatization of primary amines.
Materials:
-
Sample containing primary amines
-
OPA reagent solution (e.g., 75 mg/L OPA in methanol)[10]
-
Borate buffer (e.g., 0.4 M, pH 10.4)[11]
-
Thiol reagent (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid)[10]
-
Acid solution to stop the reaction (e.g., 5% acetic acid)[11]
Procedure:
-
Sample Preparation: Dissolve the sample in an appropriate solvent.
-
Reagent Preparation: Prepare the OPA working solution by mixing the OPA stock solution with the borate buffer and the thiol reagent. This solution should be freshly prepared.[10]
-
Derivatization Reaction: In a sample vial, mix the sample solution with the OPA reagent. A typical ratio is 1:1 by volume.[11] Vortex the mixture for approximately one minute.[11]
-
Reaction Quenching: Add a small volume of the acid solution to stop the reaction.[11]
-
Analysis: Inject the derivatized sample into the HPLC system with a fluorescence detector.
Dansyl Chloride (Dns-Cl) Derivatization for LC-MS Analysis
This protocol outlines the derivatization of primary and secondary amines for subsequent LC-MS analysis.[2]
Materials:
-
Sample containing amines
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)[2]
-
Sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.8)[2]
-
Ammonium hydroxide solution (e.g., 10% v/v) to quench the reaction[2]
Procedure:
-
Sample Extraction: Extract the amines from the sample matrix.
-
Derivatization Reaction: Mix the dansyl chloride solution and the sodium carbonate/bicarbonate buffer in a 1:1 ratio immediately before use.[2] Add this mixture to the sample extract.[2] Incubate the reaction mixture in the dark at room temperature for about 60 minutes.[2]
-
Reaction Quenching: Add the ammonium hydroxide solution to the reaction mixture to consume excess dansyl chloride and incubate for a further 5 minutes.[2]
-
Sample Dilution: Dilute the quenched reaction mixture with a suitable solvent (e.g., 0.01% formic acid in 40% acetonitrile) before LC-MS analysis.[2]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization for HPLC-Fluorescence Detection
This protocol is applicable for the derivatization of both primary and secondary amines.
Materials:
-
Sample containing amines
-
FMOC-Cl solution (e.g., 2.5 mg/mL in acetonitrile)[10]
-
Borate buffer (e.g., 0.1 M, pH 8.5)[12]
-
Quenching reagent (e.g., 0.1 M glycine)[12]
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Derivatization Reaction: Mix the sample solution with the borate buffer.[12] Add the FMOC-Cl solution and vortex.[12] Allow the reaction to proceed at room temperature for 10-20 minutes.[12]
-
Reaction Quenching: Add the quenching reagent to consume any excess FMOC-Cl.[12]
-
Analysis: The derivatized sample can be directly injected into the HPLC system.
Silylation with BSTFA for GC-MS Analysis
This protocol is a common method for derivatizing primary amines to increase their volatility for GC analysis.[8]
Materials:
-
Primary amine sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Anhydrous solvent (e.g., pyridine, acetonitrile)[8]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[8]
-
Reagent Addition: Add the anhydrous solvent to dissolve the sample, followed by the BSTFA with 1% TMCS.[8]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature.[8]
-
Analysis: Inject an appropriate volume of the derivatized sample directly into the GC-MS system.[8]
Visualizing the Workflow
Understanding the experimental workflow is crucial for successful implementation. The following diagrams, created using the DOT language, illustrate the general processes for derivatization and analysis.
Caption: A generalized workflow for the derivatization and LC-MS analysis of primary amines.
Caption: A generalized workflow for the derivatization and GC-MS analysis of primary amines.
Caption: Logical relationship of primary amine to various derivatization reagents and their products.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. diva-portal.org [diva-portal.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 4-Dimethylaminomethylbenzylamine: HPLC, GC-MS, and LC-MS/MS
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 4-Dimethylaminomethylbenzylamine. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, supported by experimental protocols and comparative data based on established analytical techniques for structurally related compounds.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a highly sensitive and specific chromatographic technique widely used for the quantitative analysis of pharmaceutical compounds.[1] A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of moderately polar aromatic compounds like this compound.
A stability-indicating HPLC method can be developed to separate this compound from potential impurities and degradation products.[1]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.[2]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point could be a 70:30 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to achieve a concentration within the linear range of the method.
The validation of the HPLC method should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[3]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Analyte dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte dependent |
Alternative Analytical Methods
While HPLC is a robust technique, other methods like GC-MS and LC-MS/MS can offer advantages in terms of specificity and sensitivity.
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. However, direct analysis on a suitable column is also a possibility.[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Ion Source Temperature: 230°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity.[5]
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane.[4]
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace-level quantification.[6]
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column and Mobile Phase: Similar to the HPLC method, but often with volatile buffers like ammonium formate or ammonium acetate.[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.
-
MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6] This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
Sample Preparation: Simple dilution of the sample in the mobile phase is often sufficient due to the high sensitivity of the method.
Comparison of Analytical Methods
The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[5]
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation pattern.[5] | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.[6] |
| Specificity | Moderate; relies on chromatographic retention time and UV spectrum. | High; based on retention time and unique mass spectrum.[5] | Very High; based on retention time and specific MRM transitions.[6] |
| Sensitivity | Good (µg/mL to ng/mL range). | Good to Excellent (ng/mL to pg/mL range). | Excellent (pg/mL to fg/mL range). |
| Sample Preparation | Relatively simple; dissolution and filtration. | Can be more complex; may require derivatization for polar analytes.[5] | Often very simple; "dilute and shoot" approach is common. |
| Instrumentation Cost | Lower | Moderate | Higher |
| Throughput | Moderate | Slower due to longer run times. | High, especially with UHPLC systems. |
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
References
Comparative Analysis of 4-Dimethylaminomethylbenzylamine as a Diamine Oxidase Substrate
For Immediate Release:
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide on the specificity of 4-Dimethylaminomethylbenzylamine as a substrate for the enzyme Diamine Oxidase (DAO). This guide provides a detailed analysis of its performance relative to other known DAO substrates, supported by experimental data and protocols to aid in research and development.
Diamine oxidase (DAO) is a critical enzyme in the metabolism of biogenic amines, including histamine. The identification and characterization of specific substrates are paramount for developing diagnostic assays and therapeutic interventions related to histamine intolerance and other conditions involving DAO activity. This compound has been utilized as a synthetic substrate for DAO, primarily due to the convenient spectrophotometric monitoring of its oxidation product.
Performance Comparison of DAO Substrates
The enzymatic efficiency of Diamine Oxidase varies significantly with different substrates. The Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is a key parameter for comparing substrate affinity. A lower Kₘ value signifies a higher affinity of the enzyme for the substrate.
Based on available kinetic data, this compound exhibits a significantly lower affinity for Diamine Oxidase compared to its natural substrates like histamine and putrescine.
| Substrate | Michaelis Constant (Kₘ) | Relative Degradation Rate | Source |
| This compound | 3.57 mM | Not explicitly quantified | [Biochemical Journal, 1973] |
| Histamine | 2.8 µM - 19 µM | 100% | [Massive release of the histamine-degrading enzyme diamine oxidase during severe anaphylaxis in mastocytosis patients - PMC, Distribution and properties of human intestinal diamine oxidase and its relevance for the histamine catabolism - PubMed] |
| Putrescine | 20 µM - 83 µM | ~50% of Histamine | [Massive release of the histamine-degrading enzyme diamine oxidase during severe anaphylaxis in mastocytosis patients - PMC, Distribution and properties of human intestinal diamine oxidase and its relevance for the histamine catabolism - PubMed, The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC] |
| Cadaverine | Not explicitly quantified | ~50% of Histamine | [The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC] |
Note: The relative degradation rates are based on studies with porcine DAO, where histamine was observed to be degraded at the highest rate.[1][2]
Experimental Protocols
Spectrophotometric Assay for Diamine Oxidase Activity using this compound
This method is based on the principle that the oxidation of this compound by DAO produces p-dimethylaminomethylbenzaldehyde, which has a strong absorbance at 250 nm.[3][4][5] The rate of increase in absorbance at this wavelength is directly proportional to the DAO activity.
Materials:
-
Purified Diamine Oxidase
-
This compound (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.2)
-
Spectrophotometer capable of measuring absorbance at 250 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the phosphate buffer. The final concentration in the assay will depend on the desired experimental conditions (e.g., concentrations around the Kₘ).
-
Prepare a solution of purified DAO in the same buffer. The enzyme concentration should be chosen to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Execution:
-
Set the spectrophotometer to measure absorbance at 250 nm and maintain the temperature at 37°C.
-
In a quartz cuvette, add the phosphate buffer and the this compound solution.
-
Initiate the reaction by adding the DAO solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 250 nm at regular time intervals (e.g., every 15 or 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 250 nm against time.
-
The initial linear portion of the curve represents the initial velocity (v₀) of the reaction.
-
Calculate the change in absorbance per unit time (ΔA/min) from the slope of the linear portion.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-dimethylaminomethylbenzaldehyde at 250 nm.
-
Visualizing the Process
To further clarify the enzymatic reaction and experimental setup, the following diagrams are provided.
References
- 1. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]
- 3. Oxidation of p-dimethylaminomethylbenzylamine by pig kidney diamine oxidase. A new method for spectrophotometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of p-dimethylaminomethylbenzylamine by pig kidney diamine oxidase. A new method for spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Probes for Sensitive Analyte Quantification: 4-Dimethylaminomethylbenzylamine and Alternatives
In the landscape of analytical chemistry, particularly within life sciences and drug development, the sensitive detection of low-abundance analytes is paramount. Many biologically significant molecules, such as neurotransmitters and their metabolites, lack intrinsic fluorescence, necessitating a derivatization step to enable highly sensitive detection methods like High-Performance Liquid Chromatography (HPLC) with fluorescence or chemiluminescence detection. 4-Dimethylaminomethylbenzylamine, and its close structural analog benzylamine, have emerged as effective derivatization reagents for specific classes of compounds, notably 5-hydroxyindoles.
This guide provides a comparative analysis of this compound (and by extension, benzylamine) with other widely used fluorescent derivatization probes: o-Phthalaldehyde (OPA), Dansyl Chloride, and 4-Fluoro-7-nitrobenzofurazan (NBD-F). The comparison focuses on their performance in rendering amines and phenolic compounds detectable, with supporting data on their reaction conditions, spectral properties, and achievable detection limits.
Performance Comparison of Derivatization Probes
The efficacy of a derivatization probe is determined by several factors, including the reactivity and stability of the resulting derivative, the spectral properties of the fluorophore, and the ultimate sensitivity of the detection method. The following table summarizes the key performance characteristics of benzylamine (as a proxy for this compound) and its alternatives.
| Derivatization Probe | Target Analytes | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) | Detection Limit (LOD) | Key Advantages | Key Disadvantages |
| Benzylamine | 5-Hydroxyindoles | 345 nm[1] | 480 nm[1] | Data not available | Data not available | 3.2–180 fmol[2][3] | High sensitivity for 5-hydroxyindoles. | Limited data on quantum yield and molar extinction; primarily for a specific analyte class. |
| o-Phthalaldehyde (OPA) | Primary Amines | ~340 nm[4] | ~450 nm[4][5] | Data not available | ~10 units OD at 340nm per mole of εNH2[6] | 21–49 fmol/µL[7] | Rapid reaction; reagent is non-fluorescent, reducing background. | Derivatives can be unstable; does not react with secondary amines.[8] |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | ~339 nm[9] | ~531 nm[9] | Data not available | Data not available | 0.04 µg/L[9] | Stable derivatives; reacts with a broad range of amines.[10] | Unreacted reagent is fluorescent, potentially increasing background. |
| NBD-F | Primary & Secondary Amines | ~470 nm[11][12] | ~530 nm[11] | ~0.3 (in MeOH for primary amine derivative)[13] | ~22,000 cm⁻¹M⁻¹ (in MeOH for primary amine derivative)[13] | 2.8–20 fmol[12] | High reactivity; stable derivatives.[14] | Quantum yield can be low in aqueous solutions.[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these derivatization probes. Below are representative protocols for the derivatization of target analytes using benzylamine and the comparative probes.
Derivatization of 5-Hydroxyindoles with Benzylamine (Pre-column)
This protocol is adapted from a method for the simultaneous determination of 5-hydroxyindoles and catechols.
-
Reagent Preparation :
-
Prepare a 0.3 M 3-cyclohexylamino-1-propanesulfonic acid buffer (pH 10.0).
-
Prepare a solution of potassium hexacyanoferrate(III) as the oxidizing agent.
-
Prepare the benzylamine derivatization reagent.
-
-
Derivatization Procedure :
-
To the analyte sample, add the pH 10.0 buffer and methanol.
-
Add the benzylamine reagent.
-
Initiate the reaction by adding the potassium hexacyanoferrate(III) solution.
-
Allow the reaction to proceed at room temperature (approximately 23°C) for 2 minutes.[1]
-
-
Analysis :
-
The resulting fluorescent benzoxazole derivatives can be separated by reversed-phase HPLC and detected by a fluorescence detector set to an excitation wavelength of 345 nm and an emission wavelength of 480 nm.[1]
-
Derivatization of Primary Amines with o-Phthalaldehyde (OPA)
-
Reagent Preparation :
-
Prepare a 0.1 M sodium borate buffer (pH 10.2).
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
-
Derivatization Procedure :
-
Mix the sample containing primary amines with the OPA reagent. The reaction is rapid and typically complete within a minute at room temperature.
-
-
Analysis :
Derivatization of Amines with Dansyl Chloride
-
Reagent Preparation :
-
Prepare a sodium carbonate buffer (e.g., 1 M, pH 11.0).
-
Prepare a solution of Dansyl Chloride in a suitable organic solvent like acetone.
-
-
Derivatization Procedure :
-
Mix the sample with the sodium carbonate buffer.
-
Add the Dansyl Chloride solution.
-
The reaction time varies depending on the amine: 15 minutes for primary and secondary amines, and up to 2 hours for some tertiary amines, at room temperature.[16]
-
-
Analysis :
-
After derivatization, the dansylated compounds can be extracted and analyzed by HPLC with fluorescence detection (e.g., excitation at 339 nm and emission at 531 nm).[9]
-
Derivatization of Amines with NBD-F
-
Reagent Preparation :
-
Prepare a borate buffer (e.g., 50 mM, pH 8.0).
-
Prepare a solution of NBD-F in acetonitrile (e.g., 100 mM).
-
-
Derivatization Procedure :
-
Analysis :
-
The NBD-labeled compounds can be analyzed by HPLC with fluorescence detection, typically with excitation at 470 nm and emission at 530 nm.[11]
-
Visualizing the Workflow: Derivatization and HPLC Analysis
The following diagram illustrates the general workflow for the analysis of non-fluorescent analytes using pre-column derivatization followed by HPLC with fluorescence detection.
Caption: General workflow for analyte derivatization and HPLC-fluorescence detection.
References
- 1. Simultaneous determination of 5-hydroxyindoles and catechols by high-performance liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and Selective LC Determination of 5-Hydroxyindoles Through Online Electrochemical Fluorescence Derivatization Using Benzylamine [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. interchim.fr [interchim.fr]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jascoinc.com [jascoinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 12. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monoamine Oxidase (MAO) Assays: Evaluating the Use of 4-Dimethylaminomethylbenzylamine
For researchers, scientists, and drug development professionals, the accurate and precise measurement of monoamine oxidase (MAO) activity is critical. MAO enzymes are significant targets in the development of therapeutics for neurological disorders such as depression and Parkinson's disease.[1] This guide provides an objective comparison of MAO assays, with a focus on the performance of those utilizing 4-Dimethylaminomethylbenzylamine, to assist in the selection of the most appropriate method for your research needs.
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including crucial neurotransmitters like serotonin and dopamine.[1][2] There are two isoforms, MAO-A and MAO-B, which are distinguished by their substrate specificity and inhibitor sensitivity.[1][2] A variety of methods exist to measure the activity of these enzymes, each with its own set of advantages and limitations.
Comparison of MAO Assay Performance
The choice of substrate is a key determinant of an MAO assay's performance. Below is a comparison of assays using this compound against other common substrates. The data presented are synthesized from various sources to provide a comparative overview.
| Assay Type | Substrate | Detection Method | Key Performance Metrics | Advantages | Disadvantages |
| Colorimetric | This compound | Spectrophotometry (355 nm) | N/A | Simple, direct measurement of product.[3][4] | Lower sensitivity compared to other methods. |
| Luminogenic | Luciferin Derivative | Luminescence | Z'-factor: 0.95, >100x more sensitive than fluorometric methods.[5] | High sensitivity, low false-hit rate (~10% lower than fluorescent assays).[5][6] | Indirect measurement, potential for compound interference with luciferase. |
| Fluorometric | Amplex Red (or similar) with a substrate like Tyramine | Fluorescence | Can detect as little as 5 µU of MAO activity. | High throughput, good sensitivity. | Susceptible to interference from fluorescent compounds.[7] |
| Fluorometric | Kynuramine | Fluorescence | N/A | Direct measurement of a fluorescent product.[8] | Generally less sensitive than luminogenic assays. |
| Spectrophotometric | Benzylamine | Spectrophotometry | N/A | Direct assay, useful for investigating inhibitors that interfere with peroxidase.[8] | Lower throughput, may require more sample. |
Note: Specific performance metrics such as Z'-factor and limit of detection are highly dependent on experimental conditions and the specific assay kit used. The values presented are based on manufacturer information and published studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for key MAO assays.
1. Colorimetric MAO Assay using this compound
This assay measures the production of p-dimethylaminobenzaldehyde, which has a characteristic absorbance at 355 nm.[3][4]
-
Reagents:
-
MAO enzyme source (recombinant or from tissue homogenates)
-
This compound (substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Procedure:
-
Prepare the MAO enzyme solution in the assay buffer.
-
Add the enzyme solution to a microplate well.
-
To initiate the reaction, add the this compound substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding an acid).
-
Read the absorbance of the product, p-dimethylaminobenzaldehyde, at 355 nm using a microplate reader.
-
Calculate MAO activity based on the change in absorbance over time, corrected for a no-enzyme control.
-
2. Luminogenic MAO Assay (e.g., MAO-Glo™ Assay)
This is a coupled-enzyme assay where the product of the MAO reaction is a substrate for luciferase, generating a luminescent signal.[5][9]
-
Reagents:
-
Procedure:
-
Add the MAO enzyme and luminogenic substrate to a white, opaque microplate.
-
Incubate at room temperature for 60 minutes to allow the MAO reaction to proceed.[10]
-
Add the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-producing reaction.[10]
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.[10]
-
Measure luminescence using a luminometer. The light output is directly proportional to MAO activity.[9][10]
-
3. Fluorometric MAO Assay using Amplex Red
This assay detects the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed deamination of a substrate like tyramine.[2][11]
-
Reagents:
-
MAO enzyme source
-
MAO substrate (e.g., tyramine)[2]
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer
-
-
Procedure:
-
Prepare a working solution containing Amplex Red and HRP in the assay buffer.
-
Add the MAO enzyme source to a black, clear-bottom microplate.
-
Add the Amplex Red/HRP working solution.
-
Initiate the reaction by adding the MAO substrate (e.g., tyramine).
-
Incubate the plate, protected from light, at a controlled temperature.
-
Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points.
-
Calculate MAO activity from the rate of fluorescence increase.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the colorimetric assay using this compound and the more complex, coupled luminogenic assay.
References
- 1. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine Oxidase (MAO) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. Monoamine Oxidase (MAO) Activity Assay Kit - Elabscience® [elabscience.com]
- 5. MAO-Glo™ Assay Systems [promega.com]
- 6. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAO-Glo™ Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. Monoamine Oxidase Assays [cellbiolabs.com]
Establishing Linearity in Amine Detection: A Comparative Guide to Derivatization-Based HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amine-containing compounds is pivotal in pharmaceutical and biomedical research. However, the inherent physicochemical properties of many amines, such as high polarity and weak UV absorption, present analytical challenges. Chemical derivatization addresses these challenges by modifying the analyte to enhance its chromatographic retention and detector response. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods based on derivatization, with a focus on establishing linearity. We will delve into the performance of methods using 4-dimethylaminobenzoyl-type reagents and compare them with other common derivatizing agents, supported by experimental data and detailed protocols.
Comparison of Linearity in Derivatization-Based HPLC Methods
The selection of a derivatization reagent is a critical step in method development and is dictated by the analyte's nature, the sample matrix, and the desired analytical performance. Linearity, a key validation parameter, demonstrates the direct proportionality between the analyte concentration and the instrumental response. The following table summarizes the linearity data from validated HPLC methods using various derivatization reagents for amine analysis.
| Derivatization Reagent | Analyte(s) | Linear Range | Correlation Coefficient (r²) | Detection Method | Reference |
| 4-(Diethylamino)benzaldehyde (DEAB) | Methoxyamine | 0.100 - 10.0 µM | 0.999 | HPLC-UV | [1] |
| 4-Chloro-7-nitrobenzofurazane (NBD-Cl) | Dimethylamine (DMA) | 0.5 - 10 ng/mL | >0.99 | HPLC-FLD | [2][3] |
| Diethylamine (DEA) | 5 - 100 ng/mL | >0.99 | HPLC-FLD | [2][3] | |
| Marfey's Reagent | Monoethanolamine | 0.25 - 1.0 µg/mL | >0.95 | HPLC-UV | |
| 9-Fluorenylmethylchloroformate (FMOC-Cl) | Methylamine, Dimethylamine, Trimethylamine | Not explicitly stated, but method developed for quantification | Not explicitly stated | HPLC-UV | [4] |
| Dimethylaminophenacyl bromide (DmPABr) | Amino acids, Acylcarnitines | Wide biological range (sub-nM to µM) | Good linearity reported | UPLC-MS/MS | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for derivatization reactions using 4-dimethylaminobenzoyl chloride, a reagent structurally related to 4-Dimethylaminomethylbenzylamine, and the validated method using 4-Chloro-7-nitrobenzofurazane (NBD-Cl).
Protocol 1: Derivatization of Amines with 4-(Dimethylamino)benzoyl Chloride (DMABC-Cl)
This protocol is a general procedure for enhancing the UV detection of primary and secondary amines.
Materials:
-
4-(Dimethylamino)benzoyl chloride (DMABC-Cl)
-
Analyte standard solutions
-
Alkaline buffer (e.g., 0.1 M borate buffer, pH 9.0)
-
Organic solvent (e.g., acetonitrile, dichloromethane)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC-grade solvents for mobile phase
Procedure:
-
Sample Preparation: Prepare a solution of the amine-containing analyte in a suitable solvent.
-
pH Adjustment: In a reaction vial, mix the sample or standard solution with the alkaline buffer to ensure the amine is in its nucleophilic free base form.
-
Derivatization: Add a solution of DMABC-Cl in an organic solvent to the reaction mixture. The molar excess of the reagent will depend on the analyte and should be optimized.
-
Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). The optimal time and temperature need to be determined experimentally.
-
Quenching: Stop the reaction by adding a quenching solution to hydrolyze the excess DMABC-Cl.
-
Extraction (Optional): If necessary, extract the derivatized analyte into an immiscible organic solvent.
-
Analysis: The resulting solution is then ready for injection into the HPLC-UV system.
Protocol 2: Derivatization of Dimethylamine (DMA) and Diethylamine (DEA) with NBD-Cl[2][3]
This validated method is used for the quantitative determination of DMA and DEA in pharmaceutical products.
Materials:
-
4-chloro-7-nitrobenzofurazane (NBD-Cl) solution (0.33 mg/mL in methanol)
-
Borate buffer (20 mM, pH 11.0)
-
DMA and DEA standard solutions
-
HPLC-grade methanol and water
-
Phosphoric acid buffer (20 mM, pH 2.8)
Procedure:
-
Reaction Mixture: In a vial, combine 200 µL of the aqueous standard or sample solution, 50 µL of borate buffer (20 mM, pH 11.0), and 150 µL of NBD-Cl solution (0.33 mg/mL in methanol).
-
Vortexing: Mix the solution by vortexing for 1 minute.
-
Incubation: Place the vial in a heating block at 70°C for 30 minutes.
-
Reaction Termination: Stop the reaction by placing the vial in a freezer for 1 minute.
-
HPLC Analysis: Analyze the resulting derivatized sample by HPLC with fluorescence detection (λexcitation = 450 nm, λemission = 540 nm). The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of phosphoric acid buffer and methanol.[2][3]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the derivatization and analysis workflows.
Caption: General workflow for amine derivatization.
Caption: Workflow for HPLC analysis and data processing.
References
- 1. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Determination of 4-Dimethylaminomethylbenzylamine: Evaluating Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of chemical compounds are paramount. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for 4-Dimethylaminomethylbenzylamine. Due to a lack of publicly available data for this specific compound, this guide leverages information on the closely related and structurally similar compound, N,N-dimethylbenzylamine, to provide a practical framework for analytical method selection and development.
The determination of LOD and LOQ is crucial for validating the performance of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are fundamental in various applications, from impurity profiling in pharmaceutical manufacturing to metabolic studies.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the separation, identification, and quantification of organic compounds like this compound and its analogues. The choice between these methods often depends on the analyte's volatility, thermal stability, and the required sensitivity.
Table 1: Comparison of Analytical Methods for the Determination of Benzylamine Derivatives
| Analytical Method | Principle | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Typically in the low µg/mL to high ng/mL range. | Robust, widely available, suitable for non-volatile and thermally labile compounds. | Lower sensitivity compared to mass spectrometry detectors. |
| HPLC-MS/MS | Separation by liquid chromatography coupled with highly sensitive and selective mass spectrometric detection. | Can reach low ng/mL to pg/mL levels. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity of instrumentation and method development. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | Generally in the ng/mL to pg/mL range. | Excellent for volatile and semi-volatile compounds, high resolving power. | Requires analyte to be volatile and thermally stable, or require derivatization. |
Note: The LOQ values presented are typical ranges for benzylamine derivatives and may vary depending on the specific analyte, matrix, and instrument configuration.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing analytical results. Below are generalized methodologies for HPLC-UV and GC-MS analysis of benzylamine derivatives, which can be adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of non-volatile benzylamine derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the analyte, usually around 210-220 nm for benzylamine derivatives.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
LOD and LOQ Determination: Determined based on the signal-to-noise ratio (S/N), where LOD is typically defined as S/N ≥ 3 and LOQ as S/N ≥ 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for volatile and thermally stable benzylamine derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation: Samples are typically extracted into a volatile organic solvent. Derivatization may be necessary for compounds with poor volatility or active sites to improve chromatographic performance.
-
LOD and LOQ Determination: Similar to the HPLC method, LOD and LOQ are determined from the signal-to-noise ratio or the calibration curve statistics.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the determination of LOD and LOQ using a chromatographic method.
Caption: Workflow for LOD and LOQ Determination.
Conclusion
A Comparative Guide to Robustness Testing of Analytical Procedures for 4-Dimethylaminomethylbenzylamine
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is a cornerstone of generating accurate and reproducible data. Robustness testing, a critical component of method validation, evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. This guide provides a comprehensive comparison of key parameters in the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Dimethylaminomethylbenzylamine, a versatile building block in pharmaceutical synthesis.
This document outlines a detailed experimental protocol for a hypothetical robustness study, presents the quantitative data in clearly structured tables, and utilizes visualizations to illustrate the workflow and logical relationships involved in the testing process.
Comparison of Analytical Method Robustness
The primary analytical technique for a compound like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and precision in separating and quantifying aromatic amines.[1][2] Robustness testing for an HPLC method typically involves systematically varying critical parameters to assess the impact on the method's performance.[3][4]
Alternative analytical methods for amines include Gas Chromatography (GC), often requiring derivatization to improve volatility, and titration methods.[5][6] However, HPLC is frequently preferred for its ability to analyze polar and non-volatile compounds without derivatization and its high sensitivity when coupled with UV or mass spectrometry detectors.
The following sections detail a robustness study for an isocratic RP-HPLC method designed for the quantification of this compound.
Data Presentation: Robustness Study of an HPLC Method
The following tables summarize the quantitative data from a simulated robustness study. The study assesses the impact of variations in mobile phase composition, pH, column temperature, and flow rate on key system suitability parameters: retention time, peak asymmetry (tailing factor), and resolution between this compound and a potential related impurity.
Table 1: Robustness Study Parameters and Variations
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Composition (% Acetonitrile) | 40% | 38% | 42% |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature (°C) | 30°C | 25°C | 35°C |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
Table 2: Impact of Parameter Variation on System Suitability
| Parameter Varied | Variation Level | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (Rs) |
| Nominal Conditions | - | 4.52 | 1.05 | 2.8 |
| Mobile Phase Composition | 38% | 4.98 | 1.06 | 3.1 |
| 42% | 4.11 | 1.04 | 2.5 | |
| Mobile Phase pH | 2.8 | 4.48 | 1.05 | 2.7 |
| 3.2 | 4.56 | 1.07 | 2.9 | |
| Column Temperature | 25°C | 4.75 | 1.08 | 2.6 |
| 35°C | 4.30 | 1.03 | 3.0 | |
| Flow Rate | 0.9 mL/min | 5.02 | 1.04 | 2.8 |
| 1.1 mL/min | 4.11 | 1.06 | 2.7 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer. The nominal composition is 40:60 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
For analysis, dilute the sample to fall within the calibration range.
-
Robustness Testing Protocol
The robustness of the analytical method is evaluated by making small, deliberate changes to the chromatographic conditions.[7][8]
-
Preparation of Solutions:
-
Prepare the mobile phase at the nominal conditions and at the specified variations for composition and pH as detailed in Table 1.
-
Prepare a system suitability solution containing this compound and a known related substance to assess resolution.
-
-
Execution of Robustness Study:
-
Equilibrate the HPLC system with the mobile phase for each condition.
-
Perform injections of the system suitability solution under the nominal conditions and for each of the varied conditions outlined in Table 1.
-
For each condition, record the retention time, peak asymmetry (tailing factor), and the resolution between the analyte and the related substance.
-
-
Data Analysis:
-
Compare the system suitability results obtained under the varied conditions to the results from the nominal conditions.
-
The method is considered robust if the system suitability criteria (e.g., resolution > 2, tailing factor ≤ 1.5) are met across all tested variations and the changes in retention time are acceptable.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the robustness testing of the analytical procedure.
Caption: Workflow for the robustness testing of the HPLC method.
References
- 1. lcms.cz [lcms.cz]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 4-Dimethylaminomethylbenzylamine
The following guidelines provide essential safety and logistical information for the proper disposal of 4-Dimethylaminomethylbenzylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. These procedures are based on available safety data sheets for the closely related compound 4-(Dimethylamino)benzylamine dihydrochloride.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicological properties may not be thoroughly investigated, the compound is classified with the following hazards:
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use only in a well-ventilated area. Avoid breathing dust. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Adherence to national and local regulations is mandatory.[1]
-
Containerization:
-
Waste Collection:
-
Spill Management:
-
In the event of a spill, prevent the material from entering drains.[1]
-
Cover drains in the immediate area.
-
Collect, bind, and pump off spills. For solid material, take it up dry.[1]
-
Clean the affected area thoroughly.
-
Avoid the generation of dust.[1]
-
All materials used for cleanup (e.g., absorbents, contaminated PPE) must be collected and disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed contractor.
-
Dispose of the contents and container at an approved waste disposal plant.[1]
-
Emergency First Aid Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[1] If skin irritation occurs, get medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2] |
| Ingestion | Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.[1] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Dimethylaminomethylbenzylamine
Essential Safety and Handling Guide for 4-Dimethylaminomethylbenzylamine
This guide furnishes crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in handling this compound. The information is structured to provide immediate, clear, and actionable steps for safe operational procedures and disposal.
Hazard Identification and Quantitative Data
This compound and its dihydrochloride salt are classified as hazardous materials. The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation. All personnel must be thoroughly trained on these risks before handling the substance.
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Causes serious eye damage or irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
Data is based on 4-(Dimethylamino)benzylamine dihydrochloride and GHS data for this compound.
Personal Protective Equipment (PPE)
Strict adherence to the prescribed Personal Protective Equipment is mandatory to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety goggles, Face shield | Wear tightly fitting safety goggles. A face shield is required when there is a risk of splashing. |
| Skin | Chemical-resistant gloves, Lab coat | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use. A flame-retardant lab coat should be worn at all times. |
| Respiratory | N95 Dust Mask or higher | A NIOSH-approved respirator is necessary if handling in a non-ventilated area or if dust is generated. |
| Body | Full-coverage clothing and shoes | Wear long pants and closed-toe shoes to prevent skin exposure. |
Operational and Disposal Plan: A Step-by-Step Guide
This section provides a detailed workflow for the safe handling and disposal of this compound.
Pre-Handling Preparations
-
Safety Training: Ensure all personnel have received documented training on the hazards and handling procedures for this chemical.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Kit: An appropriate chemical spill kit should be available in the immediate vicinity of the work area.
Handling Procedures
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula for transfers.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert the institutional safety office or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
